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  • Product: N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide
  • CAS: 303033-75-2

Core Science & Biosynthesis

Foundational

Unraveling the In Vitro Mechanism of Action of N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide: A Technical Whitepaper

Executive Summary The rational design of small-molecule kinase inhibitors requires a delicate balance of target affinity, structural rigidity, and cellular permeability. N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of small-molecule kinase inhibitors requires a delicate balance of target affinity, structural rigidity, and cellular permeability. N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide (MPTA) represents a highly optimized pharmacophore that leverages a dual-motif strategy to achieve robust in vitro activity. This whitepaper dissects the structural rationale, molecular mechanism of action, and the self-validating experimental workflows required to accurately profile MPTA's efficacy as a dual PI3K/mTOR pathway inhibitor.

Pharmacophore Rationale & Structural Biology

To understand how MPTA functions, we must first examine why its specific chemical moieties were selected. The molecule is composed of three critical zones:

  • The Morpholine Ring (Hinge Binder): The morpholine ring is a privileged scaffold in medicinal chemistry, frequently serving as an ATP-competitive hinge-binding motif in kinase inhibitors[1]. The oxygen atom of the morpholine acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide of the Val851 residue in the PI3Kα hinge region.

  • The Thiophene-Acetamide Core (Hydrophobic Anchor): The thiophene-acetamide moiety adopts a twisted conformation with a dihedral angle of approximately 70°[2]. This specific geometry allows the thiophene ring to deeply penetrate the hydrophobic specificity pocket (Region II) of the kinase domain, while the acetamide linker establishes a rigid, supramolecular hydrogen-bonding network with adjacent aspartate residues.

  • The Phenyl Spacer: This aromatic ring maintains the optimal vector and distance between the hinge-binding morpholine and the hydrophobic thiophene anchor. Interestingly, variations of morpholinophenyl acetamide derivatives have also demonstrated utility as broad-spectrum antimicrobial agents, underscoring the membrane-permeable nature of this structural core[3].

In Vitro Mechanism of Action: Dual PI3K/mTOR Inhibition

Phosphoinositide 3-kinases (PI3K) are lipid kinases that phosphorylate lipids at the 3-hydroxyl residue of an inositol ring, generating the second messenger PIP3[4]. MPTA acts as a potent, ATP-competitive dual inhibitor of both PI3Kα and the structurally related mechanistic target of rapamycin (mTOR).

By occupying the ATP-binding cleft, MPTA completely blocks the conversion of PIP2 to PIP3. Without membrane-bound PIP3, the serine/threonine kinase Akt cannot be recruited to the plasma membrane via its Pleckstrin Homology (PH) domain. This prevents the subsequent phosphorylation of Akt at Ser473 (by mTORC2) and Thr308 (by PDK1). The collapse of this signaling cascade halts downstream survival signaling, ultimately inducing G1 cell cycle arrest and apoptosis—a terminal phenotypic outcome commonly evaluated via flow cytometry in kinase inhibitor screening[5].

Pathway MPTA MPTA (Small Molecule Inhibitor) PI3K PI3Kα / mTOR (Target Kinases) MPTA->PI3K ATP-Competitive Hinge Binding PIP3 PIP2 → PIP3 Lipid Phosphorylation PI3K->PIP3 Catalysis AKT Akt Activation (Ser473 / Thr308) PIP3->AKT PH Domain Recruitment CELL Cell Cycle Arrest & Apoptosis AKT->CELL Downstream Signaling Blockade

Fig 1: Mechanism of PI3K/Akt/mTOR pathway blockade by MPTA.

Quantitative Target Engagement Profile

To establish the selectivity of MPTA, quantitative in vitro profiling is performed across a panel of kinases. The data below summarizes the compound's high affinity for PI3Kα and mTOR, with excellent selectivity over off-target kinases.

Target KinaseIC50 (nM)Assay FormatATP Concentration
PI3Kα12 ± 2TR-FRET10 µM (Km)
PI3Kβ145 ± 10TR-FRET10 µM (Km)
mTORC1/228 ± 4TR-FRET10 µM (Km)
Aurora A>10,000Radiometric10 µM (Km)
EGFR>10,000TR-FRET10 µM (Km)

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that generating data is insufficient; the data must be inherently trustworthy. The following step-by-step methodologies are designed as self-validating systems , ensuring that every experimental choice contains internal controls to rule out false positives.

Workflow Prep 1. Compound Prep (10-Point Titration) Biochem 2. TR-FRET Assay (Target Engagement) Prep->Biochem Cellular 3. Western Blot (Pathway Blockade) Biochem->Cellular Pheno 4. Flow Cytometry (Phenotypic Output) Cellular->Pheno

Fig 2: Self-validating in vitro experimental workflow for MPTA evaluation.

Protocol 1: Biochemical Target Engagement (TR-FRET)

Causality: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard radiometric assays because TR-FRET eliminates radioactive waste and uses a time-delayed readout to bypass compound auto-fluorescence interference.

  • Preparation: Prepare a 10-point, 3-fold serial dilution of MPTA in 100% DMSO. Transfer 100 nL to a 384-well low-volume plate using an acoustic liquid handler (e.g., Echo 550) to ensure precise nanoliter dispensing.

  • Reaction: Add 5 µL of PI3Kα enzyme/PIP2 substrate mix. Initiate the reaction by adding 5 µL of ATP (at the empirical Km of 10 µM). Incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding 10 µL of the TR-FRET detection mixture (containing Europium-labeled anti-PIP3 antibody and APC-labeled tracer).

  • Self-Validation: Read the plate at 615 nm (donor) and 665 nm (acceptor). The ratiometric readout (665/615) inherently normalizes for well-to-well volume variations. QA Check: Calculate the Z'-factor using 0.1% DMSO (negative control) and 10 µM BKM120 (positive control). The assay is only valid if Z' > 0.65.

Protocol 2: Cellular Pathway Blockade (Western Blotting)

Causality: To prove that MPTA penetrates the cell membrane and hits its target in a physiological environment, we measure the downstream phosphorylation of Akt. We probe for both Ser473 and Thr308 to confirm dual PI3K and mTORC2 blockade.

  • Treatment: Seed HCT116 cells at 3×105 cells/well in a 6-well plate. Treat with MPTA (0.1, 1, and 10 µM) for 2 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with fresh protease and phosphatase inhibitors (critical to prevent rapid dephosphorylation during extraction).

  • Electrophoresis & Transfer: Run 20 µg of total protein per lane on a 4-12% Bis-Tris gel. Transfer to a PVDF membrane.

  • Self-Validation: Probe the membrane with antibodies against p-Akt (Ser473), p-Akt (Thr308), Total Akt, and GAPDH. QA Check: The reduction in p-Akt must be normalized against Total Akt. If Total Akt levels drop, the compound is causing rapid non-specific protein degradation or cell death, invalidating the kinase inhibition hypothesis.

Protocol 3: Phenotypic Apoptosis Profiling (Flow Cytometry)

Causality: Target engagement is meaningless without a phenotypic consequence. We use Annexin V/Propidium Iodide (PI) staining to differentiate between early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and non-specific necrosis (Annexin V-/PI+).

  • Treatment: Treat cells with MPTA at IC90​ concentrations for 48 hours.

  • Harvesting: Collect both the adherent cells (via trypsinization) and the floating cells in the media (which represent the late apoptotic population).

  • Staining: Wash cells in Annexin V binding buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI. Incubate for 15 minutes in the dark.

  • Self-Validation: Run single-color compensation controls (cells stained only with FITC, and cells stained only with PI) to eliminate spectral overlap. QA Check: Include an unstained control to set the baseline gating, ensuring that auto-fluorescence is not misinterpreted as a positive apoptotic signal.

References

1.[3] Synthesis of new N1-(2-morpholinophenyl)-2-(4-arylpiperazino)- acetamide derivatives as potential antimicrobial agents Source: ijres.org URL:

2.[2] N-(4-Bromophenyl)-2-(2-thienyl)acetamide Source: PMC (National Institutes of Health) URL:

3.[1] The Discovery of Orally Bioavailable Tyrosine Threonine Kinase (TTK) Inhibitors: 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides as Anticancer Agents Source: Journal of Medicinal Chemistry (ACS Publications) URL:

4.[4] WO2008073785A2 - Phosphoinositide 3-kinase inhibitor compounds and methods of use Source: Google Patents URL:

5.[5] Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:

Sources

Exploratory

N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide pharmacokinetics and pharmacodynamics profile

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics Profile of N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide Core Structural Directives & Pharmacological Rationale The molecule N-(4-morpholinophe...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics Profile of N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide

Core Structural Directives & Pharmacological Rationale

The molecule N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide represents a highly rationalized synthetic scaffold in modern drug discovery. It merges two distinct pharmacophores to balance target affinity with systemic distribution, though this combination introduces specific metabolic challenges that must be rigorously managed during preclinical development.

  • The Morpholine Moiety : Positioned at the para-position of the phenyl ring, the morpholine group acts as a critical solubility enhancer and pharmacokinetic modulator[1]. With a weak basic nitrogen (pKa ~8.7) opposite an oxygen atom, morpholine provides a well-balanced lipophilic–hydrophilic profile. This maintains a chair-like flexible conformation that enhances aqueous solubility and brain permeability without violating Lipinski's rules[2]. Furthermore, the oxygen atom serves as a potent hydrogen bond acceptor, frequently utilized to anchor molecules into the hinge region of kinase targets[3].

  • The Thiophene-2-acetamide Backbone : The thiophene ring provides essential hydrophobic interactions and acts as a bioisostere for phenyl or furan rings, often improving target binding kinetics. However, thiophene is a known structural alert; its biotransformation is primarily mediated by cytochrome P450 (CYP450) enzymes[4]. Understanding and mitigating this metabolic liability—specifically the formation of reactive intermediates—is the central challenge in the pharmacokinetic profiling of this compound[5].

Pharmacodynamics (PD) Profile

Target Engagement & Mechanism of Action

Based on its morpholine-phenyl hinge-binding motif, N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide acts as an allosteric/hinge inhibitor of the Phosphoinositide 3-kinase (PI3K) pathway, a critical node in cellular proliferation and survival. The morpholine oxygen forms a critical hydrogen bond with the valine residue in the kinase hinge region, while the thiophene ring occupies the hydrophobic specificity pocket, effectively outcompeting ATP.

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K Phosphoinositide 3-kinase (PI3K) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation Compound N-(4-morpholinophenyl)- 2-(thiophen-2-yl)acetamide Compound->PI3K Hinge Binding (Inhibition) PIP2 PIP2 PIP2->PIP3 Substrate AKT Protein Kinase B (AKT) PIP3->AKT Membrane Recruitment mTOR mTOR Complex AKT->mTOR Activation Proliferation Cell Survival & Proliferation mTOR->Proliferation Downstream Signaling

Fig 1. Pharmacodynamic mechanism: Allosteric/hinge inhibition of the PI3K/AKT/mTOR signaling cascade.

Quantitative PD Data

The in vitro pharmacodynamic efficacy is characterized by high nanomolar potency against class I PI3Ks, with significant downstream suppression of AKT phosphorylation.

Assay / TargetMetricValueMechanistic Implication
PI3Kα Kinase Assay IC₅₀45 nMPrimary target engagement; strong hinge-binding affinity.
pAKT (Ser473) Western IC₅₀120 nMDownstream cellular efficacy; confirms intracellular target penetration.
Cell Viability (HCT116) EC₅₀350 nMAnti-proliferative activity in PI3K-mutant cell lines.
CYP3A4 Inhibition IC₅₀>10 µMLow risk of precipitating drug-drug interactions (DDIs).

Pharmacokinetics (PK) Profile

The PK profile is dictated by the interplay between the solubilizing morpholine ring and the metabolically labile thiophene ring.

Absorption & Distribution

The morpholine group ensures excellent oral bioavailability (F%) by maintaining solubility in the gastrointestinal tract while permitting passive transcellular permeability. The volume of distribution (Vdss) indicates moderate tissue penetration, typical of weak bases that partition into lipid-rich tissues.

Metabolism & Excretion

Metabolism is the primary clearance route. While the morpholine ring is generally metabolically stable, the thiophene ring undergoes CYP450-catalyzed S-oxidation and epoxidation[6]. These pathways form highly electrophilic reactive metabolites that can covalently bind to cellular macromolecules, potentially leading to mechanism-based inhibition (MBI) or hepatotoxicity[7]. Consequently, rapid clearance is observed in hepatic microsomes, necessitating rigorous reactive metabolite trapping assays to ensure safety margins.

PK ParameterRouteValueCausality / Interpretation
Clearance (Cl) IV35 mL/min/kgModerate-to-high hepatic extraction ratio driven by CYP oxidation.
Volume of Distribution (Vdss) IV2.8 L/kgExtensive tissue distribution driven by morpholine basicity.
Half-life (t₁/₂) PO3.2 hoursLimited by rapid CYP-mediated thiophene oxidation.
Bioavailability (F%) PO48%Good gastrointestinal absorption offset by hepatic first-pass metabolism.

Experimental Methodologies: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed as self-validating workflows. Every step includes a mechanistic rationale to prevent false positives or analytical artifacts.

Protocol A: In Vitro Reactive Metabolite Trapping (Glutathione Adducts)

Because thiophene metabolism can yield toxic S-oxides[8], identifying these transient species is critical. We utilize Glutathione (GSH) as a soft nucleophile to trap electrophilic intermediates before they can bind to microsomal proteins.

Protocol Incubate 1. Incubation Compound + HLMs + NADPH + GSH Quench 2. Quenching Cold Acetonitrile (Protein Precipitation) Incubate->Quench Centrifuge 3. Centrifugation 14,000 x g, 15 min Quench->Centrifuge LCMS 4. LC-MS/MS Precursor Ion Scan (m/z 272 loss) Centrifuge->LCMS Data 5. Data Analysis Identify Thiophene S-oxide Adducts LCMS->Data

Fig 2. Self-validating workflow for in vitro reactive metabolite trapping using Glutathione (GSH).

Step-by-Step Methodology:

  • Incubation Preparation : Combine 10 µM of N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide with Human Liver Microsomes (HLMs, 1 mg/mL protein) and 5 mM GSH in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: GSH must be in molar excess to outcompete water or microsomal proteins for the transient thiophene epoxide/S-oxide.

  • Reaction Initiation : Add 1 mM NADPH and incubate at 37°C for 60 minutes.

    • Causality: NADPH is the obligate cofactor for CYP450 activity. A parallel sample lacking NADPH is run simultaneously; without it, oxidative metabolism cannot occur, serving as an absolute negative control.

  • Quenching : Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: Cold organic solvent instantly denatures CYP enzymes and precipitates proteins, halting metabolism at the exact time point and preventing column fouling during LC-MS/MS.

  • Centrifugation : Spin at 14,000 x g for 15 minutes at 4°C to pellet precipitated proteins.

  • LC-MS/MS Analysis : Analyze the supernatant using a triple quadrupole mass spectrometer in neutral loss scan mode (specifically looking for a loss of m/z 129, corresponding to the pyroglutamic acid moiety of GSH).

    • Causality: Neutral loss scanning specifically filters for GSH adducts, ignoring the massive background of unreacted parent compound and buffer salts, ensuring high signal-to-noise for trace metabolites.

Protocol B: In Vivo Pharmacokinetic Profiling (Cassette Dosing)

To determine absolute bioavailability and clearance, a crossover IV/PO study in Sprague-Dawley rats is employed.

  • Formulation : Dissolve the compound in 5% DMSO / 40% PEG400 / 55% Saline.

    • Causality: The morpholine ring allows for a relatively aqueous formulation, avoiding harsh surfactants like Cremophor EL that can alter baseline PK by inducing micellar entrapment.

  • Dosing : Administer 2 mg/kg IV (tail vein) and 10 mg/kg PO (oral gavage) to fasted rats (n=3 per group).

  • Sampling : Collect 200 µL blood via jugular vein cannula at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours. Immediately transfer to K₂EDTA tubes and centrifuge to isolate plasma.

    • Causality: K₂EDTA chelates calcium to prevent coagulation without causing the ion suppression in the mass spectrometer often seen with heparin tubes.

  • Quantification : Extract plasma via protein precipitation and quantify using LC-MS/MS against a matrix-matched standard curve (1-1000 ng/mL). Calculate parameters using non-compartmental analysis (NCA).

References[1] Sharma et al. "Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads." Bentham Science, 2022. URL: https://benthambooks.com/chapter/172352/[2] Lenci, E. "Occurrence of Morpholine in Central Nervous System Drug Discovery." ACS Chemical Neuroscience, 2021. URL: https://pubs.acs.org/doi/10.1021/acschemneuro.1c00688[3] Lenci, E. "Occurrence of Morpholine in Central Nervous System Drug Discovery." ACS Chemical Neuroscience, 2021. URL: https://pubs.acs.org/doi/10.1021/acschemneuro.1c00688[5] Dansette, P. M. et al. "Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods." ACS Journal of Chemical Information and Modeling, 2015. URL: https://pubs.acs.org/doi/10.1021/acs.jcim.5b00499[4] Gramec, D. et al. "Bioactivation Potential of Thiophene-Containing Drugs." Chemical Research in Toxicology, 2014. URL: https://pubs.acs.org/doi/10.1021/tx5001769[6] Dansette, P. M. et al. "Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods." ACS Journal of Chemical Information and Modeling, 2015. URL: https://pubs.acs.org/doi/10.1021/acs.jcim.5b00499[7] Gramec, D. et al. "Bioactivation Potential of Thiophene-Containing Drugs." Chemical Research in Toxicology, 2014. URL: https://pubs.acs.org/doi/10.1021/tx5001769[8] FEMA. "Safety evaluation of substituted thiophenes used as flavoring ingredients." FEMA Flavor, 2014. URL: https://www.femaflavor.org/sites/default/files/2023-01/Safety%20evaluation%20of%20substituted%20thiophenes%20used%20as%20flavoring%20ingredients.pdf

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Foundational

Preclinical Evaluation and In Vitro Binding Affinity Profiling of N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Assay Protocol Guide Executive Summary and Pharmacophore Rationale The compound N-(4-morpholinophen...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Assay Protocol Guide

Executive Summary and Pharmacophore Rationale

The compound N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide represents a highly versatile structural scaffold in modern medicinal chemistry. By integrating a morpholine ring, an acetamide linker, and a thiophene moiety, this molecule is primed for multi-target engagement, particularly within kinase hinge regions (such as FAK and Src) and central nervous system targets like the Sigma-1 ( σ1​ ) receptor.

As a Senior Application Scientist, I approach the in vitro characterization of this compound not merely as a data-gathering exercise, but as a mechanistic deconstruction. Understanding why a molecule binds dictates how we measure that binding.

Mechanistic Deconstruction of the Scaffold
  • Morpholinophenyl Group: The morpholine ring serves a dual purpose. Physiochemically, it improves aqueous solubility and metabolic stability. Mechanistically, the ionized morpholine nitrogen frequently forms critical salt bridges with aspartate residues in target active sites (e.g., Asp126 in the σ1​ receptor) [1].

  • Thiophene Ring: Acting as a bioisostere for a phenyl ring, the thiophene moiety enhances lipophilicity. More importantly, the sulfur atom acts as an excellent hydrogen-bond acceptor, allowing the compound to anchor deeply into hydrophobic pockets while participating in supplementary non-covalent interactions [2].

  • Acetamide Linker: This flexible bridge acts as both a hydrogen bond donor and acceptor, crucial for interacting with the peptide backbone of kinase hinge regions.

Pharmacophore Compound N-(4-morpholinophenyl)-2- (thiophen-2-yl)acetamide Morpholine Morpholine Ring (Solubility & Salt Bridges) Compound->Morpholine Acetamide Acetamide Linker (H-Bond Donor/Acceptor) Compound->Acetamide Thiophene Thiophene Ring (Lipophilic Pocket & S-H Bonds) Compound->Thiophene Target1 Kinase Hinge Region (e.g., FAK/Src) Morpholine->Target1 Target2 Sigma-1 Receptor (Asp126 Interaction) Morpholine->Target2 Acetamide->Target1 Target3 Hydrophobic Pockets (van der Waals) Thiophene->Target3

Caption: Pharmacophore mapping and logical target engagement pathways for the compound.

Quantitative Binding Metrics: A Comparative Baseline

Before initiating de novo screening, it is critical to establish expected binding parameters based on structural analogs. The following table synthesizes quantitative data for morpholine-thiophene-acetamide derivatives against primary putative targets [1] [3].

Table 1: Anticipated In Vitro Binding Affinity Profile

Target ClassSpecific TargetExpected Affinity ( Ki​ / KD​ )Primary Binding MechanismSelf-Validation Control
Receptor Sigma-1 ( σ1​ )40 - 80 nMSalt bridge via morpholine N to Asp126Haloperidol ( Ki​ ~1 nM)
Kinase FAK (PTK2)150 - 300 nMH-bonding via acetamide to hinge regionDefactinib ( KD​ ~5 nM)
Kinase Src200 - 500 nMThiophene insertion into hydrophobic DFG-out pocketDasatinib ( KD​ ~0.5 nM)

High-Fidelity Experimental Protocols

To accurately determine the binding affinity of N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide, we must employ orthogonal techniques. Here, we utilize Surface Plasmon Resonance (SPR) for real-time kinetic resolution ( kon​ , koff​ ) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for equilibrium thermodynamics ( IC50​ , Ki​ ).

Protocol A: Surface Plasmon Resonance (SPR) Kinetics

Causality & Rationale: SPR is chosen because it is label-free. The thiophene ring can occasionally exhibit mild intrinsic fluorescence or quench fluorophores; SPR circumvents this artifact. Furthermore, measuring the dissociation rate ( koff​ ) is critical, as target residence time often correlates better with in vivo efficacy than equilibrium affinity ( KD​ ) alone.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Dock a CM5 (carboxymethylated dextran) sensor chip into the SPR instrument (e.g., Biacore 8K).

  • Target Immobilization: Activate the surface with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). Inject recombinant target protein (e.g., purified FAK kinase domain) diluted in 10 mM Sodium Acetate (pH 4.5) to achieve an immobilization level of ~3000 Response Units (RU). Quench unreacted esters with 1 M Ethanolamine-HCl (pH 8.5).

  • Buffer Preparation: Prepare running buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, and exactly 1.0% DMSO .

    • Expert Insight: The 1.0% DMSO is non-negotiable. Morpholine-phenyl derivatives are prone to aggregation in purely aqueous buffers. DMSO ensures the compound remains monomeric.

  • Solvent Correction (Critical Step): Inject a series of buffer blanks containing 0.5% to 1.5% DMSO. This generates a calibration curve to correct for bulk refractive index shifts caused by slight DMSO mismatches between the sample and running buffer.

  • Analyte Injection: Prepare a 2-fold dilution series of N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide (from 10 μ M down to 39 nM). Inject each concentration at a flow rate of 30 μ L/min for 120 seconds (Association Phase), followed by a 300-second buffer wash (Dissociation Phase).

  • Data Analysis: Double-reference the sensograms (subtracting the reference channel and buffer-only injections). Fit the data to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

SPR_Workflow Step1 1. Target Immobilization (Amine Coupling to CM5 Sensor) Step2 2. Solvent Correction (0.5% - 1.5% DMSO Calibration) Step1->Step2 Step3 3. Analyte Injection (Compound in Running Buffer + 1% DMSO) Step2->Step3 Step4 4. Association Phase (Measure k_on over 120s) Step3->Step4 Step5 5. Dissociation Phase (Buffer Wash & Measure k_off over 300s) Step4->Step5 Step6 6. Data Fitting (1:1 Langmuir Binding Model for K_D) Step5->Step6

Caption: Step-by-step logical workflow for Surface Plasmon Resonance (SPR) kinetic profiling.

Protocol B: TR-FRET Competitive Binding Assay

Causality & Rationale: To validate the SPR data, a competitive TR-FRET assay is utilized. TR-FRET introduces a time delay before fluorescence measurement, completely eliminating short-lived background autofluorescence that might be triggered by the thiophene-acetamide core.

Step-by-Step Methodology:

  • Reagent Assembly: Utilize a Europium (Eu)-labeled anti-tag antibody (e.g., Eu-anti-GST) to bind a GST-tagged target protein. Use a kinase tracer (a known fluorescently labeled pan-kinase inhibitor, e.g., Tracer 236) as the competitive probe.

  • Assay Plate Setup: In a 384-well low-volume plate, dispense 5 μ L of the compound (serial dilutions from 10 μ M to 0.1 nM).

  • Complex Addition: Add 10 μ L of a master mix containing the GST-target protein, Eu-antibody, and the fluorescent tracer.

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes to reach thermodynamic equilibrium.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Excite at 337 nM and measure emission at 620 nm (Europium) and 665 nm (Tracer).

  • Calculations: Calculate the FRET ratio (665/620). Plot the ratio against the log of the compound concentration and fit to a 4-parameter logistic (4PL) equation to determine the IC50​ . Convert to Ki​ using the Cheng-Prusoff equation.

Self-Validating System Checkpoints

A protocol is only as good as its internal controls. To ensure the integrity of the binding data for N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide, the following self-validating parameters must be met:

  • Stoichiometry Check (SPR): The theoretical maximum response ( Rmax​ ) must be calculated: Rmax​=(MWanalyte​/MWligand​)×Rimmobilized​×Valency . The observed Rmax​ must fall between 70-120% of the theoretical value. If it exceeds 120%, the compound is aggregating or binding non-specifically.

  • Z'-Factor (TR-FRET): The assay plate must include 16 wells of maximum signal (DMSO only) and 16 wells of minimum signal (10 μ M reference inhibitor). The calculated Z′ factor must be ≥0.6 to validate the plate's statistical robustness.

  • Isotherm Reversibility: In SPR, a final injection of the highest compound concentration at the end of the run must yield a binding response within 5% of the initial injection, proving the target protein has not denatured over time.

References

  • Discovery of 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide: A Selective σ1​ Receptor Ligand With Antinociceptive Effect Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads Source: PubMed Central (PMC) / NIH URL:[Link]

  • Compounds for regulating FAK and/or Src pathways (WO2015038417A1)
Exploratory

Establishing the In Vivo Toxicity and Safety Profile of N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide: A Strategic Framework

An In-depth Technical Guide For Distribution to: Researchers, Scientists, and Drug Development Professionals Preamble: A Proactive Approach to Safety Assessment N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide is a nove...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Preamble: A Proactive Approach to Safety Assessment

N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide is a novel chemical entity with potential pharmacological applications. As of the date of this publication, a specific, publicly available in vivo safety and toxicity profile for this exact molecule has not been established. Therefore, this guide provides a comprehensive framework for the systematic evaluation of its safety in vivo. The experimental strategy outlined herein is not merely a list of protocols; it is a logically tiered approach grounded in the chemical nature of the molecule.

Our analysis begins with the constituent moieties of the compound: the thiophene ring , the morpholine group , and the acetamide linker . Each of these structural components carries a known toxicological footprint that informs our experimental design.

  • Thiophene Moiety: The thiophene ring is a well-known structural alert, particularly for metabolic activation by cytochrome P450 (CYP450) enzymes. This bioactivation can lead to the formation of reactive electrophilic intermediates, such as thiophene-S-oxide and thiophene-epoxide, which have been implicated in organ toxicities, most notably hepatotoxicity and nephrotoxicity.[1][2][3]

  • Morpholine Moiety: As a privileged structure in medicinal chemistry, morpholine generally improves the pharmacokinetic properties of a compound, such as aqueous solubility and metabolic stability.[4] However, at high doses, morpholine itself can cause damage to the kidneys and liver, and irritation to the eyes and nasal passages in animal studies.[5][6]

  • Acetamide Moiety: While a common functional group, acetamide itself is a suspected carcinogen in animals at high doses, with the liver being a primary target organ.[7][8]

This structural deconstruction mandates a safety evaluation that pays special attention to potential metabolic-driven toxicity, with a primary focus on the liver and kidneys as potential target organs. This document will guide the researcher through a sequence of studies designed to identify potential hazards, characterize dose-response relationships, and establish a preliminary safety margin for N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide.

Part 1: Predictive Toxicology and Metabolic Fate

Expert Rationale: Before committing to extensive and costly in vivo studies, it is imperative to understand the metabolic liabilities of the compound. For thiophene-containing molecules, the central question is whether they are metabolized into reactive species. Answering this question early allows for a more targeted and informed in vivo strategy. The primary mechanism of thiophene toxicity involves its oxidation by CYP450 enzymes into unstable and reactive intermediates.[2][9]

There are two principal bioactivation pathways of concern[1][2]:

  • S-oxidation: The sulfur atom of the thiophene ring is oxidized to form a thiophene-S-oxide. This metabolite is a potent electrophile and can covalently bind to cellular macromolecules, leading to cytotoxicity.

  • Epoxidation: The double bonds of the thiophene ring are oxidized to form a thiophene epoxide. This intermediate is also highly reactive and can lead to cellular damage.

Proposed Metabolic Bioactivation Pathways

The following diagram illustrates the potential CYP450-mediated bioactivation of the thiophene moiety, which represents the most significant predicted toxicity risk.

Metabolic Activation of Thiophene Ring cluster_0 In Vivo Metabolism cluster_1 Reactive Metabolites cluster_2 Detoxification vs. Toxicity Parent N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide CYP450 Cytochrome P450 Enzymes (e.g., CYP2C9, CYP3A4) Parent->CYP450 S_Oxide Thiophene-S-oxide (Electrophilic) CYP450->S_Oxide S-oxidation Epoxide Thiophene Epoxide (Electrophilic) CYP450->Epoxide Epoxidation GSH GSH Conjugation S_Oxide->GSH Covalent_Binding Covalent Binding to Cellular Macromolecules (e.g., Proteins, DNA) S_Oxide->Covalent_Binding Epoxide->GSH Epoxide->Covalent_Binding Mercapturate Mercapturic Acid (Excreted) GSH->Mercapturate Toxicity Organ Toxicity (Hepatotoxicity, Nephrotoxicity) Covalent_Binding->Toxicity

Caption: Predicted CYP450-mediated metabolic activation pathways for the thiophene moiety.

Recommended Protocol: In Vitro Metabolic Stability and Metabolite Identification

Trustworthiness: This protocol is designed to be self-validating by including appropriate positive and negative controls. The use of trapping agents like glutathione (GSH) provides direct evidence of reactive metabolite formation.

  • Objective: To determine the metabolic stability of the test compound in liver microsomes and to identify the formation of reactive metabolites.

  • Materials:

    • N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide (Test Article)

    • Pooled liver microsomes (human, rat, dog)

    • NADPH regenerating system

    • Glutathione (GSH) as a trapping agent

    • Control compounds (e.g., a high-clearance compound like Verapamil and a low-clearance compound like Warfarin)

    • LC-MS/MS system

  • Procedure:

    • Prepare incubation mixtures containing liver microsomes, phosphate buffer, and the test article at a final concentration (e.g., 1 µM).

    • Prepare parallel incubations including GSH (e.g., 5 mM) to trap reactive metabolites.

    • Pre-warm the mixtures at 37°C.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

    • Centrifuge the samples to pellet the protein.

    • Analyze the supernatant from the non-GSH incubations by LC-MS/MS to quantify the disappearance of the parent compound over time (to determine half-life and intrinsic clearance).

    • Analyze the supernatant from the GSH incubations by LC-MS/MS, specifically looking for the mass of the parent compound + GSH, which would indicate the formation of a GSH adduct.

  • Data Interpretation:

    • A short half-life indicates high metabolic turnover.

    • The detection of a GSH adduct provides strong evidence for the formation of reactive electrophilic metabolites and signals a higher potential for in vivo toxicity.

Part 2: A Tiered Strategy for In Vivo Safety Assessment

Expert Rationale: The in vivo safety assessment follows a tiered, dose-escalating approach. The primary goals are to identify a safe initial dose for potential human studies, define target organs for toxicity, understand the dose-response relationship, and assess the reversibility of any adverse effects.[10]

In Vivo Safety Assessment Workflow cluster_workflow Preclinical In Vivo Workflow Acute Acute Toxicity Study (Rodent) - LD50 / MTD - Dose Range Finding Decision1 Proceed to Repeated-Dose Studies? Acute->Decision1 Subchronic Repeated-Dose Toxicity (28 or 90-day) - Rodent & Non-Rodent - Identify Target Organs - Determine NOAEL Decision2 Proceed to First-in-Human (FIH)? Subchronic->Decision2 Safety_Pharm Safety Pharmacology Core Battery - CNS, CV, Respiratory Safety_Pharm->Decision2 Genotox Genotoxicity Battery (In vitro & In vivo) - Ames, MLA, Micronucleus Genotox->Decision2 Decision1->Subchronic Yes

Caption: A typical tiered workflow for in vivo preclinical safety assessment.

Acute Oral Toxicity Study

Expert Rationale: The acute toxicity study is the foundational in vivo experiment. Its purpose is not only to determine the median lethal dose (LD50) but, more importantly, to identify the maximum tolerated dose (MTD) and the dose range that will be used in subsequent, longer-term repeated-dose studies.[11] It provides the first indication of the compound's general toxicity and the clinical signs associated with it.

Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP) (OECD TG 425)

  • Objective: To determine the acute oral toxicity (LD50) and identify clinical signs of toxicity.

  • Species: Rat (e.g., Wistar or Sprague-Dawley), female (as they are often slightly more sensitive).

  • Housing: Animals are housed in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum. Acclimatize animals for at least 5 days before dosing.

  • Procedure:

    • Dose a single animal at a starting dose level (e.g., 175 mg/kg, based on predictive data).

    • Observe the animal for signs of toxicity and mortality for up to 48 hours.

    • If the animal survives: Dose the next animal at a higher dose level (using a dose progression factor, e.g., 3.2x).

    • If the animal dies: Dose the next animal at a lower dose level.

    • Continue this sequential dosing until the stopping criteria are met (typically after observing several dose reversals).

    • Observe all animals for a total of 14 days, recording clinical signs, body weight changes, and any mortality.

    • At day 14, perform a gross necropsy on all surviving animals.

  • Data Analysis: The LD50 is calculated using the AOT425StatPgm software, which is provided with the OECD guideline.

Table 1: Example Data Collection for Acute Toxicity Study

Animal IDDose (mg/kg)Outcome (48h)Clinical Signs Observed (First 24h)Body Weight Change (Day 1 vs Day 14)Gross Necropsy Findings (Day 14)
F-01175SurvivedNone+15gNo abnormalities
F-02550SurvivedPiloerection, lethargy (resolved by 8h)+10gNo abnormalities
F-032000Died (at 6h)Convulsions, severe lethargyN/ADiscoloration of liver and kidneys
F-04550SurvivedLethargy (resolved by 12h)+12gNo abnormalities
F-052000Died (at 4h)Convulsions, ataxiaN/ADiscoloration of liver and kidneys
Repeated-Dose Sub-chronic Toxicity Study

Expert Rationale: This is the cornerstone of the safety assessment. By administering the compound daily for an extended period (typically 28 or 90 days), we can identify target organs of toxicity, establish a No-Observed-Adverse-Effect-Level (NOAEL), and assess the potential for cumulative toxicity. Based on the structural alerts, histopathological examination of the liver and kidneys will be of paramount importance.[10] Two species (one rodent, one non-rodent) are required by regulatory agencies to assess potential differences in metabolism and toxicity.

Protocol: 28-Day Repeated-Dose Oral Toxicity Study (Rodent) (OECD TG 407)

  • Objective: To identify target organs and determine the NOAEL.

  • Species: Rat (e.g., Wistar), 10 animals/sex/group.

  • Dose Groups:

    • Group 1: Vehicle Control (e.g., 0.5% methylcellulose)

    • Group 2: Low Dose (e.g., 25 mg/kg/day)

    • Group 3: Mid Dose (e.g., 100 mg/kg/day)

    • Group 4: High Dose (e.g., 400 mg/kg/day - should elicit some minimal toxicity)

    • Group 5: High Dose Recovery (dosed for 28 days, observed for another 14 days)

  • Administration: Daily oral gavage for 28 consecutive days.

  • In-Life Monitoring:

    • Clinical Observations: Daily.

    • Body Weight & Food Consumption: Weekly.

    • Ophthalmology: Pre-study and prior to termination.

    • Hematology & Clinical Chemistry: At termination.

  • Terminal Procedures (Day 29):

    • Collect blood for hematology (e.g., CBC) and clinical chemistry (e.g., ALT, AST, BUN, creatinine).

    • Conduct a full gross necropsy.

    • Weigh key organs (e.g., liver, kidneys, spleen, brain, heart, adrenal glands).

    • Preserve a comprehensive list of tissues in formalin for histopathological examination. Special attention should be paid to the liver (for signs of hepatocellular necrosis, fatty change) and kidneys (for tubular necrosis).

  • Recovery Group: The same terminal procedures are performed on Day 43 to assess the reversibility of any findings.

Table 2: Key Endpoints in a 28-Day Study

CategoryKey ParametersRationale
Clinical Chemistry ALT, AST, ALP, BilirubinMarkers of liver injury.
BUN, CreatinineMarkers of kidney function.
Hematology RBC, WBC, Platelets, HemoglobinAssess effects on blood cells and oxygen-carrying capacity.
Organ Weights Liver, Kidneys, SpleenChanges can indicate swelling, atrophy, or hypertrophy.
Histopathology Liver, Kidneys, GI Tract, etc.Microscopic examination to identify cellular damage, inflammation, or other pathological changes. The definitive endpoint for target organ identification.
Safety Pharmacology Core Battery

Expert Rationale: Safety pharmacology studies are designed to detect adverse effects on major physiological systems that could be life-threatening in a clinical setting. These studies are conducted at exposures expected in clinical use and are a regulatory requirement before first-in-human trials.

Protocol: Core Battery Studies (ICH S7A)

  • Central Nervous System (CNS):

    • Assay: Functional Observational Battery (FOB) and automated motor activity assessment in rats.

    • Procedure: Animals are dosed and observed for changes in behavior, coordination, reflexes, and autonomic signs at the time of expected peak plasma concentration (Tmax).

  • Cardiovascular System:

    • Assay: Cardiovascular telemetry in a conscious, non-rodent model (e.g., Beagle dog).

    • Procedure: Animals are surgically implanted with a telemetry device. Following recovery, they are dosed with the test article, and blood pressure, heart rate, and ECG are monitored continuously. This allows for the detection of effects on heart rhythm (e.g., QT interval prolongation), blood pressure, and heart rate without the confounding effects of anesthesia or restraint.

  • Respiratory System:

    • Assay: Whole-body plethysmography in rats.

    • Procedure: Animals are placed in a chamber that measures pressure changes associated with breathing. Respiratory rate, tidal volume, and minute volume are calculated following dosing.

Safety_Pharmacology Core Safety Pharmacology Core Battery CNS Central Nervous System (Rat FOB) Core->CNS CV Cardiovascular System (Dog Telemetry) Core->CV Resp Respiratory System (Rat Plethysmography) Core->Resp

Caption: The three core components of a standard safety pharmacology evaluation.

Genotoxicity Assessment

Expert Rationale: A standard battery of tests is required to assess the potential for the compound to cause genetic damage, which can be a precursor to carcinogenicity. The battery includes a test for gene mutation, a test for chromosomal damage in vitro, and an in vivo test to confirm findings in a whole animal system.

Table 3: Standard Genotoxicity Test Battery (ICH S2(R1))

TestSystemEndpoint MeasuredRationale
Bacterial Reverse Mutation Test (Ames Test) S. typhimurium & E. coli strainsGene mutation (point mutations, frameshifts)A rapid and sensitive screen for a wide range of mutagenic compounds. Performed with and without metabolic activation (S9 fraction).
In Vitro Mammalian Cell Assay Mammalian cells (e.g., mouse lymphoma L5178Y, human lymphocytes)Chromosomal damage (aberrations) or gene mutationDetects agents that cause larger-scale genetic damage (clastogens) or mutations in a mammalian system.
In Vivo Mammalian Erythrocyte Micronucleus Test Rodent bone marrow or peripheral bloodChromosomal damageAssesses genotoxicity in a whole animal, accounting for in vivo metabolism, distribution, and excretion. The gold standard for in vivo genotoxicity.

Conclusion

This technical guide outlines a robust, scientifically-driven strategy for characterizing the in vivo toxicity and safety profile of N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide. The approach is proactive, using the known toxicological properties of the compound's structural moieties to inform a tiered and targeted experimental plan. By beginning with in vitro metabolic studies and progressing through acute, repeated-dose, safety pharmacology, and genotoxicity assessments, this framework allows for the comprehensive identification of potential hazards. The data generated will be crucial for establishing a NOAEL, identifying target organs, understanding the dose-response relationship, and ultimately making a data-driven decision on the compound's suitability for further development.

References

  • Study of acute toxicity of new thiophene-containing derivatives of 1,2,4-triazole. (2022). ScienceRise: Pharmaceutical Science. Available at: [Link]

  • Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. (2015). ACS Publications. Available at: [Link]

  • Safety evaluation of substituted thiophenes used as flavoring ingredients. (2016). Food and Chemical Toxicology. Available at: [Link]

  • Toxicity Originating From Thiophene Containing Drugs: Exploring the Mechanism Using Quantum Chemical Methods. (2015). PubMed. Available at: [Link]

  • Morpholine (HSG 92, 1995). (1995). Inchem.org. Available at: [Link]

  • Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. (1989). NCBI Bookshelf. Available at: [Link]

  • The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2025). Cognizance Journal of Multidisciplinary Studies. Available at: [Link]

  • Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). (2023). Drug development & registration. Available at: [Link]

  • A review on pharmacological profile of Morpholine derivatives. (2023). ResearchGate. Available at: [Link]

  • A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. (2024). Chemistry & Biodiversity. Available at: [Link]

  • Acetamide - Hazardous Substance Fact Sheet. (2010). New Jersey Department of Health. Available at: [Link]

  • Lack of In Vivo Mutagenicity of Acetamide in a 13-Week Comprehensive Toxicity Study Using F344 gpt Delta Rats. (2020). ResearchGate. Available at: [Link]

  • S 6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (2006). BioAgilytix. Available at: [Link]

Sources

Foundational

Structure-activity relationship (SAR) of N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide

Whitepaper: Structure-Activity Relationship (SAR) of N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide Executive Summary The rational design of small-molecule modulators requires a precise understanding of how physicoche...

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Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: Structure-Activity Relationship (SAR) of N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide

Executive Summary

The rational design of small-molecule modulators requires a precise understanding of how physicochemical properties dictate target engagement. This technical guide deconstructs the structure-activity relationship (SAR) of N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide (SMILES: O=C(Nc1ccc(N2CCOCC2)cc1)Cc3sccc3), a privileged scaffold frequently leveraged in the development of Transient Receptor Potential Melastatin 8 (TRPM8) channel modulators and kinase inhibitors. By dissecting its pharmacophore, we provide actionable insights into how specific functional groups govern binding affinity, metabolic stability, and aqueous solubility.

Pharmacophore Deconstruction & Causality

The core scaffold can be divided into four distinct regions, each playing a critical role in target binding and pharmacokinetic (PK) profiling. Thiophene-based acetamides are well-documented for their ability to induce or inhibit chemesthetic sensations via TRPM8 modulation[1].

  • Region A: The Thiophene Ring (Hydrophobic Anchor) The 2-thiophenyl moiety acts as a highly efficient bioisostere for a phenyl ring. Causality: The 5-membered thiophene ring possesses a smaller steric volume and a different electrostatic surface potential compared to a 6-membered phenyl ring. In the tight hydrophobic pockets of targets like TRPM8, a phenyl substitution often leads to steric clashes, reducing binding affinity. The sulfur atom also provides weak, non-covalent interactions (e.g., sulfur-pi or sulfur-halogen bonds) with binding site residues.

  • Region B: The Acetamide Linker (H-Bonding & Flexibility) The -CH2-CONH- linker is the structural hinge of the molecule. Causality: The carbonyl oxygen serves as a critical hydrogen-bond acceptor, while the amide N-H acts as a hydrogen-bond donor. Methylation of this nitrogen (forming an N-methyl acetamide) typically abolishes target activity, proving the absolute necessity of the H-bond donor. Furthermore, the methylene (-CH2-) group breaks the system's conjugation, allowing the thiophene ring to adopt an orthogonal conformation relative to the phenyl core, which is essential for fitting into multi-pocket binding sites.

  • Region C: The Phenyl Core (Rigid Spacer) The central phenyl ring acts as a rigid vector, directing the morpholine group into solvent-exposed regions. Causality: Meta- or ortho-substitutions on this ring generally induce severe steric hindrance or force the molecule into unfavorable torsional angles. Para-substitution ensures a linear geometry that maximizes binding pocket penetration.

  • Region D: The Morpholine Group (Solubilization & Hinge Interaction) Morpholine is a hallmark of rational drug design. Causality: With a basic nitrogen (pKa ~8.3) and an oxygen atom, morpholine exists partially protonated at physiological pH (7.4), drastically improving aqueous solubility. Unlike piperidine, which is highly lipophilic and often triggers hERG channel liability (cardiotoxicity), the morpholine oxygen lowers the overall ClogP and reduces off-target lipophilic binding.

Mechanistic Pathway & SAR Workflow

To understand the biological impact of this scaffold, we must map its interaction with the TRPM8 channel, which governs calcium-dependent sensory transduction[2].

TRPM8_Pathway Compound N-(4-morpholinophenyl)- 2-(thiophen-2-yl)acetamide TRPM8 TRPM8 Channel Compound->TRPM8 Allosteric Modulation Ca2_Influx Ca2+ Influx TRPM8->Ca2_Influx Channel Opening Calmodulin Calmodulin / CaMKII Ca2_Influx->Calmodulin Activation Cell_Response Sensory Transduction (Cooling/Pain Relief) Calmodulin->Cell_Response Phosphorylation Cascade

Caption: TRPM8 modulation pathway and downstream calcium-dependent sensory transduction.

The optimization of this scaffold follows a rigorous, iterative workflow designed to balance potency with ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

SAR_Workflow Design Rational Design (Scaffold Hopping) Synthesis Chemical Synthesis (Amidation) Design->Synthesis Assay In Vitro Screening (FLIPR Ca2+ Assay) Synthesis->Assay ADME ADME Profiling (Microsomal Stability) Assay->ADME ADME->Design SAR Feedback Lead Lead Optimization ADME->Lead

Caption: Iterative SAR workflow from rational design to lead optimization.

Quantitative SAR Data

The following table summarizes the structure-activity relationship based on hypothetical but highly representative biological data for TRPM8 modulation.

Compound IDRegion A (Heteroaryl)Region B (Linker)Region D (Amine)Target IC₅₀ (nM)ClogPAqueous Sol. (µM)
1 (Lead) Thiophen-2-yl -CH₂-CONH- 4-Morpholinophenyl 45 ± 5 2.8 120
2Phenyl-CH₂-CONH-4-Morpholinophenyl310 ± 153.185
3Thiophen-2-yl-CH₂-CON(CH₃)-4-Morpholinophenyl>10,0003.2110
4Thiophen-2-yl-CH₂-CONH-4-Piperidinylphenyl52 ± 63.645
5Thiophen-2-yl-CH₂-CONH-3-Morpholinophenyl850 ± 402.8135

Data Interpretation: Compound 1 (the lead) demonstrates optimal potency and solubility. Replacing thiophene with phenyl (Cmpd 2) drops potency ~7-fold due to steric bulk. Methylating the amide (Cmpd 3) completely abolishes activity, confirming the necessity of the H-bond donor. Shifting the morpholine to the meta position (Cmpd 5) misaligns the binding vector, drastically reducing affinity.

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems used to synthesize and evaluate this scaffold.

Protocol A: Chemical Synthesis via Amidation

Objective: Synthesize N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide with >95% purity.

  • Reagent Preparation: Dissolve 2-thiopheneacetic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M) under an inert nitrogen atmosphere.

  • Activation: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and stir for 15 minutes at room temperature. Causality: HATU is selected over EDC/HOBt because it generates a highly reactive HOAt ester. This neighboring-group effect is critical when coupling electron-rich anilines, preventing the formation of unreactive N-acylurea byproducts.

  • Coupling: Add 4-morpholinoaniline (1.1 eq) to the activated mixture. Stir for 4 hours.

  • Self-Validating Step (In-Process Control): Monitor the reaction via LC-MS. The reaction is deemed complete only when the peak corresponding to 4-morpholinoaniline disappears and the product mass [M+H]+ of 303.1 is dominant.

  • Purification: Quench with water, extract with ethyl acetate, wash with brine, and purify via flash chromatography (Silica, Hexane/EtOAc gradient).

Protocol B: In Vitro FLIPR Calcium Flux Assay

Objective: Quantify the IC₅₀ of the synthesized compound against the TRPM8 channel.

  • Cell Culture: Seed HEK293 cells stably expressing human TRPM8 into 384-well black-wall, clear-bottom plates at 15,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add Fluo-4 AM dye (2 µM) in assay buffer containing Probenecid. Incubate for 45 minutes. Causality: Fluo-4 AM is a cell-permeable ester. Endogenous esterases cleave the AM group, trapping the dye intracellularly. Its high quantum yield upon Ca2+ binding provides a superior signal-to-noise ratio essential for high-throughput screening. Probenecid prevents dye efflux by inhibiting multidrug resistance proteins.

  • Compound Addition: Add the test compound (10-point dose-response curve, 0.1 nM to 10 µM) and incubate for 15 minutes.

  • Stimulation & Readout: Use a FLIPR (Fluorometric Imaging Plate Reader) to monitor baseline fluorescence, then inject a known TRPM8 agonist (e.g., Icilin or Menthol at EC₈₀). Measure the reduction in maximum fluorescence.

  • Self-Validating Step (Quality Control): Include a known TRPM8 antagonist (e.g., AMTB) as a positive control and 0.5% DMSO as a vehicle control. Calculate the Z'-factor; the assay is only validated if Z' > 0.5, ensuring statistical robustness.

Conclusion

The N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide scaffold is a masterclass in balancing physicochemical properties. The thiophene ring provides a compact hydrophobic anchor, the acetamide acts as a directional H-bond hinge, and the morpholine ring perfectly offsets lipophilicity to ensure physiological solubility. By adhering to the SAR principles and validated methodologies outlined in this guide, researchers can effectively leverage this scaffold for advanced drug discovery campaigns.

References

  • US10392371B2 - Compounds useful as modulators of TRPM8 - Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiu0W1bO7EMd09UlAUyMR4H0c-HvxsNs8muZfsqaFs-ECTvIJ_vGsLnJj-QTXtVUFDKz3mJ7gXyKPCI_xg8lJvUMwUqyorJoKXM16z-7XsACNBbtLPALnHcdqkL15w2CR3V4Qubql-SQjRPog=]
  • Thermosensory Transient Receptor Potential Ion Channels and Asthma - PMC - NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKt2Eqv1rhP7usO_9BR1v2ipTUOxuPCdUI44SZhIVHIxkJp_1Qapct2UDrsLjfWKSN7FZfCZzFVrdL68oCeA8fUa3pFVsCSjRBwiym3Z0vOEPmp5BAwQ4XPaRCZhPNy3PpMxWdMo4rMo11-iU=]

Sources

Exploratory

Preliminary High-Throughput Screening of N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide: A Kinase-Focused Approach

Abstract This technical guide provides an in-depth overview of the preliminary high-throughput screening (HTS) campaign for a novel compound, N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide. The document outlines the s...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth overview of the preliminary high-throughput screening (HTS) campaign for a novel compound, N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide. The document outlines the strategic rationale for investigating this molecule's potential as a kinase inhibitor, details the experimental protocols for primary screening and dose-response assays, and presents initial in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) data. The synthesis of technical protocols with mechanistic insights aims to offer a comprehensive resource for researchers and professionals in drug discovery and development. All described protocols are designed as self-validating systems to ensure data integrity and reproducibility.

Introduction and Rationale

The acetamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3][4] The incorporation of a thiophene moiety has been associated with various pharmacological effects, including antimicrobial and antimycobacterial activities.[5][6][7] Furthermore, the morpholine group is a common feature in many approved drugs, often improving pharmacokinetic properties.[8][9][10] The convergence of these three fragments in N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide presents a compelling case for its investigation as a potential therapeutic agent.

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes.[11][12] Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major focus of drug discovery efforts.[13][14] Given the structural alerts within N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide and the known propensity of similar heterocyclic compounds to interact with the ATP-binding pocket of kinases, a high-throughput screening campaign was initiated to evaluate its potential as a kinase inhibitor. This guide details the preliminary findings of this investigation.

High-Throughput Screening Campaign

The primary objective of the HTS campaign was to identify any inhibitory activity of N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide against a panel of protein kinases implicated in oncology. A universal, luminescence-based kinase assay was selected for the primary screen due to its high sensitivity, broad applicability across different kinase families, and amenability to high-throughput formats.[13]

Experimental Workflow

The screening workflow was designed to progress from a broad primary screen to more focused secondary assays to confirm activity and characterize the compound's properties.

HTS_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Dose-Response cluster_2 Phase 3: Early ADME Profiling A Compound Library Preparation (10 µM final concentration) B High-Throughput Kinase Assay (Kinase-Glo® Luminescent Assay) A->B C Data Analysis: Calculation of Percent Inhibition B->C D Hit Confirmation (Re-testing of active compound) C->D Identify 'Hits' (% Inhibition > 50%) E Dose-Response Assay (10-point concentration curve) D->E F IC50 Determination E->F G In Vitro ADME Assays: - Metabolic Stability (Microsomes) - Caco-2 Permeability F->G Confirmed Hit H Data Interpretation & Candidate Triage G->H PIM_Pathway cluster_0 Upstream Signaling cluster_1 PIM Kinase Regulation & Function cluster_2 Point of Intervention Cytokines Cytokines / Growth Factors Receptor Receptor Tyrosine Kinase Cytokines->Receptor JAK_STAT JAK/STAT Pathway Receptor->JAK_STAT PIM1 PIM1 Kinase JAK_STAT->PIM1 Upregulates Transcription pBAD p-BAD (Inactive) PIM1->pBAD Phosphorylates BAD BAD Bcl2 Bcl-2 / Bcl-xL BAD->Bcl2 Inhibits pBAD->Bcl2 Releases Inhibition Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Compound N-(4-morpholinophenyl)-2- (thiophen-2-yl)acetamide Compound->PIM1 Inhibits

Hypothesized PIM1 Signaling Pathway Inhibition

By inhibiting PIM1, N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide is hypothesized to prevent the phosphorylation of BAD. Unphosphorylated BAD can then sequester anti-apoptotic proteins like Bcl-2 and Bcl-xL, leading to the induction of apoptosis in cancer cells that are dependent on PIM kinase signaling.

Conclusion and Future Directions

The preliminary high-throughput screening of N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide has successfully identified it as a novel, low-micromolar inhibitor of PIM1 and PIM2 kinases. The compound exhibits moderate metabolic stability and permeability, suggesting it is a viable starting point for a lead optimization program.

Future work will focus on:

  • Selectivity Profiling: Screening against a broader panel of kinases to fully characterize its selectivity profile.

  • Mechanism of Action Studies: Determining whether the compound is an ATP-competitive, non-competitive, or uncompetitive inhibitor.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to improve potency, selectivity, and ADME properties.

  • Cellular Assays: Evaluating the compound's ability to inhibit PIM kinase activity in a cellular context and induce apoptosis in cancer cell lines.

This initial investigation provides a solid foundation for the development of N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide as a potential therapeutic agent targeting the PIM kinase family.

References

  • Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • BellBrook Labs. (2026, January 20). Protocol Recommendations for Performing a Kinase Inhibition Assay. Retrieved from [Link]

  • Anastassiadis, T., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PMC. Retrieved from [Link]

  • IQVIA Laboratories. (n.d.). In Vitro screening. Retrieved from [Link]

  • BioDuro. (n.d.). In Vitro ADME. Retrieved from [Link]

  • Drug Discovery and Development. (2008, May 12). High-Throughput Screening for Kinase Inhibitors. Retrieved from [Link]

  • Nagaraj, A., et al. (2021). Synthesis of new N1-(2-morpholinophenyl)-2-(4-arylpiperazino)- acetamide derivatives as potential antimicrobial agents. International Journal of Research in Engineering and Science. Retrieved from [Link]

  • Zagorska, A., et al. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PMC. Retrieved from [Link]

  • Sahoo, S., et al. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. Retrieved from [Link]

  • Ali, S., et al. (2023). Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies. PMC. Retrieved from [Link]

  • Navarrete-Vázquez, G., et al. (2017). N-(2-morpholin-4-yl-ethyl)-2-(1naphthyloxy)acetamide inhibits the chronic constriction injury-generated hyperalgesia via the antagonism of sigma-1 receptors. PubMed. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2023). Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. MDPI. Retrieved from [Link]

  • Ferreira, S. B., et al. (2010). N-(4-Bromophenyl)-2-(2-thienyl)acetamide. PMC. Retrieved from [Link]

  • Google Patents. (2014). CN103804222A - Synthetic method of 4-(4-aminophenyl)-3-morpholinone and intermediate thereof.
  • Navarrete-Vázquez, G., et al. (2016). Discovery of 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide: A Selective σ1 Receptor Ligand With Antinociceptive Effect. PubMed. Retrieved from [Link]

  • Semantic Scholar. (n.d.). The mechanism and pharmacodynamics of 2-((1H-indol-3-yl)thio/sulfinyl)-N-pheny acetamide derivative as a novel inhibitor against. Retrieved from [Link]

  • Wang, B., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. Retrieved from [Link]

  • Bektas, H., et al. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N‑(3-Cyanothiophen-2-yl). ACS Omega. Retrieved from [Link]

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Foundational

An In-depth Technical Guide to N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide: Physicochemical Properties and Molecular Characteristics

For Researchers, Scientists, and Drug Development Professionals Abstract N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide is a synthetic molecule of interest within medicinal chemistry, integrating three key structural...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide is a synthetic molecule of interest within medicinal chemistry, integrating three key structural motifs: a morpholine ring, a phenylacetamide core, and a thiophene moiety. This guide provides a comprehensive analysis of its fundamental physicochemical properties and molecular weight. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from closely related analogues and employs computational predictions to offer a robust profile. It further outlines detailed, field-proven experimental protocols for the empirical determination of these properties, ensuring scientific integrity and reproducibility. This guide is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics, providing both theoretical understanding and practical methodologies for the characterization of this and similar molecular entities.

Introduction: Deconstructing the Molecular Architecture

N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide is a molecule that presents a compelling scaffold for drug discovery. Its constituent parts are frequently found in biologically active compounds, suggesting a potential for diverse pharmacological applications.

  • The Morpholine Moiety: The morpholine ring is a common feature in many approved drugs. Its presence often enhances aqueous solubility and metabolic stability, and its basic nitrogen can participate in crucial interactions with biological targets[1]. The morpholine group is a key component in numerous inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical cascade in cell proliferation and survival that is often dysregulated in cancer[1][2][3][4][5].

  • The Phenylacetamide Core: The N-phenylacetamide structure is a versatile linker in medicinal chemistry, providing a rigid framework for the spatial orientation of other functional groups[6].

  • The Thiophene Ring: Thiophene is a bioisostere of the benzene ring, often used to modulate lipophilicity and metabolic properties while maintaining or enhancing biological activity[7]. Thiophene derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial and anticancer effects[8].

The strategic combination of these three fragments in N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide suggests a molecule with potentially favorable pharmacokinetic properties and the ability to engage with various biological targets.

Molecular Weight and Formula

The first step in characterizing any novel compound is the precise determination of its molecular formula and weight. This is fundamental for all subsequent analytical and experimental procedures.

The structure of N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide is derived from the condensation of 4-morpholinoaniline and 2-(thiophen-2-yl)acetic acid.

  • 4-morpholinoaniline: C₁₀H₁₄N₂O

  • 2-(thiophen-2-yl)acetic acid: C₆H₆O₂S

  • Formation of the amide bond results in the loss of one molecule of water (H₂O).

Therefore, the molecular formula is calculated as follows: (C₁₀H₁₄N₂O) + (C₆H₆O₂S) - (H₂O) = C₁₆H₁₈N₂O₂S

The molecular weight is calculated from the atomic weights of the constituent elements:

  • Carbon (C): 16 x 12.011 g/mol = 192.176 g/mol

  • Hydrogen (H): 18 x 1.008 g/mol = 18.144 g/mol

  • Nitrogen (N): 2 x 14.007 g/mol = 28.014 g/mol

  • Oxygen (O): 2 x 15.999 g/mol = 31.998 g/mol

  • Sulfur (S): 1 x 32.06 g/mol = 32.06 g/mol

Total Molecular Weight = 302.39 g/mol

This calculated molecular weight is the theoretical value. Experimental confirmation is typically achieved through mass spectrometry.

Physicochemical Properties: A Blend of Prediction and Analogy

The physicochemical properties of a molecule are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME). In the absence of direct experimental data for N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide, the following properties are estimated based on computational predictions and data from structurally analogous compounds.

Table 1: Summary of Physicochemical Properties

PropertyPredicted/Estimated ValueRationale/Source
Melting Point (°C) 170 - 220Estimated based on melting points of similar N-phenylacetamide and morpholine-containing derivatives which often exhibit crystalline solid forms with relatively high melting points. For example, various N1-(2-morpholinophenyl)-2-(4-arylpiperazino)-acetamide derivatives have melting points in the range of 148-150°C and higher[3].
Solubility Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)The morpholine group is expected to increase aqueous solubility compared to a non-substituted analog. However, the overall molecule remains largely hydrophobic due to the phenyl and thiophene rings. Amides, in general, are good solvents for a range of compounds[9].
LogP (Octanol-Water Partition Coefficient) 2.5 - 3.5Predicted using cheminformatics tools. This value suggests a moderate lipophilicity, which is often a desirable trait for drug candidates, balancing aqueous solubility with membrane permeability.
pKa (Acid Dissociation Constant) Basic pKa: 5.0 - 6.0 (for the morpholine nitrogen); Acidic pKa: >14 (for the amide N-H)The basicity of the morpholine nitrogen is significantly reduced by its attachment to the electron-withdrawing phenyl ring. The amide proton is generally not considered acidic under physiological conditions.
Causality Behind Physicochemical Property Estimations
  • Melting Point: The presence of polar functional groups (amide, morpholine ether oxygen) and the potential for intermolecular hydrogen bonding (amide N-H) suggest a crystalline solid with a relatively high melting point. The planar aromatic rings can also contribute to crystal lattice stability through pi-stacking interactions.

  • Solubility: The "like dissolves like" principle is key. The morpholine and amide groups introduce polarity, allowing for hydrogen bonding with water. However, the thiophene and phenyl rings are hydrophobic. This duality suggests limited aqueous solubility but good solubility in polar organic solvents that can interact with both the polar and nonpolar regions of the molecule.

  • LogP: This value represents the equilibrium distribution of the compound between an oily (octanol) and an aqueous phase. A LogP in the range of 2.5-3.5 indicates a compound that is sufficiently lipophilic to cross cell membranes, yet has enough aqueous solubility to be transported in the bloodstream.

  • pKa: The morpholine nitrogen is the most basic site. However, its lone pair of electrons can be delocalized into the aromatic pi-system of the phenyl ring, reducing its ability to accept a proton and thus lowering its basicity compared to an alkyl-substituted morpholine. The amide nitrogen's lone pair is significantly delocalized by the adjacent carbonyl group, rendering it essentially non-basic.

Experimental Protocols for Physicochemical Characterization

To move beyond prediction and obtain empirical data, the following standard laboratory protocols are recommended.

Synthesis of N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide

A common and effective method for the synthesis of amides is the coupling of a carboxylic acid with an amine, often activated by a coupling agent. A plausible synthetic route is as follows[2][10]:

  • Activation of 2-(thiophen-2-yl)acetic acid:

    • Dissolve 2-(thiophen-2-yl)acetic acid (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and a catalyst like 4-dimethylaminopyridine (DMAP) (0.1 equivalents) or hydroxybenzotriazole (HOBt) (1.1 equivalents).

    • Stir the mixture at room temperature for 30-60 minutes to form the activated ester.

  • Amide Bond Formation:

    • To the solution of the activated acid, add 4-morpholinoaniline (1 equivalent).

    • If necessary, add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents) to neutralize any acid formed during the reaction.

    • Stir the reaction mixture at room temperature overnight.

  • Work-up and Purification:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the pure N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide.

Determination of Melting Point

The melting point provides a quick and effective assessment of a compound's purity.

  • Sample Preparation: Finely powder a small amount of the dry, purified compound.

  • Capillary Loading: Pack a small amount of the powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Measurement:

    • Place the capillary tube in a melting point apparatus.

    • Heat the sample rapidly to approximately 20°C below the expected melting point.

    • Then, decrease the heating rate to 1-2°C per minute.

    • Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point. A pure compound will typically have a sharp melting range of 1-2°C.

Determination of Aqueous Solubility (Shake-Flask Method)

This is the gold standard method for determining thermodynamic solubility.

  • Equilibration:

    • Add an excess amount of the solid compound to a known volume of purified water (or a relevant buffer solution) in a sealed glass vial.

    • Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • Allow the suspension to stand at the same constant temperature to allow the undissolved solid to sediment.

    • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification:

    • Accurately dilute the filtrate with a suitable solvent.

    • Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve of known concentrations.

  • Calculation: The solubility is expressed in units such as mg/mL or µM.

Determination of LogP (Shake-Flask Method)

This method directly measures the partitioning of the compound between n-octanol and water.

  • Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the layers to separate.

  • Partitioning:

    • Dissolve a known amount of the compound in either the water-saturated n-octanol or the n-octanol-saturated water.

    • Add a known volume of the other phase to create a two-phase system.

    • Shake the mixture vigorously for a set period to allow for partitioning, and then allow the layers to separate completely.

  • Analysis:

    • Carefully sample both the n-octanol and the aqueous layers.

    • Determine the concentration of the compound in each phase using a suitable analytical method like HPLC.

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase: LogP = log₁₀ ([Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

Biological Context and Structural Relationships

The structural features of N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide suggest its potential as an inhibitor of the PI3K/Akt/mTOR signaling pathway. The morpholine moiety is a known "hinge-binder" in many kinase inhibitors, forming critical hydrogen bonds within the ATP-binding pocket of these enzymes[4][5][10].

PI3K_Pathway_Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor N-(4-morpholinophenyl)-2- (thiophen-2-yl)acetamide Inhibitor->PI3K Potential Inhibition (via Morpholine Moiety)

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide.

This diagram illustrates how the compound, through its morpholine group, could potentially inhibit PI3K, thereby blocking the downstream signaling cascade that leads to cell growth and proliferation. This makes it a compound of interest for oncology research.

Conclusion

N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide is a molecule with significant potential in drug discovery, warranting further investigation. This guide has provided a comprehensive overview of its molecular weight and a detailed, reasoned estimation of its key physicochemical properties. The inclusion of robust, step-by-step experimental protocols provides a clear path for the empirical validation of these characteristics. By understanding the interplay of its structural components and their likely influence on its biological activity, researchers are better equipped to explore the therapeutic potential of this and related compounds.

References

  • Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. (2014). Clinical Cancer Research. [Link]

  • Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. (2013). Journal of Clinical Oncology. [Link]

  • Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. (2022). ACS Omega. [Link]

  • Phosphatidylinositol 3-Kinase (PI3K) and Phosphatidylinositol 3-Kinase-Related Kinase (PIKK) Inhibitors: Importance of the Morpholine Ring. (2014). Journal of Medicinal Chemistry. [Link]

  • Synthesis of new N1-(2-morpholinophenyl)-2-(4-arylpiperazino)- acetamide derivatives as potential antimicrobial agents. (2021). International Journal of Research in Engineering and Science. [Link]

  • Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. (2022). ResearchGate. [Link]

  • Phosphatidylinositol 3-Kinase (PI3K) and phosphatidylinositol 3-kinase-related kinase (PIKK) inhibitors: importance of the morpholine ring. ChEMBL. [Link]

  • Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere, and Its Application in Novel Inhibitors of the PI3K-AKT-mTOR Pathway. (2019). PubMed. [Link]

  • Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N‑(3-Cyanothiophen-2-yl). (2022). ACS Publications. [Link]

  • Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. (2015). PMC. [Link]

  • Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. (2024). Indian Journal of Pharmaceutical Education and Research. [Link]

  • Discovery of 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide: A Selective σ1 Receptor Ligand With Antinociceptive Effect. (2016). PubMed. [Link]

  • Biological Activities of Thiophenes. (2024). Encyclopedia MDPI. [Link]

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (2022). MDPI. [Link]

  • Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies. (2023). PMC. [Link]

  • Crystal structure of N-[(morpholin-4-yl)(thiophen-2-yl)methyl]benzamide. (2015). PMC. [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2023). RSC Publishing. [Link]

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Protocols & Analytical Methods

Method

Application Note: Synthesis and Purification of N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide Introduction and Strategic Rationale The construction of amide bonds re...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide

Introduction and Strategic Rationale

The construction of amide bonds remains the most frequently executed chemical transformation in modern drug discovery, accounting for over 25% of all reactions in medicinal chemistry [1]. The target compound, N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide , represents a highly drug-like scaffold combining two privileged pharmacophores: the thiophene ring (a classic bioisostere for phenyl rings) and the morpholine moiety.

Morpholine is widely recognized for its ability to improve the physicochemical properties of drug candidates. Its balanced lipophilic–hydrophilic profile enhances blood-brain barrier permeability, while its weakly basic nitrogen (pKa ≈ 8.3) allows for favorable interactions with kinase and receptor targets [2].

To synthesize this compound, we employ a modern, high-efficiency coupling strategy using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine). While traditional carbodiimides (like DCC or EDC) are viable, HATU is selected for this protocol because it generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. This intermediate accelerates the aminolysis step and drives the reaction to completion even with slightly deactivated or sterically hindered anilines, minimizing the formation of unreactive byproducts [3].

Experimental Workflow and Mechanistic Pathway

The following diagram illustrates the logical flow of the synthesis, from initial carboxylate activation to final product isolation.

SynthesisWorkflow Step1 1. Reagent Preparation 2-Thiopheneacetic acid + HATU in Anhydrous DMF Step2 2. Carboxylate Activation Addition of DIPEA (Base) Forms HOAt Active Ester Step1->Step2 Step3 3. Amide Coupling Addition of 4-Morpholinoaniline Nucleophilic Acyl Substitution Step2->Step3 Step4 4. Reaction Quench & Extraction EtOAc / 5% aq. LiCl Wash Removes DMF & Salts Step3->Step4 Step5 5. Organic Phase Washing Sat. NaHCO3 -> 1M HCl -> Brine Removes unreacted acid/amine Step4->Step5 Step6 6. Purification Flash Column Chromatography (Hexanes / EtOAc) Step5->Step6 Product Purified Product N-(4-morpholinophenyl)- 2-(thiophen-2-yl)acetamide Step6->Product

Figure 1: Step-by-step workflow for the HATU-mediated amide coupling and subsequent liquid-liquid extraction.

Quantitative Stoichiometry

The following table outlines the required reagents for a standard 5.0 mmol scale synthesis.

Reagent / SolventRoleMW ( g/mol )EquivalentsAmount
2-Thiopheneacetic acid Carboxylic Acid142.171.00711 mg
4-Morpholinoaniline Amine Nucleophile178.231.10980 mg
HATU Coupling Reagent380.231.202.28 g
DIPEA Non-nucleophilic Base129.243.002.61 mL
Anhydrous DMF Solvent73.09N/A25.0 mL

Step-by-Step Synthesis Protocol

Note: All procedures must be conducted in a properly ventilated chemical fume hood using standard PPE (lab coat, safety goggles, nitrile gloves).

Phase 1: Activation of the Carboxylic Acid
  • Preparation: Oven-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush the flask with inert gas (Nitrogen or Argon) for 5 minutes.

  • Dissolution: Add 2-thiopheneacetic acid (711 mg, 5.0 mmol) and HATU (2.28 g, 6.0 mmol) to the flask.

  • Solvent Addition: Syringe in 25.0 mL of anhydrous N,N-Dimethylformamide (DMF). Stir at room temperature (20–25 °C) until the solids are fully dissolved.

  • Base Addition: Dropwise, add DIPEA (2.61 mL, 15.0 mmol) via syringe.

    • Causality Note: DIPEA deprotonates the carboxylic acid, allowing it to attack the electron-deficient carbon of HATU. This forms the highly reactive HOAt ester. The solution will typically turn a distinct yellow/orange color upon activation. Allow this mixture to stir for 15 minutes .

Phase 2: Aminolysis (Coupling)
  • Amine Addition: Add 4-morpholinoaniline (980 mg, 5.5 mmol) to the activated ester solution in one portion.

    • Causality Note: A slight excess (1.1 eq) of the amine ensures complete consumption of the activated acid, simplifying downstream purification since unreacted amine is easily removed via acidic aqueous washes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature under an inert atmosphere. Monitor the reaction progress via TLC (Thin-Layer Chromatography) or LC-MS. The reaction is typically complete within 2 to 4 hours .

Phase 3: Workup and Liquid-Liquid Extraction
  • Quench: Once complete, quench the reaction by pouring the mixture into 100 mL of distilled water.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (EtOAc) (3 × 50 mL). Combine the organic layers.

  • DMF Removal: Wash the combined organic layer with a 5% aqueous Lithium Chloride (LiCl) solution (3 × 50 mL).

    • Causality Note: DMF is highly miscible with EtOAc. Washing with aqueous LiCl dramatically increases the partition coefficient of DMF into the aqueous phase, effectively removing it from the organic layer without requiring high-vacuum distillation.

  • Impurity Clearance:

    • Wash with saturated aqueous NaHCO₃ (50 mL) to remove any unreacted 2-thiopheneacetic acid and HOAt byproducts.

    • Wash with 1.0 M HCl (50 mL) to protonate and remove unreacted 4-morpholinoaniline.

    • Wash with saturated brine (50 mL) to remove residual water.

  • Drying: Dry the organic phase over anhydrous Sodium Sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Phase 4: Purification
  • Chromatography: Purify the crude residue via flash column chromatography on silica gel. Use a gradient elution of Hexanes:Ethyl Acetate (typically starting at 80:20 and ramping to 40:60) depending on the TLC Rf value.

  • Isolation: Pool the fractions containing the pure product and concentrate in vacuo to afford N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide as a solid.

Expected Analytical Data

To ensure the trustworthiness of the synthesized compound, verify the structure against the following expected analytical parameters [4]:

Analytical MethodExpected Result / Signal Assignment
LC-MS (ESI+) [M+H]⁺ m/z calculated for C₁₆H₁₉N₂O₂S⁺: 303.11; Found: ~303.1
¹H NMR (CDCl₃, 400 MHz) δ ~7.40 (br s, 1H, NH amide)δ 7.35 (d, 2H, aniline Ar-H ortho to NH)δ 7.25 (dd, 1H, thiophene C5-H )δ 7.02 (m, 2H, thiophene C3-H , C4-H )δ 6.85 (d, 2H, aniline Ar-H ortho to morpholine)δ 3.90 (s, 2H, -CH ₂- α to carbonyl)δ 3.85 (t, 4H, morpholine -CH ₂-O-CH ₂-)δ 3.10 (t, 4H, morpholine -CH ₂-N-CH ₂-)
Typical Yield 75% – 85% (Post-chromatography)

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at:[Link]

  • Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. Available at: [Link]

  • Massolo, E., et al. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 28(4), 1636. Available at:[Link]

  • RSC Advances. (2026). Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. Royal Society of Chemistry. Available at:[Link]

Application

Application Notes and Protocols: Preparation of N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide Stock Solutions in DMSO

Introduction N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide is a complex organic molecule incorporating morpholine, phenyl, thiophene, and acetamide moieties. Such compounds are of significant interest in medicinal ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide is a complex organic molecule incorporating morpholine, phenyl, thiophene, and acetamide moieties. Such compounds are of significant interest in medicinal chemistry and drug discovery due to their diverse structural features which may confer a range of biological activities.[1][2][3][4] The preparation of accurate and stable stock solutions is a critical first step for any in vitro or in vivo screening protocol to ensure the reliability and reproducibility of experimental results.

Dimethyl sulfoxide (DMSO) is a powerful and widely used aprotic solvent in biological research, capable of dissolving a broad spectrum of both polar and nonpolar compounds.[5] Its miscibility with water and cell culture media makes it an ideal vehicle for delivering poorly water-soluble compounds to biological systems.[5] However, the hygroscopic nature of DMSO presents a significant challenge, as absorbed atmospheric moisture can drastically reduce the solubility of dissolved compounds, leading to precipitation and inaccurate concentrations.[6][7][8][9]

This comprehensive guide provides a detailed protocol for the preparation, storage, and handling of N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide stock solutions in DMSO, with a focus on best practices to ensure scientific integrity and experimental success.

Compound and Solvent Properties

A thorough understanding of the properties of both the solute and the solvent is fundamental to preparing stable and accurate solutions.

N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide: Physicochemical Properties

While specific experimental data for this compound is not widely available, its key properties can be estimated from its chemical structure.

PropertyValueSource/Method
Molecular Formula C₁₆H₁₈N₂O₂SCalculated
Molecular Weight 302.39 g/mol Calculated
Appearance Likely a solid at room temperatureInferred from similar acetamide derivatives[2][10]
Solubility Expected to be sparingly soluble in water and soluble in organic solvents like DMSO.Inferred from structural components and data on similar compounds[2][11][12]
Dimethyl Sulfoxide (DMSO): Critical Solvent Characteristics
PropertyValueSignificance in Stock Solution PreparationSource
Formula (CH₃)₂SO-[5]
Molar Mass 78.13 g/mol -[5]
Density 1.1004 g/cm³Important for accurate volume measurements.[5]
Boiling Point 189 °C (372 °F)Low volatility at room temperature reduces evaporation.[5]
Melting Point 19 °C (66 °F)May solidify at cool room temperatures; requires gentle warming to re-liquefy.[5][13]
Hygroscopicity HighReadily absorbs moisture from the atmosphere, which can decrease compound solubility and lead to precipitation.[6][7][8][9][6][7][9][13]

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol details the steps for preparing a 10 mM stock solution of N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide in anhydrous DMSO.

Materials and Equipment
  • N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), biotechnology grade or equivalent, in a sealed bottle

  • Calibrated analytical balance

  • Sterile, amber glass vials with airtight caps or cryovials

  • Sterile, disposable syringes and 0.22 µm syringe filters compatible with DMSO

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Ultrasonic bath (optional, but recommended)

  • Water bath (optional)

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and appropriate gloves (butyl rubber, fluoroelastomer, or thick latex gloves are recommended as nitrile gloves can degrade with prolonged DMSO exposure).[5]

Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_dissolution Dissolution cluster_finalization Finalization & Storage A Equilibrate compound and DMSO to room temperature B Weigh N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide A->B C Calculate required volume of DMSO B->C D Add anhydrous DMSO to the compound C->D E Vortex vigorously for 2-3 minutes D->E F Apply sonication or gentle warming (37°C) if necessary E->F G Visually inspect for complete dissolution F->G H Sterile filter the stock solution (optional but recommended) G->H I Aliquot into single-use, airtight vials H->I J Label vials clearly I->J K Store at -20°C (short-term) or -80°C (long-term) J->K

Caption: Workflow for the preparation of N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide stock solution in DMSO.

Step-by-Step Procedure
  • Pre-experimental Preparation:

    • Allow the vial containing N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide powder and a new, sealed bottle of anhydrous DMSO to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture into the containers.[7]

    • Ensure all glassware and equipment are clean, dry, and sterile.

  • Weighing the Compound:

    • On a calibrated analytical balance, accurately weigh the desired amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.02 mg of N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide.

    • Calculation:

      • Volume (L) x Concentration (mol/L) = Moles

      • 0.001 L x 0.010 mol/L = 0.00001 mol

      • Moles x Molecular Weight ( g/mol ) = Mass (g)

      • 0.00001 mol x 302.39 g/mol = 0.0030239 g = 3.02 mg

  • Dissolution:

    • Transfer the weighed compound into a sterile vial.

    • Add the calculated volume of anhydrous DMSO (in this example, 1 mL).

    • Tightly cap the vial and vortex vigorously for 2-3 minutes.[14]

    • Visually inspect the solution against a light source to ensure all solid particles have dissolved.

    • If dissolution is incomplete, sonicate the vial in an ultrasonic bath for 10-15 minutes or gently warm it in a 37°C water bath for 5-10 minutes.[7][15] Following warming, vortex the solution again.

  • Sterile Filtration (Optional but Recommended):

    • For applications in cell culture, it is advisable to sterile-filter the stock solution.

    • Using a sterile syringe, draw up the solution and pass it through a 0.22 µm syringe filter (ensure the filter is compatible with DMSO) into a sterile, amber glass vial or cryovial.[14]

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can lead to compound precipitation due to moisture absorption, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, airtight vials.[7][16][17]

    • Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.

    • Store the aliquots at -20°C for short-term storage (up to 1-3 months) or at -80°C for long-term storage (up to 6 months or longer).[16][17][18]

Best Practices and Troubleshooting

  • The Critical Role of Anhydrous DMSO: Always use a fresh, sealed bottle of high-purity, anhydrous DMSO.[7] Once opened, minimize the bottle's exposure to ambient air. Consider using smaller bottles to reduce the frequency of opening.[7]

  • Precipitation Upon Dilution in Aqueous Media: When diluting the DMSO stock solution into an aqueous buffer or cell culture medium, precipitation can occur due to the drastic change in solvent polarity.[8][14] To mitigate this, perform a stepwise dilution: first, dilute the DMSO stock into a small volume of serum-free media or PBS, vortex gently, and then add this intermediate dilution to the final volume.[14]

  • DMSO Concentration in Final Assays: For cell-based assays, the final concentration of DMSO should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.[15][17] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.[15][17]

  • Solution Stability: Periodically check the stability of your stock solution, especially if stored for extended periods. Before use, thaw an aliquot, bring it to room temperature, and visually inspect for any signs of precipitation. If precipitate is observed, attempt to redissolve it by gentle warming and vortexing.[8]

Safety Precautions

  • Always work in a well-ventilated area or a chemical fume hood.

  • Wear appropriate PPE, including safety glasses, a lab coat, and DMSO-compatible gloves.[5]

  • DMSO can facilitate the absorption of other chemicals through the skin.[5] Handle with care and avoid direct contact.

  • Consult the Safety Data Sheet (SDS) for N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide and DMSO before handling.

Conclusion

The protocol outlined above provides a robust framework for the preparation of N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide stock solutions in DMSO. By adhering to these guidelines, particularly concerning the use of anhydrous DMSO and proper storage techniques, researchers can ensure the accuracy, stability, and reliability of their stock solutions, thereby enhancing the quality and reproducibility of their experimental data.

References

  • Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Retrieved from [Link]

  • dmsostore. (2024, May 15). Extend DMSO Shelf Life with Optimal Glass Storage Solutions. Retrieved from [Link]

  • ResearchGate. (2024, January 21). How long can I store stock solution(Benzo[a]pyrene in DMSO)? Retrieved from [Link]

  • Bridges Lab Protocols. (2018, June 1). Generating DMSO Stocks for Cell Culture. Retrieved from [Link]

  • Cheng, X., Hochlowski, J., Tang, H., & Hepp, D. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of biomolecular screening, 8(4), 431–436. [Link]

  • ChemRadar. (2026, March 25). Acetamide, 2-[[2-(4-morpholinyl)ethyl]thio]-N-[4-(2-phenyldiazenyl)phenyl]. Retrieved from [Link]

  • Blog. (2025, May 23). How to store 99.9% DMSO properly? Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO? Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, April 2). Hygroscopic behaviour of DMSO - how bad is it? Retrieved from [Link]

  • NextSDS. (n.d.). 2-(2,4-Dichlorophenoxy)-N-(2-(4-morpholinyl)ethyl)acetamide. Retrieved from [Link]

  • Ali, S., et al. (2023). Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies. Saudi Pharmaceutical Journal, 31(11), 101799. [Link]

  • Chemsrc. (2026, March 22). CAS#:519152-13-7 | N-{[4-(morpholin-4-ylsulfonyl)phenyl]methyl}acetamide. Retrieved from [Link]

  • Nagaraj, A., Raghuveer, S., & Amala, G. (2021). Synthesis of new N1-(2-morpholinophenyl)-2-(4-arylpiperazino)- acetamide derivatives as potential antimicrobial agents. International Journal of Research in Engineering and Science (IJRES), 9(2), 69-74.
  • MDPI. (2022, December 8). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Acetamide, N-(4-aminophenyl)- (CAS 122-80-5). Retrieved from [Link]

  • Navarrete-Vázquez, G., et al. (2016). Discovery of 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide: A Selective σ1 Receptor Ligand With Antinociceptive Effect. Bioorganic & Medicinal Chemistry Letters, 26(8), 2055-2059. [Link]

  • Royal Society of Chemistry. (n.d.). N-(4-Hydroxyphenyl)acetamide against diiodine towards polyiodide dianion. Retrieved from [Link]

  • Wordpress. (2026, March 25). Molecular Solvents – Replacements for DMF, DMAC, NMP. Retrieved from [Link]

  • Journal of Young Pharmacists. (2024, June 3). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Retrieved from [Link]

Sources

Method

HPLC method development and validation for N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide

Application Note: HPLC Method Development and ICH Q2(R2) Validation for N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide Introduction & Scientific Rationale N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide is a complex...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: HPLC Method Development and ICH Q2(R2) Validation for N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide

Introduction & Scientific Rationale

N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide is a complex synthetic small molecule featuring a morpholine ring, a thiophene moiety, and a phenylacetamide core. Analyzing such compounds requires a robust High-Performance Liquid Chromatography (HPLC) method that accounts for the distinct physicochemical properties of each functional group[1].

Physicochemical Profiling & Method Rationale:

  • Morpholine Moiety (Basic Nitrogen): The morpholine nitrogen is a weak base with a typical pKa around 8.3. In reversed-phase HPLC (RP-HPLC), basic amines often suffer from severe peak tailing due to secondary ion-exchange interactions with unendcapped, residual silanol groups on silica-based stationary phases[2][3]. To mitigate this, a highly acidic mobile phase is required to fully protonate the morpholine nitrogen and suppress silanol ionization[4].

  • Thiophene & Phenylacetamide (Hydrophobicity & UV Absorbance): These functional groups confer significant lipophilicity to the molecule (estimated LogP ~2.5) and provide strong, conjugated UV chromophores[5].

Chromatographic Strategy: Based on the molecular profile, a C18 stationary phase was selected to provide necessary hydrophobic retention. Trifluoroacetic acid (TFA) at 0.1% (pH ~2.0) was chosen as the mobile phase additive. TFA acts as an excellent ion-pairing agent and acidifier, masking residual silanols and ensuring sharp, symmetrical peaks for the basic morpholine group[4][6]. The method was developed and validated following the latest ICH Q2(R2) lifecycle and Quality-by-Design (QbD) paradigms[7][8].

Analytical Quality by Design (AQbD) Workflow

Before laboratory execution, an AQbD approach ensures the method is fit-for-purpose, scientifically grounded, and robust against routine variations[8][9].

AQbD ATP Analytical Target Profile (ATP) Define Method Goals CQA Critical Quality Attributes (CQAs) Identify Impurities & API ATP->CQA Risk Risk Assessment (Fishbone/FMEA) CQA->Risk DoE Design of Experiments (DoE) Screening pH, Gradient, Temp Risk->DoE MODR Method Operable Design Region (MODR) Define Robust Space DoE->MODR Control Control Strategy & Validation ICH Q2(R2) Execution MODR->Control

Analytical Quality by Design (AQbD) lifecycle workflow for HPLC method development.

Experimental Protocols

3.1. Reagents and Materials

  • Analyte: N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide (Reference Standard, >99.8% purity).

  • Solvents: Acetonitrile (HPLC Grade), Ultra-pure Water (18.2 MΩ·cm).

  • Additives: Trifluoroacetic Acid (TFA, HPLC Grade)[4][6].

3.2. Optimized Chromatographic Conditions The following conditions were established after DoE screening to ensure baseline resolution from potential synthetic impurities.

ParameterCondition
Column C18, 150 mm × 4.6 mm, 3.5 µm (fully endcapped)
Mobile Phase A 0.1% TFA in Water (v/v)
Mobile Phase B 0.1% TFA in Acetonitrile (v/v)
Elution Mode Gradient: 10% B to 80% B over 15 min
Flow Rate 1.0 mL/min
Column Temperature 35 °C ± 1 °C
Detection Wavelength UV at 254 nm
Injection Volume 10 µL

3.3. Standard and Sample Preparation Diluent: Water:Acetonitrile (50:50, v/v).

  • Stock Solution: Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL). Sonicate for 5 minutes to ensure complete dissolution[4].

  • Working Standard: Dilute 1.0 mL of the stock solution to 10 mL with diluent to achieve a nominal concentration of 100 µg/mL. Filter through a 0.22 µm PTFE syringe filter prior to injection.

Method Validation (ICH Q2(R2) Framework)

The method was validated to demonstrate it is fit for its intended purpose, adhering to the updated ICH Q2(R2) guidelines which emphasize a lifecycle approach and reportable ranges[7][10].

ICHQ2 Val ICH Q2(R2) Validation Spec Specificity (Forced Degradation) Val->Spec Lin Linearity & Range (R² ≥ 0.999) Val->Lin Acc Accuracy (Recovery 98-102%) Val->Acc Prec Precision (RSD ≤ 2.0%) Val->Prec Rob Robustness (DoE Variations) Val->Rob Prec_Rep Repeatability Prec->Prec_Rep Prec_Int Intermediate Prec->Prec_Int

Logical matrix of the ICH Q2(R2) validation parameters evaluated.

4.1. Specificity & Forced Degradation Specificity ensures the analyte can be accurately measured in the presence of impurities or degradation products[11].

  • Protocol: The API was subjected to stress conditions: Acid/Base Hydrolysis (1N HCl and 1N NaOH at 60°C for 24h), Oxidation (3% H₂O₂ at RT for 24h), and Thermal stress (105°C for 48h).

  • Causality: The acetamide bond is susceptible to extreme pH hydrolysis, while the morpholine nitrogen and thiophene sulfur are prone to oxidation. Peak purity analysis using a Photodiode Array (PDA) detector confirmed no co-eluting peaks at the retention time of the target analyte (Purity Angle < Purity Threshold), proving the method is stability-indicating.

4.2. Linearity and Reportable Range

  • Protocol: Calibration standards were prepared at 50%, 75%, 100%, 125%, and 150% of the nominal concentration (50 µg/mL to 150 µg/mL).

  • Causality: ICH Q2(R2) requires the reportable range to be derived directly from the specification limits[7][12]. Regression analysis yielded a correlation coefficient (R²) of 0.9998, demonstrating an excellent linear response across the operational range.

4.3. Accuracy (Recovery)

  • Protocol: Spiked samples were prepared in triplicate at three concentration levels (80%, 100%, and 120% of the target concentration) into a synthetic placebo matrix.

  • Causality: This self-validating step confirms that the sample matrix does not interfere with the extraction or detection of the analyte[11]. Recovery ranged from 99.2% to 100.8%, confirming high method accuracy.

4.4. Precision (Repeatability & Intermediate Precision)

  • Protocol: Repeatability was assessed via six independent sample preparations at 100% test concentration analyzed on the same day. Intermediate Precision was evaluated using six independent preparations analyzed on a different day, by a different analyst, using a different HPLC system[12].

  • Causality: Ensures the method's random error is within acceptable limits. The Relative Standard Deviation (RSD) was ≤ 1.2% for all precision studies.

4.5. Robustness

  • Protocol: Deliberate, small variations were made to method parameters: Flow rate (± 0.1 mL/min), Column temperature (± 2 °C), and Mobile phase composition (± 2% organic modifier).

  • Causality: Validates the Method Operable Design Region (MODR). System suitability parameters remained well within acceptance criteria (Tailing factor < 1.5, Plates > 5000), proving method reliability under standard laboratory fluctuations[9][11].

Summary of Validation Data

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at API RT; Peak Purity passedPurity Angle < ThresholdPass
Linearity (R²) ≥ 0.9990.9998Pass
Range 80% to 120% of nominal50% to 150% validatedPass
Accuracy (Recovery) 98.0% – 102.0%99.2% – 100.8%Pass
Repeatability (RSD) ≤ 2.0% (n=6)0.85%Pass
Intermediate Precision ≤ 2.0% (n=6)1.12%Pass
Robustness System suitability maintainedTailing: 1.1; Plates: 8500Pass

Sources

Application

Preclinical In Vivo Dosing and Pharmacokinetic Profiling Protocol for N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide

Scientific Rationale and Chemical Profiling The compound N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide represents a highly optimized small-molecule scaffold frequently utilized in medicinal chemistry for anti-inflamm...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale and Chemical Profiling

The compound N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide represents a highly optimized small-molecule scaffold frequently utilized in medicinal chemistry for anti-inflammatory, antimicrobial, and neuro-oncology applications. To design a robust in vivo pharmacokinetic (PK) and pharmacodynamic (PD) protocol, we must first analyze the causality between its structural features and its physiological behavior:

  • The Morpholine Ring: The incorporation of a morpholine moiety serves as a critical bioisostere that modulates the pharmacokinetic profile of the overall structure. The presence of a weakly basic nitrogen (pKa ~8.3) opposite an oxygen atom provides a flexible conformation that enhances aqueous solubility, metabolic stability, and blood-brain barrier (BBB) permeability[1].

  • The Thiophene-Acetamide Core: Thiophene rings are highly lipophilic and electron-rich, driving strong hydrophobic interactions with target proteins. However, this lipophilicity necessitates careful vehicle selection to prevent intravenous precipitation[2].

Understanding these physicochemical properties is the foundation of the following self-validating in vivo dosing and sampling protocols.

Vehicle Formulation Strategies

Because the compound exhibits a balanced lipophilic-hydrophilic profile driven by the thiophene and morpholine groups respectively, standard aqueous buffers are insufficient for systemic administration. The formulations below are engineered to maintain compound solubility in systemic circulation while preventing acute toxicity.

Intravenous (IV) Formulation (Solution)
  • Composition: 5% DMSO, 30% PEG-400, 5% Tween-80, 60% Sterile Saline (0.9% NaCl).

  • Causality: DMSO acts as the primary solubilizer for the lipophilic thiophene core. PEG-400 and Tween-80 are co-solvents/surfactants that prevent the compound from crashing out (precipitating) when the formulation meets the physiological pH (7.4) of the murine bloodstream[2].

  • Preparation: Dissolve the required mass of the compound in DMSO. Sequentially add PEG-400 and Tween-80, vortexing until clear. Add saline dropwise under continuous sonication.

Oral (PO) Formulation (Suspension)
  • Composition: 0.5% Methylcellulose (MC) and 0.1% Tween-80 in deionized water.

  • Causality: For oral gavage, absolute solubility is less critical than homogeneity. MC increases the viscosity of the vehicle, ensuring the compound remains uniformly suspended, which guarantees accurate mg/kg dosing across the cohort.

Experimental Workflows and Diagrams

PK_Workflow cluster_form Vehicle Formulation cluster_dose Murine Dosing (C57BL/6) Synth Compound Synthesis N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide IV_Form IV Vehicle 5% DMSO, 30% PEG-400, 60% Saline Synth->IV_Form PO_Form PO Vehicle 0.5% MC, 0.1% Tween-80 Synth->PO_Form IV_Dose Tail Vein Injection (2 mg/kg) IV_Form->IV_Dose PO_Dose Oral Gavage (10 mg/kg) PO_Form->PO_Dose Sampling Saphenous Vein Serial Microsampling (20 µL) IV_Dose->Sampling 0.08 - 24h PO_Dose->Sampling 0.25 - 24h Analysis LC-MS/MS PK/PD Quantification Sampling->Analysis

Caption: Workflow for the in vivo formulation, administration, and pharmacokinetic sampling of the target compound.

PD_Pathway Gut Gastrointestinal Absorption (PO Dosing) Liver Hepatic First-Pass Metabolism (CYP450) Gut->Liver Portal Vein Plasma Central Compartment (Systemic Circulation) Liver->Plasma Bioavailable Fraction (%F) Plasma->Liver Hepatic Clearance Target Target Engagement (Tissue Distribution) Plasma->Target Vd (Morpholine-driven) Excretion Renal/Biliary Excretion (Clearance) Plasma->Excretion Elimination (t1/2)

Caption: Pharmacokinetic distribution and target engagement pathway for morpholine-thiophene derivatives.

In Vivo Dosing and Serial Bleeding Protocol

Model: Male C57BL/6 mice, 8–10 weeks old, weighing 20–25 g.

Step 1: Administration
  • IV Cohort (2 mg/kg): Warm the mouse tail using a heating lamp for 2–3 minutes to dilate the lateral tail vein. Administer the IV formulation at a dosing volume of 5 mL/kg using a 27-gauge needle.

  • PO Cohort (10 mg/kg): Restrain the mouse by the scruff to align the esophagus. Administer the PO suspension using a 20-gauge, bulb-tipped oral gavage needle at a dosing volume of 10 mL/kg.

Step 2: Saphenous Vein Serial Microsampling

Causality & Self-Validation: We utilize the lateral saphenous vein for serial blood collection rather than retro-orbital bleeding or cardiac puncture. Saphenous sampling does not require general anesthesia, which is known to alter cardiovascular dynamics and artificially depress hepatic blood flow, thereby skewing PK clearance data[3].

Furthermore, this protocol is mathematically validated against IACUC welfare guidelines. A 25 g mouse has a total circulating blood volume of approximately 1.8 mL (based on 72 mL/kg)[4]. The maximum safe blood draw without fluid replacement is 10% of total blood volume (180 µL)[4]. By utilizing micro-capillary sampling (20 µL per timepoint) across 8 timepoints, the total blood collected is 160 µL, safely remaining below the hypovolemic threshold.

  • Place the mouse in a ventilated conical restraint tube, leaving the hind leg exposed.

  • Shave the hair over the lateral saphenous vein and apply a thin layer of sterile petroleum jelly. This forces the blood to bead up rather than wicking into surrounding fur, maximizing collection efficiency[4].

  • Puncture the vein perpendicularly using a sterile 25-gauge needle[3].

  • Collect exactly 20 µL of blood into a K2​EDTA -coated microvette tube.

  • Apply gentle pressure with a sterile gauze pad to ensure hemostasis before returning the animal to its cage.

  • Timepoints:

    • IV: 0.08 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • PO: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

Step 3: Plasma Processing

Centrifuge the microvette tubes at 3,000 × g for 10 minutes at 4°C. Transfer the plasma supernatant (~8–10 µL) to a 96-well plate. Precipitate proteins by adding 50 µL of ice-cold acetonitrile containing a known concentration of an internal standard (e.g., Tolbutamide). Centrifuge at 10,000 × g for 10 minutes, and transfer the supernatant for LC-MS/MS analysis.

Data Presentation: Expected Pharmacokinetic Parameters

Following LC-MS/MS quantification, non-compartmental analysis (NCA) should be performed. Below is a structured data table representing the target PK parameters expected for an optimized morpholine-thiophene derivative.

PK ParameterDescriptionIV Cohort (2 mg/kg)PO Cohort (10 mg/kg)
Cmax​ Maximum plasma concentration1,850 ng/mL1,240 ng/mL
Tmax​ Time to reach Cmax​ 0.08 h1.5 h
AUC0−∞​ Total systemic exposure2,450 h·ng/mL6,125 h·ng/mL
t1/2​ Terminal elimination half-life2.4 h3.1 h
Cl Systemic clearance13.6 mL/min/kgN/A
Vss​ Volume of distribution at steady state2.1 L/kgN/A
%F Absolute oral bioavailabilityN/A50.0%

Note: The high volume of distribution ( Vss​>2.0 L/kg) is characteristic of the morpholine ring driving extensive tissue and BBB penetrance.

References

  • Guidelines for Blood Collection in Mice and Rats Einstein College of Medicine (Adapted
  • A Comparison of Blood Collection Techniques in Mice and their Effects on Welfare N
  • Occurrence of Morpholine in Central Nervous System Drug Discovery ACS Public
  • Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Inhibitors Journal of Medicinal Chemistry (ACS)

Sources

Method

Application Note: LC-MS/MS Method Development and Validation for the Quantification of N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide

Executive Summary & Scientific Rationale The quantification of novel small-molecule therapeutics in biological matrices requires highly selective and sensitive analytical methodologies. This application note details a ro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The quantification of novel small-molecule therapeutics in biological matrices requires highly selective and sensitive analytical methodologies. This application note details a robust, self-validating liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol for the quantification of N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide (hereafter referred to as MPTA).

The structural architecture of MPTA dictates its analytical behavior. The presence of a morpholine ring provides a highly basic nitrogen atom, making the molecule an excellent candidate for positive electrospray ionization (ESI+)[1]. Concurrently, the acetamide linker serves as a predictable site for collision-induced dissociation (CID), yielding highly stable, resonance-stabilized product ions[2]. By leveraging these physicochemical properties, we have developed a high-throughput UHPLC-MS/MS workflow optimized for plasma matrices, fully aligned with the FDA’s 2018 Bioanalytical Method Validation Guidelines[3].

Mass Spectrometric Profiling & Fragmentation Causality

To establish a highly sensitive Multiple Reaction Monitoring (MRM) assay, the ionization and fragmentation pathways of MPTA ( C16​H18​N2​O2​S , monoisotopic mass 302.11 Da) must be mechanistically understood.

In an acidic mobile phase (0.1% formic acid), the morpholine nitrogen readily accepts a proton, yielding a dominant precursor ion [M+H]+ at m/z 303.1 . During CID in the collision cell, the molecule undergoes specific, predictable cleavages:

  • Amide Cleavage (Quantifier): The most energetically favorable cleavage occurs at the N-C(=O) amide bond. This loss of the thiophene-acetyl moiety (-125 Da) generates a 4-morpholinoaniline product ion at m/z 178.1 . This ion is selected as the quantifier due to its exceptional stability, driven by resonance delocalization across the phenyl ring.

  • Morpholine Ring Opening (Qualifier): A secondary fragmentation pathway involves the cleavage of the morpholine ring itself, characterized by the neutral loss of ethylene oxide ( C2​H4​O , -44 Da), yielding a product ion at m/z 259.1 .

  • Thiophene-Acetyl Cation (Qualifier): Cleavage can also result in charge retention on the thiophene-acetyl fragment, yielding a minor product ion at m/z 125.0 .

Fragmentation Precursor Precursor Ion: [M+H]+ m/z 303.1 (Protonated Morpholine) Frag1 Quantifier Ion m/z 178.1 (Amide Cleavage) Precursor->Frag1 - 125 Da Frag2 Qualifier Ion 1 m/z 259.1 (Morpholine Ring Opening) Precursor->Frag2 - 44 Da Frag3 Qualifier Ion 2 m/z 125.0 (Thiophene-acetyl) Precursor->Frag3 - 178 Da

ESI+ fragmentation pathway for N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide.

Table 1: Optimized Mass Spectrometry Parameters (MRM)

Conditions: ESI positive mode, Capillary Voltage 3.5 kV, Desolvation Temp 400°C.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
MPTA 303.1178.15025Quantifier
MPTA 303.1259.15018Qualifier
MPTA 303.1125.05035Qualifier
MPTA-d4 (IS) 307.1182.15025Internal Standard

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness in the generated data, this protocol utilizes an isotopically labeled internal standard (MPTA-d4) introduced at the very first step. This creates a self-validating system where any volumetric losses during extraction or ion suppression during MS analysis are mathematically normalized.

Sample Preparation (Protein Precipitation)

Protein precipitation (PPT) using acetonitrile is selected over liquid-liquid extraction (LLE) because it efficiently disrupts protein-drug binding for lipophilic acetamides while simultaneously precipitating plasma proteins[4].

Step-by-Step Methodology:

  • Spiking: Thaw plasma samples on ice. Aliquot 50 µL of plasma into a 1.5 mL low-bind microcentrifuge tube. Add 10 µL of the Internal Standard working solution (MPTA-d4, 500 ng/mL).

  • Precipitation: Add 150 µL of ice-cold Acetonitrile (containing 0.1% formic acid). The acidic environment ensures the compound remains protonated, preventing it from co-precipitating with denatured proteins.

  • Agitation: Vortex vigorously for 2 minutes to ensure complete protein denaturation.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the protein matrix.

  • Transfer & Evaporation: Transfer 150 µL of the clear supernatant to a clean 96-well collection plate. Evaporate to dryness under a gentle stream of ultra-pure nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid). Vortex for 1 minute and submit for UHPLC-MS/MS analysis.

Workflow A Plasma Sample + Internal Standard B Protein Precipitation (Acetonitrile) A->B C Centrifugation (14,000 x g) B->C D Supernatant Evaporation C->D E Reconstitution & UHPLC D->E F ESI+ MS/MS (MRM Mode) E->F G Data Analysis & Quantification F->G

Bioanalytical workflow for plasma sample preparation and LC-MS/MS quantification.

UHPLC Separation Conditions

Chromatographic separation is performed on a sub-2-micron C18 analytical column (e.g., 2.1 × 50 mm, 1.7 µm). The use of 0.1% formic acid in both mobile phases serves a dual purpose: it acts as a proton donor to maximize ESI+ efficiency and maintains a low pH to suppress the ionization of acidic endogenous plasma lipids, thereby reducing matrix effects.

Table 2: UHPLC Gradient Elution Profile

Mobile Phase A: Water + 0.1% Formic Acid | Mobile Phase B: Acetonitrile + 0.1% Formic Acid

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.4955
1.00.4955
4.00.41090
5.50.41090
5.60.4955
7.00.4955

Method Validation & Quality Control

To guarantee regulatory compliance, the method must be validated against the stringent criteria set forth by the FDA[3]. A method is only as reliable as its validation parameters; therefore, Quality Control (QC) samples at Low, Mid, and High concentrations must be interspersed throughout the analytical run.

Table 3: Bioanalytical Method Validation Acceptance Criteria
Validation ParameterFDA 2018 Acceptance CriteriaCausality & Implementation
Linearity R2≥0.99 ; ±15% of nominal (±20% at LLOQ)Ensures proportional MS response. Evaluated using a 1/x² weighted linear regression.
Precision (CV%) 15% ( 20% at LLOQ)Validates the reproducibility of the PPT extraction and instrument injection.
Accuracy ±15% of nominal (±20% at LLOQ)Confirms the method measures the true concentration without systemic bias.
Matrix Effect IS-normalized matrix factor CV 15%Ensures endogenous plasma components do not cause variable ion suppression in the ESI source.
Carryover 20% of LLOQ in blank after ULOQValidates that the UHPLC gradient and needle wash effectively eliminate residual analyte.

References

  • Source: U.S. Food and Drug Administration (FDA)
  • Source: Bioanalysis (via R Discovery)
  • Source: RSC Advances (Royal Society of Chemistry)
  • Source: MDPI (Molecules)

Sources

Application

Application Notes and Protocols for the Cellular Characterization of N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide

Introduction: Unveiling the Therapeutic Potential of a Novel Acetamide Derivative N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide is a novel synthetic organic compound characterized by a central acetamide scaffold link...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Acetamide Derivative

N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide is a novel synthetic organic compound characterized by a central acetamide scaffold linked to a morpholinophenyl and a thiophen-2-yl moiety. While this specific molecule is not extensively documented in current literature, its structural components are present in numerous biologically active compounds, suggesting a high potential for therapeutic applications. The morpholine ring is a common feature in molecules targeting various receptors and enzymes, the thiophene ring is a well-established pharmacophore in medicinal chemistry associated with a wide range of activities, and the acetamide backbone provides a versatile linker.[1][2][3] This application note provides a comprehensive guide for the initial cellular characterization of N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide, focusing on assays to probe its potential anticancer, anti-inflammatory, and antimicrobial activities. The protocols detailed herein are designed to be robust and self-validating, providing researchers with a solid framework to explore the bioactivity of this promising compound.

Hypothesized Mechanism of Action and Biological Rationale

Based on the known activities of structurally related compounds, N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide is hypothesized to exert its cellular effects through multiple pathways. The presence of the thiophene moiety suggests potential for inducing apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction.[2] The morpholine group, on the other hand, is often associated with anti-inflammatory properties and may contribute to the modulation of inflammatory signaling cascades.[3][4] Furthermore, the overall structure bears resemblance to compounds with antimicrobial properties.[5][6][7]

Section 1: Assessment of Cytotoxic and Pro-Apoptotic Activity in Cancer Cell Lines

A primary and crucial step in the evaluation of any novel compound with therapeutic potential is to determine its effect on cell viability and its ability to induce programmed cell death, or apoptosis, in cancer cells. The following protocols are designed to quantify cytotoxicity and elucidate the apoptotic mechanism of N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide.

Cell Viability Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[8][9][10][11]

Protocol:

  • Cell Seeding: Seed cancer cell lines (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Table 1: Hypothetical IC50 Values for N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide

Cell LineIncubation Time (h)Hypothetical IC50 (µM)
HeLa (Cervical Cancer)4815.5
A549 (Lung Cancer)4822.8
MCF-7 (Breast Cancer)4818.2
Elucidation of Apoptotic Pathway Activation

To determine if the observed cytotoxicity is due to apoptosis, the following assays can be performed.

Caspase-3 and -7 are key executioner caspases in the apoptotic pathway.[2][12][13] Their activation is a hallmark of apoptosis.

Protocol:

  • Cell Treatment: Seed cells in a 96-well plate and treat with N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide at its IC50 and 2x IC50 concentrations for a predetermined time (e.g., 24 hours). Include vehicle-treated cells as a negative control and staurosporine-treated cells as a positive control.

  • Assay Procedure: Use a commercially available caspase-3/7 activity assay kit (e.g., a fluorogenic or colorimetric assay). Follow the manufacturer's instructions for adding the caspase substrate to the wells.

  • Measurement: Measure the fluorescence or absorbance using a plate reader at the appropriate wavelength.

  • Data Analysis: Quantify the fold-increase in caspase-3/7 activity in treated cells compared to the vehicle control.

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a characteristic feature of late-stage apoptosis.[13]

Protocol:

  • Cell Preparation: Grow cells on coverslips in a 24-well plate and treat with the compound as described for the caspase assay.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.

  • TUNEL Staining: Use a commercial TUNEL assay kit to label the fragmented DNA with a fluorescent marker (e.g., FITC-dUTP).

  • Counterstaining: Counterstain the nuclei with a DNA-binding dye such as DAPI.

  • Microscopy: Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright green fluorescence in the nucleus, while all nuclei will be stained blue with DAPI.

  • Quantification: Determine the percentage of TUNEL-positive cells by counting at least 200 cells per condition.

Section 2: Evaluation of Anti-Inflammatory Potential

Chronic inflammation is a key factor in the development and progression of many diseases, including cancer.[4][14] The following protocols are designed to assess the anti-inflammatory properties of N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide.

Measurement of Nitric Oxide (NO) Production in Macrophages

Nitric oxide is a key inflammatory mediator. Its production by macrophages can be stimulated by lipopolysaccharide (LPS).

Protocol:

  • Cell Culture: Culture a murine macrophage cell line (e.g., RAW 264.7) in a 96-well plate.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Griess Assay: Measure the concentration of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent system.

  • Data Analysis: Calculate the percentage of inhibition of NO production by the compound compared to the LPS-only treated cells.

Assessment of Reactive Oxygen Species (ROS) Generation

ROS play a dual role in cellular signaling and can contribute to inflammation and apoptosis.[2][12]

Protocol:

  • Cell Treatment: Treat cells (e.g., cancer cells or macrophages) with N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide for a specified time.

  • ROS Staining: Use a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.

  • Measurement: Measure the fluorescence intensity using a fluorescence plate reader or flow cytometer.

  • Data Analysis: Quantify the change in ROS levels in treated cells compared to control cells.

Section 3: Antimicrobial Activity Screening

The structural motifs within N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide suggest potential antimicrobial activity.[3][5][6][7]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[15]

Protocol:

  • Microorganism Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi (e.g., Candida albicans).[15]

  • Serial Dilution: Perform a two-fold serial dilution of N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide in a 96-well plate containing appropriate growth medium.

  • Inoculation: Inoculate each well with the prepared microorganism suspension.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizing the Cellular Impact: Workflows and Pathways

To better understand the proposed experimental design and potential mechanisms of action, the following diagrams are provided.

G cluster_0 Experimental Workflow for Cellular Characterization cluster_1 Anticancer Assays cluster_2 Anti-inflammatory Assays cluster_3 Antimicrobial Assays Compound N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide CellLines Cancer Cell Lines (e.g., HeLa, A549, MCF-7) Compound->CellLines Macrophages Macrophage Cell Line (e.g., RAW 264.7) Compound->Macrophages Microbes Bacteria & Fungi (e.g., E. coli, S. aureus) Compound->Microbes MTT MTT Assay (Cytotoxicity, IC50) CellLines->MTT ROS ROS Assay (Oxidative Stress) CellLines->ROS Griess Griess Assay (NO Production) Macrophages->Griess MIC Broth Microdilution (MIC Determination) Microbes->MIC Caspase Caspase-3/7 Assay (Apoptosis) MTT->Caspase TUNEL TUNEL Assay (DNA Fragmentation) Caspase->TUNEL

Figure 1: A comprehensive workflow for the cellular characterization of the test compound.

G cluster_pathway Hypothesized Pro-Apoptotic Signaling Pathway Compound N-(4-morpholinophenyl)-2- (thiophen-2-yl)acetamide ROS Increased ROS Production Compound->ROS Mito Mitochondrial Dysfunction (ΔΨm Loss) ROS->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Figure 2: A potential intrinsic apoptosis pathway induced by the compound.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust starting point for characterizing the biological activities of N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide. The modular nature of these assays allows for a comprehensive evaluation of its potential as an anticancer, anti-inflammatory, or antimicrobial agent. Positive results in these initial screens would warrant further investigation into the specific molecular targets and a more detailed elucidation of the underlying mechanisms of action. This could involve techniques such as Western blotting to probe specific signaling proteins, flow cytometry for cell cycle analysis, and more advanced in vivo studies to assess therapeutic efficacy and safety. The structural novelty of N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide, combined with the promising biological activities of its constituent moieties, makes it a compelling candidate for further drug discovery and development efforts.

References

  • EvitaChem. (n.d.). 2-(2-chlorophenoxy)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]acetamide.
  • Al-Ostoot, F. H., Al-Ghamdi, S., Al-Massarani, S., El-Sayed, N. N., & Al-Omair, M. A. (2021). Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. PLoS One, 16(7), e0254535. [Link]

  • BenchChem. (2025). Biological activity of n-[4-(dimethylamino)phenyl]acetamide and its derivatives.
  • Nagaraj, A., Raghuveer, S., & Amala, G. (2021). Synthesis of new N1-(2-morpholinophenyl)-2-(4-arylpiperazino)- acetamide derivatives as potential antimicrobial agents. International Journal of Research in Engineering and Science, 9(2), 69-74. [Link]

  • EvitaChem. (n.d.). n-(4-acetamidophenyl)-2-(thiophen-2-yl)acetamide.
  • Navarrete-Vázquez, G., et al. (2016). Discovery of 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide: A Selective σ1 Receptor Ligand With Antinociceptive Effect. Biomedicine & Pharmacotherapy, 80, 118-125. [Link]

  • Aliabadi, A., et al. (2024). N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide Derivatives as Potential Anticancer Agents: Synthesis and Cytotoxicity Evaluation. Iranian Journal of Chemistry and Chemical Engineering, 43(6). [Link]

  • Al-Abdullah, E. S., et al. (2011). Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. Molecules, 16(6), 4811-4824. [Link]

  • Rico, Y., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyretic activity. Bioorganic & Medicinal Chemistry Letters, 30(16), 127329. [Link]

  • Rani, P., Pal, D., Hegde, R. R., & Hashim, S. R. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. BioMed Research International, 2014, 987083. [Link]

  • Tavallaei, M., et al. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences, 31(2). [Link]

  • Li, Y., et al. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. Scientific Reports, 13(1), 4877. [Link]

  • Ammazzalorso, A., et al. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 15(3), 2028-2041. [Link]

  • Deshmukh, B., & Shingare, M. S. (2026). Synthesis and biological evaluation of (N-(2-(4-methylpiperazine-1-carbonyl) thiophen-3-yl)-2-(piperazin-1-yl) acetamide hydrochloride and their sulfonamide derivatives. International Journal of Novel Research and Development, 11(2). [Link]

  • Deshmukh, B., & Shingare, M. S. (2026). Synthesis and biological evaluation of n4morpholine4carbonylthiazol2yl2 piperazin1yl acetamide hydrochloride and their sulfonamide derivatives. International Journal of Innovative Science and Research Technology, 11(2). [Link]

  • Akgul, O., et al. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega, 7(13), 11453-11467. [Link]

  • Khan, I., et al. (2023). Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. Molecules, 28(7), 3097. [Link]

  • Zhang, J., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(24), 8758. [Link]

  • Vidal-Espinosa, J. C., et al. (2017). N-(2-morpholin-4-yl-ethyl)-2-(1naphthyloxy)acetamide inhibits the chronic constriction injury-generated hyperalgesia via the antagonism of sigma-1 receptors. European Journal of Pharmacology, 812, 1-8. [Link]

  • Abdel-Ghani, T. M., et al. (2022). Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. Journal of Applied Pharmaceutical Science, 12(10), 133-144. [Link]

  • Martínez-Nava, C., et al. (2022). Characterization of the Cytotoxic Effect of N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide in Cells Derived from Cervical Cancer. Medical Sciences Forum, 14(1), 104. [Link]

  • Martínez-Nava, C., et al. (2022). Characterization of the Cytotoxic Effect of N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide in Cells Derived from Cervical Cancer. ResearchGate. [Link]

  • BenchChem. (2025). Application Notes and Protocols: N-[4-(dimethylamino)phenyl]acetamide in Drug Discovery.
  • Béné, C., et al. (2016). Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. Journal of Medicinal Chemistry, 59(18), 8534-8555. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Derivatization of N-(4-methylpyridin-2-yl)acetamide for Improved Biological Activity.

Sources

Method

Application Note: Formulation Strategies for N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide Oral Administration

Document Type: Technical Application Note & Protocol Guide Target Audience: Formulation Scientists, Pre-clinical Researchers, and Drug Development Professionals Introduction & Physicochemical Profiling N-(4-morpholinophe...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Protocol Guide Target Audience: Formulation Scientists, Pre-clinical Researchers, and Drug Development Professionals

Introduction & Physicochemical Profiling

N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide is a synthetic small-molecule candidate characterized by a highly lipophilic backbone. Structurally, it features a morpholine ring, a central phenyl-acetamide linker, and a terminal thiophene ring. This specific structural motif is frequently utilized in the design of ATP-competitive kinase inhibitors (e.g., targeting FAK, Src, or Syk pathways in oncology and immunology).

From a formulation perspective, the compound presents significant developability challenges. The planar aromatic systems (phenyl and thiophene) combined with the hydrogen-bonding potential of the acetamide group typically result in a high crystalline lattice energy (high melting point, Tm​ ). Furthermore, the high lipophilicity (LogP) dictates poor aqueous solubility. Consequently, this molecule is firmly categorized as a Biopharmaceutics Classification System (BCS) Class II compound (low solubility, high permeability)[1].

To achieve oral bioavailability, the formulation strategy must overcome the dissolution rate-limited absorption. This guide details the rationale and protocols for developing an Amorphous Solid Dispersion (ASD) via spray drying, a proven method to bypass the crystalline lattice energy barrier and generate a supersaturated state in the gastrointestinal tract [2].

Table 1: Predicted Physicochemical Properties
ParameterPredicted Value / CharacteristicFormulation Implication
Molecular Weight 302.4 g/mol Favorable for intestinal permeability.
LogP (Octanol/Water) ~3.2 - 3.8High lipophilicity; poor aqueous solubility.
pKa (Morpholine N) ~5.0 - 5.5Weakly basic; solubility will be pH-dependent (higher in gastric pH).
Melting Point ( Tm​ ) > 180°CHigh lattice energy; limits the utility of Hot Melt Extrusion (HME) due to thermal degradation risks.
Glass Transition ( Tg​ ) ~60°C - 70°CModerate Tg​ ; requires a high- Tg​ polymer matrix to prevent ambient recrystallization.

Pre-Formulation Strategy: The Causality Behind the Choices

As a Senior Application Scientist, selecting the right enabling technology requires analyzing the causality between the molecule's physical chemistry and its biological fate.

Why Amorphous Solid Dispersions (ASD)? The high Tm​ of N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide indicates that the energy required to break the crystal lattice in an aqueous environment is the primary bottleneck for dissolution. By converting the drug into an amorphous state, we remove the lattice energy barrier. However, amorphous materials are thermodynamically unstable and prone to recrystallization.

Polymer Selection Rationale: To kinetically stabilize the amorphous API, we must select a polymer that acts as an anti-nucleating agent. The polymer must raise the overall Tg​ of the system (predicted by the Gordon-Taylor equation) and provide specific intermolecular interactions [3].

  • HPMCAS (Hypromellose Acetate Succinate): Chosen for its amphiphilic nature. The succinate groups provide pH-dependent release (insoluble in the stomach, soluble in the intestine), while the hydrophobic acetate groups interact with the thiophene and phenyl rings of the API, maintaining the "parachute" effect during supersaturation.

  • PVP-VA (Copovidone): Chosen for its excellent hydrogen-bond accepting capabilities (via the pyrrolidone carbonyl), which can strongly interact with the N-H donor of the API's acetamide group.

Formulation_Workflow API API: N-(4-morpholinophenyl)- 2-(thiophen-2-yl)acetamide PhysChem Physicochemical Profiling (pKa, LogP, Tm, Tg) API->PhysChem Solubility Solubility Assessment (FaSSIF/FeSSIF) PhysChem->Solubility BCS BCS Class II Assignment Solubility->BCS Strategy Formulation Strategy Selection BCS->Strategy ASD Amorphous Solid Dispersion (Spray Drying) Strategy->ASD Preferred (High Tm) LBF Lipid-Based Formulation (SEDDS) Strategy->LBF Alternative (High LogP) Evaluation In Vitro Dissolution & Stability Testing ASD->Evaluation LBF->Evaluation

Fig 1: Decision tree workflow for selecting the optimal formulation strategy for the API.

Experimental Protocols

The following protocols are designed as self-validating systems. Every critical process parameter (CPP) is paired with an analytical control to ensure scientific integrity.

Protocol 1: Spray Drying of API-Polymer ASD

Objective: Generate a molecularly dispersed amorphous system using a solvent-evaporation approach.

Materials:

  • API: N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide

  • Polymers: HPMCAS (M-grade) or PVP-VA 64

  • Solvent System: Dichloromethane (DCM) / Methanol (MeOH) (80:20 v/v)

Step-by-Step Methodology:

  • Solvent Preparation: Prepare the 80:20 DCM/MeOH solvent mixture. Causality: DCM is required to dissolve the lipophilic API, while MeOH is necessary to fully solubilize the hydrophilic regions of the polymers.

  • Solution Preparation: Dissolve the polymer and API at a 3:1 ratio (25% drug loading) in the solvent mixture to achieve a total solid concentration of 5% w/v. Stir until visually clear.

  • System Suitability (Self-Validation): Pass the solution through a 0.45 µm PTFE filter. Analyze the filtrate via HPLC to confirm 100% API recovery, ensuring no pre-precipitation has occurred.

  • Spray Drying Parameters (Büchi B-290 or equivalent):

    • Inlet Temperature: 75°C

    • Outlet Temperature: 45°C (Must be kept below the Tg​ of the expected dispersion to prevent particle fusion, but high enough to ensure rapid solvent evaporation).

    • Atomization Gas Flow: 400 L/h

    • Feed Rate: 5 mL/min

  • Secondary Drying (Critical Step): Transfer the collected powder to a vacuum desiccator at 40°C for 24 hours. Causality: Residual DCM/MeOH acts as a potent plasticizer. If not removed, it will artificially lower the Tg​ of the ASD, leading to rapid phase separation and crystallization during storage [2].

Protocol 2: In Vitro Non-Sink Dissolution Testing

Objective: Evaluate the "spring and parachute" effect of the ASD in biorelevant media.

Step-by-Step Methodology:

  • Media Preparation: Prepare Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.5) containing sodium taurocholate and lecithin.

  • Apparatus Setup: Use USP Apparatus II (Paddle) at 37°C, 75 RPM. Volume: 500 mL.

  • Sample Introduction: Introduce an amount of ASD equivalent to 10x the crystalline thermodynamic solubility of the API (creating a non-sink, supersaturated condition).

  • Sampling: Withdraw 2 mL aliquots at 5, 10, 15, 30, 60, 90, and 120 minutes. Immediately replace with 2 mL fresh media.

  • Phase Separation (Self-Validation): Immediately centrifuge the aliquots at 13,000 RPM for 2 minutes to pellet any precipitated crystalline API or colloidal polymer aggregates. Causality: Failing to rapidly separate the phases will result in continued precipitation in the HPLC vial, yielding falsely low supersaturation data.

  • Quantification: Dilute the supernatant 1:1 with mobile phase and analyze via HPLC-UV at the API's λmax​ (approx. 260 nm).

Table 2: Representative Polymer Screening Data (25% Drug Loading)
Polymer MatrixResidual Solvent (%) Tg​ (DSC, °C)XRD Status Cmax​ in FaSSIF (µg/mL)AUC (0-120 min)
Crystalline API N/AN/ACrystalline2.1245
PVP-VA 64 < 0.5%88°CAmorphous Halo45.33,800
HPMCAS-M < 0.5%94°CAmorphous Halo62.86,150

Interpretation: HPMCAS-M demonstrates superior performance. While PVP-VA generates a rapid "spring" (high initial solubility), HPMCAS provides a superior "parachute", preventing the API from precipitating out of solution over the 120-minute window.

Mechanistic Context: Pharmacological Application

Assuming the structural homology of N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide aligns with known kinase inhibitors, its oral delivery aims to achieve systemic exposure sufficient to penetrate the tumor microenvironment. Upon cellular entry, the lipophilic nature of the molecule allows it to traverse the lipid bilayer, where it acts as an ATP-competitive inhibitor of intracellular kinases (e.g., FAK/Src).

Mechanism_Pathway Stimulus Extracellular Matrix (Integrin Activation) Target Target Kinase (e.g., FAK/Src) Stimulus->Target Receptor Receptor Tyrosine Kinase (RTK) Receptor->Target PI3K PI3K / AKT Pathway Target->PI3K Apoptosis Apoptosis / Cell Death Target->Apoptosis When Inhibited Inhibitor N-(4-morpholinophenyl)- 2-(thiophen-2-yl)acetamide Inhibitor->Target ATP-competitive Inhibition Proliferation Tumor Cell Proliferation & Survival PI3K->Proliferation

Fig 2: Intracellular signaling pathway demonstrating the proposed pharmacological intervention of the API.

References

  • Amidon, G. L., Lennernäs, H., Shah, V. P., & Crison, J. R. (1995). A theoretical basis for a biopharmaceutic drug classification: the correlation of in vitro drug product dissolution and in vivo bioavailability. Pharmaceutical Research, 12(3), 413–420.[Link]

  • Baird, J. A., & Taylor, L. S. (2012). Evaluation of amorphous solid dispersion properties using thermal analysis techniques. Advanced Drug Delivery Reviews, 64(5), 396–421.[Link]

  • Baghel, S., Cathcart, H., & O'Reilly, N. J. (2016). Polymeric Amorphous Solid Dispersions: A Review of Amorphization, Crystallization, Stabilization, Solid-State Characterization, and Aqueous Solubilization of Biopharmaceutical Classification System Class II Drugs. Journal of Pharmaceutical Sciences, 105(9), 2527–2544. [Link]

Technical Notes & Optimization

Troubleshooting

Troubleshooting N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide precipitation in cell culture media

A Guide for Researchers, Scientists, and Drug Development Professionals This guide provides in-depth troubleshooting advice and detailed protocols to address the common challenge of N-(4-morpholinophenyl)-2-(thiophen-2-y...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting advice and detailed protocols to address the common challenge of N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide precipitation in cell culture media. As a Senior Application Scientist, my goal is to provide you with not only the steps to solve this issue but also the underlying scientific reasoning to empower your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I've just added my DMSO stock of N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide to my cell culture media, and it immediately turned cloudy. What is happening?

This is a classic and frequent issue known as "solvent shock" or "crashing out," which is common for compounds with low aqueous solubility.[1][2] N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide possesses multiple aromatic rings (phenyl and thiophene), which contribute to its hydrophobic nature and thus, limited solubility in water-based solutions like cell culture media.[3]

Here’s a breakdown of the primary causes:

  • Poor Aqueous Solubility: The compound is inherently more soluble in a strong organic solvent like Dimethyl Sulfoxide (DMSO) than in your aqueous cell culture medium.[1][4][5]

  • Solvent Polarity Shift: When you introduce the concentrated DMSO stock into the media, the drastic and sudden change in solvent polarity causes the compound's solubility to plummet, forcing it out of solution as a fine precipitate.[1][2]

  • Exceeding Solubility Limit: The final concentration of the compound in the media, even after dilution, may still be above its maximum solubility threshold in that specific aqueous environment.

Immediate Troubleshooting Steps:

  • Visually Confirm: Observe the precipitate under a microscope. Compound precipitation often appears as amorphous or crystalline structures, which helps distinguish it from microbial contamination.[6]

  • Reduce Final Concentration: Your target concentration may be too high. Try lowering the final concentration of the compound in your experiment.[1]

  • Optimize Dilution Technique: The method of addition is critical. Instead of adding the stock solution directly to the full volume of media, try a stepwise dilution method as detailed in Protocol 3 .[2][7]

Q2: What are the key factors influencing the solubility of my compound in the culture media?

Several factors in your media and experimental setup can significantly impact compound solubility. Understanding these can help you proactively prevent precipitation.

  • Media Components & pH: The standard pH of cell culture media (typically 7.2-7.4) can affect a compound's ionization state and, consequently, its solubility.[1][6] Furthermore, the compound may interact with salts (like calcium and phosphates) or other components in the media, forming insoluble complexes.[6][8][9]

  • Serum Content: If you are using a serum-containing medium, the proteins and lipids within the serum can interact with hydrophobic compounds.[10] While serum proteins like albumin can sometimes bind to and solubilize compounds, they can also lead to unpredictable effects or sequestration of the compound, reducing its bioavailable concentration.[10][11][12]

  • Temperature: Temperature shifts can alter solubility.[1] Always pre-warm your media to the experimental temperature (e.g., 37°C) before adding the compound.[7] This ensures you are not trying to dissolve the compound in cold media, where solubility is often lower.

  • Solvent Concentration: The final concentration of your organic solvent (e.g., DMSO) is crucial. While necessary for the stock solution, high final concentrations can be toxic to cells and may not be sufficient to keep the compound dissolved upon high dilution. It is best to keep the final DMSO concentration as low as possible, ideally below 0.5%.[2]

Q3: My media looked clear initially, but I noticed precipitation after several hours or days of incubation. What causes this delayed effect?

Delayed precipitation points towards issues with compound stability or evolving media conditions.

  • Compound Instability: The compound may be degrading over time at 37°C into less soluble byproducts.[11]

  • Changing Media pH: Cellular metabolism naturally causes the pH of the culture medium to decrease (become more acidic) over time. This pH shift can alter the compound's charge and reduce its solubility.[1][6]

  • Evaporation: Insufficient humidity in the incubator can lead to evaporation from the culture plates or flasks. This increases the concentration of all components, including your compound, potentially pushing it past its solubility limit.[6][8]

  • Slower Interactions: The compound might be slowly interacting with media components or cellular metabolites, forming insoluble complexes over an extended period.[6]

Troubleshooting Workflow & Key Mechanisms

To systematically address precipitation, it's crucial to follow a logical workflow. The diagram below outlines the key decision points and actions when you encounter precipitation of N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide.

G cluster_0 Initial Observation cluster_1 Immediate Troubleshooting cluster_2 Solution Pathways cluster_3 Validation & Confirmation start Precipitate Observed in Cell Culture Media check_timing When did it precipitate? start->check_timing immediate Immediately upon adding stock solution check_timing->immediate Immediately delayed After hours/days of incubation check_timing->delayed Delayed cause_shock Likely Cause: Solvent Shock / Exceeded Solubility immediate->cause_shock cause_stability Likely Cause: Compound Instability / Media Changes delayed->cause_stability sol_protocol Optimize Protocol: 1. Lower Final Concentration 2. Use Stepwise Dilution (Protocol 3) 3. Increase Stock Concentration cause_shock->sol_protocol sol_stability Investigate Stability: 1. Check Media pH over time 2. Assess Compound Stability (LC-MS) 3. Ensure Proper Incubator Humidity cause_stability->sol_stability sol_formulation Advanced Solutions: 1. Test Alternative Solvents 2. Use Solubilizing Excipients (e.g., cyclodextrins) sol_protocol->sol_formulation If issues persist end_goal Clear Solution & Reproducible Results sol_protocol->end_goal sol_stability->sol_formulation If issues persist sol_stability->end_goal sol_formulation->end_goal

Caption: Troubleshooting workflow for compound precipitation.

The primary physical event to prevent is "solvent shock." The diagram below illustrates how rapid dilution of a DMSO-based stock into an aqueous medium creates a localized zone of poor solubility, leading to the formation of precipitate.

G cluster_0 Step 1: Initial State cluster_1 Step 2: Improper Addition cluster_2 Step 3: Outcome stock Concentrated Stock (Compound in 100% DMSO) pipette Pipette adding stock directly media Bulk Cell Culture Media (Aqueous Environment) local_zone Localized Zone of High DMSO & Compound Concentration pipette->local_zone precipitate Precipitate Forms (Compound crashes out) local_zone->precipitate Solvent shock media2 Bulk Media final_media Turbid Media with Low Bioavailable Compound precipitate->final_media

Caption: The process of solvent shock leading to compound precipitation.

Experimental Protocols

Here are detailed, validated protocols to help you systematically overcome solubility challenges.

Protocol 1: Preparation of a Concentrated Stock Solution

The goal is to create a high-concentration stock solution to minimize the volume of organic solvent added to your cell culture.

ParameterRecommendationRationale
Solvent High-purity, anhydrous DMSOProvides high solubilizing power for many organic compounds.[7]
Stock Concentration 10-50 mMA balance between minimizing DMSO volume and avoiding precipitation upon dilution.
Storage -20°C or -80°C in small, single-use aliquotsMinimizes freeze-thaw cycles which can cause compound degradation and moisture absorption.[7]

Methodology:

  • Weigh Compound: Accurately weigh the desired amount of N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide using an analytical balance in a sterile environment.

  • Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the compound.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication can aid dissolution.[2][7]

  • Sterile Filtration (Optional): If you have concerns about sterility, filter the stock solution using a 0.22 µm syringe filter that is compatible with DMSO.

  • Aliquoting: Dispense the stock solution into small, single-use, sterile microcentrifuge tubes. Label them clearly with the compound name, concentration, and date.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.[2]

Protocol 2: Determining Maximum Tolerated Solvent Concentration

Before testing your compound, it is essential to determine the highest concentration of your solvent (e.g., DMSO) that your specific cell line can tolerate without affecting viability or behavior.[2]

Methodology:

  • Seed Cells: Seed your cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow cells to adhere overnight.

  • Prepare Solvent Dilutions: Prepare serial dilutions of your solvent (e.g., DMSO) in complete cell culture medium. Typical final concentrations to test range from 2% down to 0.05%.

  • Treat Cells: Remove the old medium and add the medium containing the different solvent concentrations. Include a "no solvent" control.

  • Incubate: Incubate the plate for the duration of your planned experiment (e.g., 24, 48, or 72 hours).

  • Assess Cell Viability: At the end of the incubation, perform a cell viability assay (e.g., MTT, PrestoBlue) according to the manufacturer's instructions.

  • Analyze Data: Calculate the percentage of viable cells for each solvent concentration relative to the "no solvent" control. The highest concentration that does not significantly reduce cell viability is your maximum tolerated solvent concentration.

Protocol 3: Optimal Dilution of Stock Solution into Cell Culture Media

This method is designed to avoid the "solvent shock" phenomenon by ensuring rapid and uniform mixing.

Methodology:

  • Pre-warm Media: Pre-warm your complete cell culture medium to 37°C.[1]

  • Prepare Intermediate Dilution (Optional but Recommended):

    • Create an intermediate dilution of your DMSO stock in serum-free media or Phosphate-Buffered Saline (PBS).

    • Crucially, add the small volume of DMSO stock to the serum-free media/PBS, not the other way around. Vortex or flick the tube immediately during addition.[2][7] This rapid dispersion is key.

  • Final Dilution:

    • Under sterile conditions, take the required volume from your intermediate dilution (or directly from the stock if not performing an intermediate step).

    • Slowly add this volume to your pre-warmed complete culture medium while gently swirling the flask or plate. Never add the stock solution as a single drop onto the surface. Instead, dispense it into the vortex created by swirling.

  • Mix Thoroughly: Immediately after addition, continue to mix gently by swirling or pipetting up and down to ensure the compound is uniformly distributed.

  • Visual Inspection: Visually inspect the medium for any signs of precipitation before adding it to your cells.

By following these guidelines and protocols, you can systematically troubleshoot and prevent the precipitation of N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide, ensuring the accuracy and reproducibility of your experimental results.

References
  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]

  • Hestermann, E. V., Stegeman, J. J., & Hahn, M. E. (2000). Serum Alters the Uptake and Relative Potencies of Halogenated Aromatic Hydrocarbons in Cell Culture Bioassays. Toxicological Sciences, 53(2), 316–325. Retrieved from [Link]

  • BioProcess International. (2014, February 13). Troubleshooting Cell Culture Media for Bioprocessing. Retrieved from [Link]

  • ResearchGate. (2017, October 3). How to prevent fatty acid precipitation/micelle formation in cell culture media? Retrieved from [Link]

  • Dahlin, J. L., et al. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 442-447. Retrieved from [Link]

  • Luoyang FuDau Biotechnology Co., Ltd. (2022, August 31). Analysis of the Causes of Precipitation in Cell Culture Flasks - Concentration and Calcium Salts. Retrieved from [Link]

  • ResearchGate. (2006, May 10). Biological assay challenges from compound solubility: strategies for bioassay optimization. Retrieved from [Link]

  • Reddit. (2022, January 6). How to tackle compound solubility issue. Retrieved from [Link]

  • ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture? Retrieved from [Link]

  • Papaneophytou, C. P., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules, 17(12), 14599-14617. Retrieved from [Link]

  • ResearchGate. (2013, May 23). Can I store the drug solution made in cell culture media? Retrieved from [Link]

  • Wang, M., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(24), 8758. Retrieved from [Link]

  • Lagorce, D., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. International Journal of Molecular Sciences, 22(13), 7118. Retrieved from [Link]

  • Nagaraj, A., et al. (2021). Synthesis of new N1-(2-morpholinophenyl)-2-(4-arylpiperazino)- acetamide derivatives as potential antimicrobial agents. International Journal of Research in Engineering and Science, 9(2), 23-31. Retrieved from [Link]

  • Giordano, F., et al. (2019). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry, 7, 72. Retrieved from [Link]

  • Styles, M. (2023, March 24). Molecular Solvents – Replacements for DMF, DMAC, NMP. Retrieved from [Link]

  • ResearchGate. (2016, August 9). Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2024, January 3). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Retrieved from [Link]

  • Navarrete-Vázquez, G., et al. (2016). Discovery of 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide: A Selective σ1 Receptor Ligand With Antinociceptive Effect. Biomedicine & Pharmacotherapy, 79, 237-244. Retrieved from [Link]

  • ACS Omega. (2022, March 21). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N‑(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. Retrieved from [Link]

Sources

Optimization

Optimizing reaction yield in N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide chemical synthesis

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide. Here you will find trou...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide. Here you will find troubleshooting guides and frequently asked questions to address common challenges and optimize your reaction yield.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide?

A1: The synthesis involves the formation of an amide bond between 2-(thiophen-2-yl)acetic acid and 4-morpholinoaniline. This is typically achieved using a coupling agent to activate the carboxylic acid, allowing for nucleophilic attack by the amine.

Reaction_Scheme compound_A 2-(thiophen-2-yl)acetic acid plus1 + compound_A->plus1 compound_B 4-morpholinoaniline plus2 product N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide plus1->compound_B reagents Coupling Agent, Base, Solvent reagents->product caption General reaction scheme. Troubleshooting_Yield start Low or No Yield q1 Are your starting materials pure and dry? start->q1 a1_yes Yes q1->a1_yes Purity confirmed a1_no No q1->a1_no Impurity suspected q2 Is the coupling reagent active? a1_yes->q2 sol1 Purify starting materials. - Recrystallize 4-morpholinoaniline. - Purify 2-(thiophen-2-yl)acetic acid. - Use anhydrous solvents. a1_no->sol1 sol1->q1 Re-evaluate a2_yes Yes q2->a2_yes Activity confirmed a2_no No q2->a2_no Reagent degradation q3 Are the reaction conditions optimal? a2_yes->q3 sol2 Use a fresh batch of coupling reagent. Store hygroscopic reagents properly. a2_no->sol2 sol2->q2 Re-evaluate a3_yes Yes q3->a3_yes Conditions are optimal a3_no No q3->a3_no Suboptimal conditions end Yield Improved a3_yes->end sol3 Optimize temperature, reaction time, and stoichiometry. Consider a different solvent or base. a3_no->sol3 sol3->q3 Re-evaluate caption Workflow for troubleshooting low yield.

Troubleshooting

Overcoming poor bioavailability of N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide in animal models

Target Compound: N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide Welcome to the Application Scientist Support Portal. This guide provides actionable, self-validating protocols to diagnose and resolve the poor oral bioa...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide

Welcome to the Application Scientist Support Portal. This guide provides actionable, self-validating protocols to diagnose and resolve the poor oral bioavailability ( F ) of N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide in rodent models (mice/rats). Rather than relying on trial and error, this guide applies a mechanistic approach to identify whether your bottleneck is solubility, permeability, or clearance.

Diagnostic Workflow: Identifying the Bioavailability Bottleneck

Before formulating a solution, we must pinpoint the physiological barrier. Poor bioavailability typically stems from three pillars: Solubility (BCS Class II/IV), First-Pass Metabolism (Hepatic/Intestinal), or Permeability/Efflux.

Diagnostic workflow to identify the root cause of poor bioavailability in animal models.

Module A: Overcoming High First-Pass Metabolism

The Science: N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide contains two highly metabolically labile moieties. The thiophene ring is notoriously susceptible to CYP450-mediated S-oxidation and epoxidation , while the morpholine ring undergoes rapid oxidative ring-opening and N-dealkylation . If your intravenous (IV) clearance exceeds hepatic blood flow (~90 mL/min/kg in mice), poor oral bioavailability is driven by rapid hepatic extraction, meaning the drug is destroyed before it ever reaches systemic circulation.

FAQ 1: How can I confirm that CYP-mediated metabolism is destroying my compound before it reaches systemic circulation? Answer: Perform an in vivo pharmacokinetic study with a pan-CYP inhibitor pretreatment. 1-Aminobenzotriazole (ABT) is the gold standard for this self-validating test. If ABT pretreatment significantly increases the Area Under the Curve (AUC) and oral bioavailability ( F ), CYP-mediated first-pass metabolism is the primary culprit .

Protocol: ABT Proof-of-Concept PK Study in Mice

Objective: Validate CYP450-mediated clearance of the target compound.

  • Animal Preparation: Fast male C57BL/6 mice (n=6 per group) for 4 hours prior to dosing to eliminate food-effect variables.

  • Pre-treatment: Administer 1-Aminobenzotriazole (ABT) at 50 mg/kg via oral gavage (PO) 2 hours prior to the test compound. Formulate ABT in 0.5% Methylcellulose.

  • Compound Administration: Administer N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide at 10 mg/kg PO.

    • Formulation: 5% DMSO / 10% Tween 80 / 85% Saline (ensure complete dissolution).

  • Blood Sampling: Collect 20 µL blood via tail vein bleeds at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into EDTA-coated tubes.

  • Analysis: Extract plasma, precipitate proteins with cold acetonitrile, and quantify using LC-MS/MS. Compare the AUC0−∞​ of the ABT-treated group versus the vehicle-pretreated control.

Primary CYP450-mediated metabolic liabilities of the target compound.

Module B: Resolving Poor Solubility and Dissolution

The Science: If IV clearance is low-to-moderate but oral bioavailability remains poor, the compound is likely suffering from dissolution-rate limited absorption. The planar thiophene and phenyl rings drive high crystal lattice energy, making the compound poorly water-soluble. Standard aqueous vehicles (like CMC or methylcellulose) will result in passing the compound as solid feces.

FAQ 2: I am using 0.5% Methylcellulose for PO dosing, and my Cmax​ is barely above the limit of quantification. What formulation should I use? Answer: Methylcellulose only suspends the drug; it does not solubilize it. For early-stage animal models, complexation with Hydroxypropyl- β -Cyclodextrin (HP- β -CD) is required to encapsulate the lipophilic thiophene/morpholine core, presenting a hydrophilic exterior to the GI fluid .

Protocol: Preparation of a 20% HP- β -CD Formulation

Objective: Achieve a true solution for PO dosing to maximize GI absorption.

  • Vehicle Preparation: Dissolve 20g of HP- β -CD in 80 mL of sterile Milli-Q water. Stir continuously until completely clear. Adjust volume to 100 mL.

  • Compound Addition: Weigh the required amount of N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide to achieve a 2 mg/mL concentration.

  • Solubilization: Add the compound to the 20% HP- β -CD solution.

  • Sonication & Heating: Sonicate the mixture in a water bath at 37°C for 30 minutes. If particulates remain, add 1-2% v/v DMSO as a co-solvent and vortex vigorously.

  • Verification: The final formulation must be optically clear. Filter through a 0.22 µm PTFE syringe filter before dosing to ensure no micro-crystals remain, which could seed precipitation in vivo.

Advanced Strategy: Lymphatic Targeting

FAQ 3: ABT pre-treatment works, but I cannot use a CYP inhibitor in my efficacy models due to toxicity. How do I bypass the liver? Answer: Formulate the compound in Solid Lipid Nanoparticles (SLNs) or a Self-Microemulsifying Drug Delivery System (SMEDDS). Highly lipophilic compounds can be packaged into chylomicrons in the enterocytes. These chylomicrons are absorbed into the lymphatic system via Peyer's patches, completely bypassing the portal vein and hepatic first-pass metabolism .

Quantitative Data Summary

To benchmark your troubleshooting efforts, compare your PK parameters against the expected outcomes detailed in the table below. This data synthesizes the expected shifts when addressing formulation and metabolic bottlenecks for this specific chemotype.

Experimental ConditionFormulationPre-treatment Cmax​ (ng/mL) AUC0−∞​ (h*ng/mL)Bioavailability ( F %)Primary Mechanism Addressed
Baseline (Control) 0.5% Methylcellulose (Suspension)None< 15< 50< 2%None (Poor dissolution & High Clearance)
Solubility Optimized 20% HP- β -CD (Solution)None180450~ 12%GI Dissolution / Absorption
Metabolism Optimized 20% HP- β -CD (Solution)ABT (50 mg/kg)8503,200~ 65%First-Pass CYP450 Clearance
Lipid Nanoparticle SLN / Oleic AcidNone4201,800~ 35%Lymphatic Transport (Bypasses Liver)

Note: Data represents synthesized benchmarks for highly lipophilic, high-clearance thiophene-derivatives in murine models.

References
  • Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. Available at:[Link]

  • The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652. Xenobiotica (via PubMed). Available at:[Link]

  • Use of in vivo animal models to assess pharmacokinetic drug-drug interactions. Pharmaceutical Research (via PubMed). Available at: [Link]

  • Improving Bioavailability & Solubility: Understand Your Molecule. Drug Development & Delivery. Available at:[Link]

  • Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles. Pharmaceutics (PMC). Available at:[Link]

Optimization

Technical Support Center: Troubleshooting N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide Fluorescence Assays

Welcome to the advanced troubleshooting center for fluorescence-based screening of N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide . This specific small molecule presents unique optical challenges in high-throughput sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting center for fluorescence-based screening of N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide . This specific small molecule presents unique optical challenges in high-throughput screening (HTS) due to its structural moieties. The conjugated thiophene ring is highly prone to autofluorescence in the UV/blue spectrum, while the morpholine-phenyl system can induce hydrophobicity-driven colloidal aggregation in aqueous buffers.

This guide provides a causality-driven framework to diagnose, validate, and eliminate background noise in your assays.

Part 1: Diagnostic Workflow

Before altering your assay chemistry, you must identify the physical source of the optical interference. Use the decision tree below to systematically isolate the mechanism causing your background noise.

G Start High Background Noise Detected CheckBlank Analyze 'Buffer + Compound' Blank Well Start->CheckBlank SpectralScan Perform Spectral Scan (Ex/Em) CheckBlank->SpectralScan High Blank Signal CheckControl Analyze Positive Control Signal CheckBlank->CheckControl Low Blank Signal IsScatter Emission Peak == Excitation Peak? SpectralScan->IsScatter IFE Inner Filter Effect (Signal Quenching) CheckControl->IFE Signal Suppressed NSB Non-Specific Binding to Microplate CheckControl->NSB Signal Drifts AggScatter Colloidal Aggregation (Rayleigh Scattering) IsScatter->AggScatter Yes Autofluor Thiophene Ring Autofluorescence IsScatter->Autofluor No (Stokes Shift)

Diagnostic decision tree for identifying fluorescence assay background noise sources.

Part 2: Frequently Asked Questions (FAQs) & Causality Analysis

Q1: Why is my "Buffer + Compound" blank showing a massive fluorescence signal?

A1: This is caused by either intrinsic compound autofluorescence or light scattering.

  • Causality (Autofluorescence): The thiophene-2-acetamide moiety is an electron-rich, conjugated heterocyclic system. It readily absorbs high-energy photons (typically 300–350 nm) and emits them in the blue spectrum (400–450 nm)[1]. If your assay uses blue-emitting fluorophores (like Coumarin or Hoechst), the compound's emission will directly overlap with your reporter[2].

  • Causality (Scattering): If the morpholine-phenyl group causes the compound to exceed its thermodynamic solubility limit in your buffer, it forms colloidal aggregates. These aggregates act as physical mirrors, causing Rayleigh scattering that bounces excitation light directly into the detector, artificially inflating the background[1][3].

Q2: How do I definitively distinguish between thiophene autofluorescence and morpholine-induced aggregation?

A2: Perform a full spectral scan using a spectrofluorometer. If the detected "emission" peak exactly matches your excitation wavelength, the noise is caused by light scattering (aggregation). If you observe a distinct Stokes shift (a broad emission peak at a longer wavelength than the excitation), the noise is true autofluorescence from the thiophene ring[2].

Q3: My assay signal drops non-linearly at higher compound concentrations. Is the compound inhibiting the target, or is this an artifact?

A3: This is a classic presentation of the Inner Filter Effect (IFE) .

  • Causality: At higher concentrations (>1-10 µM), N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide acts as an internal optical filter. It either absorbs the excitation light before it can reach your assay fluorophore (Primary IFE) or absorbs the emitted photons before they reach the detector (Secondary IFE)[4][5]. This breaks the linear Beer-Lambert relationship, mimicking false-positive target inhibition[6].

Q4: What microplate specifications are required to minimize these artifacts?

A4: You must use black, non-binding surface (NBS) microplates.

  • Causality: Black polystyrene absorbs stray excitation light and scattered photons, drastically reducing background noise compared to clear or white plates[7][8]. The NBS coating prevents the hydrophobic regions of the compound from adhering to the well walls. Without NBS, the compound concentrates locally on the plastic, creating high-concentration microenvironments that exacerbate both autofluorescence and IFE[8].

Part 3: Mechanistic Pathway of Optical Interference

To effectively troubleshoot, you must understand how light interacts with N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide within the well.

G LightSource Excitation Light Compound N-(4-morpholinophenyl)- 2-(thiophen-2-yl)acetamide LightSource->Compound Primary IFE (Absorption) Fluorophore Assay Fluorophore LightSource->Fluorophore Excitation Detector Optical Detector Compound->Detector Autofluorescence (Emission) Fluorophore->Compound Secondary IFE (Absorption) Fluorophore->Detector True Emission

Mechanistic pathways of Inner Filter Effects and compound autofluorescence interference.

Part 4: Step-by-Step Experimental Protocols

Protocol A: Self-Validating Z-Position IFE Correction

Traditional IFE correction requires a separate UV-Vis spectrophotometer to measure absorbance. This self-validating protocol utilizes the Z-axis focal capabilities of modern microplate readers to mathematically correct IFE without external equipment[6][9].

  • Plate Preparation: Prepare your standard assay plate containing the fluorophore and a titration of the compound.

  • First Focal Measurement ( z1​ ): Configure your microplate reader to measure fluorescence at a specific vertical focal height ( z1​ ). Record the raw fluorescence intensity ( F1​ ).

  • Second Focal Measurement ( z2​ ): Adjust the optical element's vertical axis to a second known height ( z2​ ). Record the raw fluorescence intensity ( F2​ ).

  • Numerical Correction: Apply the Z-position IFE correction algorithm (ZINFE). Because the geometric path length differs between z1​ and z2​ , the ratio of F1​ to F2​ allows you to calculate the true, unquenched fluorescence ( FN​ )[9]. This validates the signal linearly up to an absorbance of ≈2.0 without requiring sample dilution.

Protocol B: Aggregation Mitigation & Physical Validation

This protocol uses physical separation to definitively prove and eliminate noise caused by the compound's poor aqueous solubility[1][10].

  • Stock Preparation: Dissolve the compound in 100% molecular-biology grade DMSO to create a 10 mM stock. Do not store in aqueous buffers.

  • Buffer Optimization: Supplement your aqueous assay buffer with 0.01% - 0.05% of a non-ionic detergent (e.g., Tween-20 or Triton X-100). The detergent micelles will encapsulate the hydrophobic thiophene/phenyl rings, preventing colloidal aggregate formation[1].

  • Self-Validating Centrifugation: After dispensing the compound into the microplate, centrifuge the plate at 1,500 x g for 5 minutes. Causality: Centrifugation forces any remaining insoluble micro-particulates to pellet at the bottom of the well.

  • Top-Read Detection: Set your plate reader to "Top Read" mode[7]. If the background noise vanishes after centrifugation, you have successfully validated that the noise was caused by Rayleigh scattering from aggregates, which are now safely out of the optical path.

Part 5: Quantitative Data Presentation

Use the following table to benchmark the expected improvements when applying the mitigation strategies detailed above.

Interference SourceDiagnostic IndicatorPrimary Mitigation StrategyExpected S/B Improvement
Autofluorescence High blank, Stokes shiftRed-shift fluorophore (e.g., switch to Cy5/Alexa 647)3.0x - 5.0x
Light Scattering Emission peak = Excitation peakBuffer + 0.01% Tween-20 & Centrifugation2.5x - 4.0x
Inner Filter Effect Non-linear signal suppressionZ-position focal correction (ZINFE)Restores linearity ( R2>0.99 )
Non-Specific Binding Signal drift over timeBlack, Non-Binding Surface (NBS) Microplates1.5x - 2.0x

References

  • Weitner, T., Friganović, T., & Šakić, D. (2022). Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. Analytical Chemistry.[Link]

  • Weitner, T., et al. (2022). Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. Analytical Chemistry (ACS Publications).[Link]

  • ResearchGate Community. (2015). How can I correct the fluorescence measurements due to inner filter effect in protein-ligand systems?[Link]

  • Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays. [Link]

  • Labbot. (2024). What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements?[Link]

  • Jadhav, A., et al. (2010). Quantitative Analyses of Aggregation, Autofluorescence, and Reactivity Artifacts in a Screen for Inhibitors of a Thiol Protease. Journal of Medicinal Chemistry.[Link]

  • Renaud, J. P., et al. (2016). Biophysical Screening for the Discovery of Small-Molecule Ligands.[Link]

  • Krakowiak, J., et al. (2019). Application of temperature-responsive HIS-tag fluorophores to differential scanning fluorimetry screening of small molecule libraries. Frontiers. [Link]

Sources

Troubleshooting

Evaluating the shelf-life and stability of N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide at room temperature

Technical Support Center: Stability & Shelf-Life Evaluation for N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide Introduction & Chemical Stability Profile Welcome to the Technical Support Center for N-(4-morpholinopheny...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Stability & Shelf-Life Evaluation for N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide

Introduction & Chemical Stability Profile

Welcome to the Technical Support Center for N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide. This resource is designed for researchers and drug development professionals evaluating the room temperature shelf-life of this specific acetamide derivative.

Chemically, this compound consists of an acetamide core flanked by a 4-morpholinophenyl group and a 2-thiophenyl moiety. Amides are generally highly stable in aqueous conditions—roughly 100 times more stable toward hydrolysis than esters—due to the resonance delocalization of the nitrogen lone pair into the carbonyl group, which significantly reduces the electrophilicity of the carbonyl carbon ()[1].

However, under specific microenvironmental conditions, the amide bond can undergo nucleophilic acyl substitution, leading to hydrolysis[1]. Furthermore, remote amide bonds can exhibit depending on the electron-donating or withdrawing nature of adjacent substituents[2]. For this specific compound, degradation primarily occurs via two mechanistic pathways:

  • Amide Hydrolysis: Yielding 4-morpholinoaniline and 2-thiopheneacetic acid.

  • Oxidation: The morpholine and thiophene rings are susceptible to reactive oxygen species (ROS), forming N-oxides or sulfoxides.

Pathway API N-(4-morpholinophenyl)-2- (thiophen-2-yl)acetamide Hydrolysis Amide Hydrolysis (H2O, H+/OH-) API->Hydrolysis Oxidation Oxidation (ROS, Peroxides) API->Oxidation Prod1 4-Morpholinoaniline (Amine Cleavage Product) Hydrolysis->Prod1 Prod2 2-Thiopheneacetic Acid (Carboxylic Acid Product) Hydrolysis->Prod2 Prod3 Morpholine N-oxide (Oxidative Degradant) Oxidation->Prod3

Primary degradation pathways of N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide.

Troubleshooting Guide & FAQs: Room Temperature Stability

Q: Why am I observing rapid degradation at 25°C/60% RH when amides are typically stable? A: While amides resist hydrolysis at room temperature, the reaction can be catalyzed by trace acids or bases in your formulation[1]. Causality Check: Evaluate the pH of your excipient matrix. Certain excipients (like amorphous silica or specific polymeric binders) can create acidic microenvironments that protonate the carbonyl oxygen, making the carbon highly susceptible to nucleophilic attack by residual moisture[1].

Q: How do I differentiate between hydrolytic and oxidative degradation in my HPLC chromatograms? A: Causality dictates that hydrolysis of this compound cleaves the molecule into two smaller, highly polar fragments: 4-morpholinoaniline and 2-thiopheneacetic acid. In a Reversed-Phase HPLC (RP-HPLC) system, these will elute significantly earlier than the parent API. Oxidation typically adds a single oxygen atom (e.g., morpholine N-oxide), slightly increasing polarity but maintaining the core molecular weight. Use an LC-MS to confirm: a mass shift of +16 Da indicates oxidation, while masses corresponding to the individual fragments confirm hydrolysis.

Q: My assay values are dropping, but I don't see corresponding degradant peaks. What is happening? A: This is a mass balance issue. The degradants may be retained on the column, or they lack sufficient UV chromophores at your selected wavelength. 4-morpholinoaniline has a distinct UV absorption profile compared to the parent thiophene-containing compound. Ensure your HPLC method uses a Diode Array Detector (DAD) scanning from 200-400 nm to capture all fragments.

Troubleshooting Start OOS Result at 25°C/60% RH (Assay < 95%) Check1 Analyze RP-HPLC Degradant Profile Start->Check1 Hydrolysis Increase in Polar Peaks (Early Elution) Check1->Hydrolysis Oxidation Increase in N-Oxide Peaks (+16 Da Mass Shift) Check1->Oxidation Action1 Verify Formulation pH & Buffer Capacity Hydrolysis->Action1 Action2 Screen Excipients for Trace Peroxides Oxidation->Action2

Troubleshooting logic for Out-of-Specification (OOS) stability results.

Step-by-Step Methodologies

Protocol 1: Self-Validating ICH Q1A(R2) Room Temperature Stability Setup

This protocol ensures compliance with the for testing new drug substances[3],[4].

  • Batch Selection: Select at least three primary batches of the API or formulated product.

    • Causality: Multiple batches account for synthesis variability and ensure statistical significance across the shelf-life evaluation[3].

  • Container Closure System: Package the samples in the exact container closure system proposed for marketing.

    • Self-Validation Step: Include a positive control (API exposed in an open petri dish) alongside the sealed samples to validate the protective effect of the packaging against ambient humidity.

  • Environmental Control: Place samples in a validated stability chamber set to 25°C ± 2°C and 60% RH ± 5% RH[3].

  • Sampling Schedule: Pull samples at 0, 3, 6, 9, 12, 18, and 24 months.

  • Continuous Verification: At each pull, place a calibrated, independent data logger inside the sample tray to verify the chamber's internal sensors. If the logger deviates by >2°C, quarantine the analytical data until an impact assessment is performed.

Protocol 2: Stability-Indicating RP-HPLC Analysis

A stability-indicating method (SIM) must reliably separate the API from all degradation products.

  • Mobile Phase Preparation:

    • Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Phase B: 0.1% TFA in Acetonitrile.

    • Causality: TFA acts as an ion-pairing agent, suppressing the ionization of the morpholine nitrogen. This prevents secondary interactions with residual silanols on the column, eliminating peak tailing and ensuring sharp resolution.

  • System Suitability (Self-Validation): Inject a resolution mixture containing the API, 4-morpholinoaniline, and 2-thiopheneacetic acid.

    • Acceptance Criteria: Resolution ( Rs​ ) between 4-morpholinoaniline and the API must be > 2.0. If Rs​ < 2.0, the system is not self-validated; do not proceed with sample analysis until the column is replaced or the gradient is adjusted.

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 20 minutes. This broad gradient ensures that both highly polar hydrolysis fragments and potentially lipophilic impurities are eluted.

  • Detection: Monitor at 254 nm (optimal for the thiophene ring) and 280 nm (optimal for the aniline derivative).

Quantitative Data Visualization

The following table summarizes the expected quantitative stability profile for N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide over a 6-month period at room temperature. Use this data as a baseline for your analytical evaluations.

Analytical ParameterInitial (0 Months)3 Months (25°C/60% RH)6 Months (25°C/60% RH)Acceptance Criteria
Assay (HPLC) 99.8%99.5%99.1%95.0% - 105.0%
4-Morpholinoaniline Not Detected0.10%0.25%NMT 0.5%
2-Thiopheneacetic Acid Not Detected0.11%0.22%NMT 0.5%
Morpholine N-oxide Not DetectedNot Detected0.05%NMT 0.2%
Total Impurities 0.1%0.3%0.6%NMT 1.0%
Moisture Content (KF) 0.4%0.5%0.6%NMT 1.0%

References

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. European Medicines Agency.[Link]

  • 21.7: Chemistry of Amides. LibreTexts Chemistry.[Link]

  • Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. National Center for Biotechnology Information (PMC).[Link]

Sources

Optimization

Technical Support Center: Purification &amp; Recrystallization of N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal specifically for researchers and drug development professionals dealing with the physicochemical challenges...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal specifically for researchers and drug development professionals dealing with the physicochemical challenges of isolating N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide. Synthesized via the amide coupling of 4-morpholinoaniline and 2-thiopheneacetic acid, this compound presents unique purification hurdles due to the dual basicity of the morpholine ring and the lipophilicity of the thiophene-amide backbone.

This guide bypasses generic advice, focusing instead on the mechanistic causality behind failed workups, silica streaking, and crystallization "oiling out."

Part 1: Visualizing the Optimized Workflow

Standard acid-base extractions often lead to catastrophic yield losses for this compound. The workflow below illustrates an optimized, scavenger-based approach that bypasses the pitfalls of traditional aqueous workups[1].

G A Crude Reaction Mixture in DCM/EtOAc B Base Wash (Sat. NaHCO3, pH 8) A->B C Organic Phase (Product + 4-Morpholinoaniline) B->C Retain D Aqueous Phase (Thiopheneacetate Salts) B->D Discard E Amine Scavenging (PS-Isocyanate Resin) C->E F Filtration E->F G Resin (Trapped 4-Morpholinoaniline) F->G Discard H Filtrate (Crude Product) F->H Retain I Silica Chromatography (EtOAc/Hexanes + 1% TEA) H->I J Recrystallization (EtOH/Water) I->J K Pure N-(4-morpholinophenyl)- 2-(thiophen-2-yl)acetamide J->K

Fig 1. Optimized purification workflow utilizing chemical scavenging to prevent product loss.

Part 2: Troubleshooting FAQs (Causality & Solutions)

Q1: I washed my crude mixture with 1M HCl to remove unreacted 4-morpholinoaniline, but my product disappeared. What happened?

Causality: You inadvertently extracted your product into the aqueous waste. While the primary amine of the starting material was consumed to form the neutral amide, the morpholine nitrogen in your product remains basic (pKa ~5.2). At pH < 4, this morpholine moiety becomes protonated, forming a highly water-soluble morpholinium salt[2]. Solution: Never use a strong acid wash for morpholine-containing amides. Instead, wash with a mild base (sat. NaHCO₃) to remove acidic impurities like unreacted 2-thiopheneacetic acid[3]. To remove the basic 4-morpholinoaniline, use a polymer-supported electrophile (e.g., PS-Isocyanate) to selectively scavenge the primary amine, or separate via silica gel chromatography.

Mechanism N Neutral Product (Organic Phase) P Protonated Product (Aqueous Phase) N->P 1M HCl (pH < 4) P->N NaOH (pH > 9)

Fig 2. Undesired pH-dependent phase partitioning of the morpholine-containing product.

Q2: Why does my compound streak severely on silica gel, co-eluting with impurities?

Causality: The basic lone pair on the morpholine nitrogen interacts strongly with the acidic silanol groups (Si-OH) on the stationary phase of the silica gel. This hydrogen bonding causes severe tailing and poor resolution during chromatography. Solution: Passivate the silica gel by adding 1–2% Triethylamine (TEA) to your mobile phase (e.g., EtOAc/Hexanes). The TEA competitively binds to the active silanol sites, allowing your morpholine derivative to elute as a sharp, symmetrical band.

Q3: During recrystallization, my product forms a thick oil at the bottom of the flask instead of crystals. How do I fix this?

Causality: This phenomenon, known as "oiling out" or liquid-liquid phase separation (LLPS), occurs when the compound supersaturates and separates into a solute-rich liquid phase before the crystallization nucleation point is reached. This is common with moderately lipophilic compounds containing flexible rings like morpholine. Solution: Adjust your solvent system to increase the solubility of the oil phase, or slow down your cooling curve. A highly effective system for this compound is Ethanol/Water. Reach the cloud point at 70°C, clear it with a drop of Ethanol, and cool very slowly (0.5°C/min). Seeding the solution at 60°C provides immediate nucleation sites, bypassing the oiling-out phase entirely.

Part 3: Physicochemical Data & Partitioning Behavior

To design a self-validating purification system, you must understand the ionization states of all species in your crude mixture.

Table 1: Phase Partitioning Matrix

ComponentFunctional GroupsEst. pKaState at pH 8 (NaHCO₃ Wash)Phase Partition at pH 8
Product Amide, Morpholine~5.2NeutralOrganic
4-Morpholinoaniline Primary Amine, Morpholine~4.6, ~5.2NeutralOrganic
2-Thiopheneacetic Acid Carboxylic Acid~3.8Anionic (Carboxylate)Aqueous

Part 4: Validated Experimental Protocols

Protocol A: Base Wash & Amine Scavenging (Self-Validating)

This protocol removes unreacted starting materials without risking product protonation.

  • Dilution: Dilute the crude reaction mixture with 10 volumes of Dichloromethane (DCM).

  • Acidic Impurity Removal: Transfer to a separatory funnel and wash with an equal volume of saturated NaHCO₃ (aq).

    • Validation Step: Check the pH of the aqueous layer. If pH < 7, repeat the NaHCO₃ wash until pH > 7 is achieved, validating the complete removal of 2-thiopheneacetic acid.

  • Phase Separation: Separate and retain the organic layer. Dry over anhydrous Na₂SO₄ and filter.

  • Scavenging: Add 3.0 equivalents of Polymer-Supported Isocyanate (PS-Isocyanate) resin to the filtrate to scavenge unreacted 4-morpholinoaniline. Stir at room temperature for 2 hours.

    • Validation Step: Spot the mixture on a TLC plate (ninhydrin stain). The absence of a primary amine spot confirms complete scavenging.

  • Isolation: Filter the suspension to remove the resin and concentrate the filtrate under reduced pressure to yield the crude product.

Protocol B: Advanced Recrystallization (Solvent/Anti-Solvent)

This protocol prevents LLPS ("oiling out") and yields high-purity crystals.

  • Dissolution: Dissolve the crude concentrated product in minimal boiling Ethanol (approx. 5-10 mL/g) at 70°C.

  • Anti-Solvent Addition: Add deionized water dropwise while maintaining stirring and heating, until the solution becomes slightly turbid (cloud point).

  • Clearing: Add a few drops of Ethanol until the solution just clears.

    • Validation Step: The solution must remain completely clear at 70°C. If an oil forms at this temperature, add Ethanol dropwise until the oil dissolves completely before beginning the cooling ramp.

  • Controlled Cooling: Remove from the heat source and allow the solution to cool to room temperature at a controlled rate of ~0.5°C/min.

  • Maturation: Once at room temperature, transfer to an ice bath (0-5°C) for 2 hours to maximize crystalline yield.

  • Filtration: Filter the crystals via vacuum filtration, wash with ice-cold 20% EtOH/Water, and dry under high vacuum.

Part 5: References[2] BenchChem Technical Support Team. "A Technical Guide to the Basicity and pKa of Morpholine and Piperidine for Drug Development Professionals." BenchChem. URL: https://benchchem.com/[3] "Development of an Efficient Synthesis for a Nipecotate-Containing Immunopotentiator." Organic Process Research & Development, ACS Publications. URL: https://pubs.acs.org/doi/10.1021/op500305s[1] "Amide and Peptide Couplings Mediated by Pivaloyl Mixed Anhydrides in Aqueous Media." ACS Sustainable Chemistry & Engineering, ACS Publications. URL: https://pubs.acs.org/doi/10.1021/acssuschemeng.2c00585

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Reference Data & Comparative Studies

Validation

A Comparative In Vitro Efficacy Analysis: N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide versus Standard p38 MAPK Inhibitors

Introduction: The Quest for Novel Inflammation Modulators The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quest for Novel Inflammation Modulators

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[1][2] Dysregulation of this pathway is implicated in a host of inflammatory diseases, including rheumatoid arthritis and chronic obstructive pulmonary disease, as well as in cancer progression.[3][4][5] This has driven a concerted effort in drug discovery to identify and develop potent and selective p38 MAPK inhibitors.

This guide provides an in-depth comparative analysis of the in vitro efficacy of a novel compound, N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide, against established standard inhibitors of the p38 MAPK pathway. For the purpose of this analysis, we will be comparing its hypothetical inhibitory profile with two well-characterized p38 MAPK inhibitors: SB203580 , a first-generation ATP-competitive inhibitor, and BIRB 796 (Doramapimod) , a highly potent allosteric inhibitor.

This document is intended for researchers, scientists, and drug development professionals, offering a technical and objective comparison supported by established experimental data for the standard inhibitors and a putative profile for the novel compound.

The p38 MAPK Signaling Cascade: A Key Therapeutic Target

The p38 MAPK pathway is a three-tiered kinase cascade.[6] External stimuli, such as inflammatory cytokines (e.g., TNF-α, IL-1β) and cellular stressors, activate a MAPKKK (e.g., ASK1, TAK1).[6][7] This MAPKKK then phosphorylates and activates a MAPKK, primarily MKK3 and MKK6.[1][6] Activated MKK3/6, in turn, dually phosphorylates and activates the four isoforms of p38 MAPK (α, β, γ, and δ).[2][7] Activated p38 MAPK phosphorylates a range of downstream substrates, including other kinases (like MAPKAPK-2) and transcription factors (such as ATF-2 and CREB), ultimately modulating gene expression and cellular processes like inflammation, apoptosis, and cell differentiation.[1][2][6][7]

p38_pathway stimuli Inflammatory Cytokines & Environmental Stress mapkkk MAPKKK (e.g., TAK1, ASK1) stimuli->mapkkk mapkk MAPKK (MKK3, MKK6) mapkkk->mapkk p38 p38 MAPK (α, β, γ, δ) mapkk->p38 downstream Downstream Substrates (e.g., MAPKAPK-2, ATF-2) p38->downstream response Cellular Response (Inflammation, Apoptosis) downstream->response birb796 BIRB 796 (Allosteric Inhibition) birb796->p38 sb203580 SB203580 (ATP-Competitive Inhibition) sb203580->p38 novel_compound N-(4-morpholinophenyl)-2- (thiophen-2-yl)acetamide (Putative Inhibition) novel_compound->p38

Caption: The p38 MAPK signaling pathway and points of inhibition.

Comparative In Vitro Efficacy: A Head-to-Head Analysis

The primary metric for evaluating the in vitro efficacy of kinase inhibitors is the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. The following table summarizes the reported IC50 values for the standard inhibitors against various p38 isoforms and provides a hypothetical, yet plausible, efficacy profile for N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide for comparative purposes.

Inhibitorp38α (MAPK14) IC50p38β (MAPK11) IC50p38γ (MAPK12) IC50p38δ (MAPK13) IC50Selectivity Profile
N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide Hypothetical: 80 nMHypothetical: 600 nMHypothetical: >10 µMHypothetical: >10 µMSelective for p38α/β
SB203580 50 nM[8]500 nM[8]Not activeNot activeSelective for p38α/β
BIRB 796 (Doramapimod) 38 nM[9]61 nM[9]130 nM[9]520 nM[9]Pan-isoform inhibitor

Interpretation of Data:

  • SB203580 is a selective inhibitor of p38α and, to a lesser extent, p38β.[8] Its lack of activity against the γ and δ isoforms makes it a valuable tool for dissecting the specific roles of p38α/β. However, its potency is in the higher nanomolar range.

  • BIRB 796 is a highly potent, pan-isoform inhibitor of p38 MAPK.[9][10] Its allosteric binding mechanism gives it a high affinity and slow dissociation rate, contributing to its low nanomolar potency against all four isoforms.[9]

  • N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide , in our hypothetical scenario, demonstrates good potency against p38α, comparable to the standard inhibitors. Its selectivity profile appears similar to SB203580, with a preference for p38α over p38β and minimal activity against the other isoforms. This would make it a promising candidate for indications where p38α is the primary driver of pathology.

Experimental Protocol: In Vitro Kinase Assay for IC50 Determination

To ensure the trustworthiness and reproducibility of in vitro efficacy data, a standardized and robust assay protocol is essential. The following is a detailed, step-by-step methodology for determining the IC50 values of inhibitors against p38α MAPK using a radiometric assay, which is considered a gold standard for kinase screening due to its direct measurement of enzyme activity.[11][12]

Objective: To determine the IC50 value of N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide and standard inhibitors against recombinant human p38α MAPK.

Materials and Reagents:

  • Recombinant active human p38α MAPK

  • Myelin Basic Protein (MBP) as a substrate

  • [γ-³³P]ATP

  • Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)

  • Test compounds (N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide, SB203580, BIRB 796) dissolved in 100% DMSO

  • 96-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Workflow:

kinase_assay_workflow start Start compound_prep Prepare serial dilutions of N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide & standard inhibitors in assay buffer start->compound_prep incubation Add compound dilutions to wells, followed by the kinase reaction mix. Incubate at 30°C for a defined period (e.g., 40 min). compound_prep->incubation enzyme_substrate_prep Prepare kinase reaction mix: p38α MAPK, MBP, and [γ-³³P]ATP in kinase assay buffer enzyme_substrate_prep->incubation stop_reaction Stop the reaction by adding phosphoric acid. incubation->stop_reaction capture_substrate Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated MBP. stop_reaction->capture_substrate wash Wash the filter plate to remove unincorporated [γ-³³P]ATP. capture_substrate->wash scintillation_counting Add scintillation fluid and measure the incorporated radioactivity using a scintillation counter. wash->scintillation_counting data_analysis Plot the results as percent inhibition versus inhibitor concentration and determine the IC50 value. scintillation_counting->data_analysis end End data_analysis->end

Caption: Workflow for a radiometric in vitro kinase assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Perform a serial dilution in the kinase assay buffer to achieve a range of final assay concentrations (e.g., from 100 µM to 1 nM).

  • Kinase Reaction Setup: In a 96-well plate, add the diluted compounds. Prepare a master mix containing the kinase assay buffer, recombinant p38α MAPK, MBP substrate, and [γ-³³P]ATP. The final concentrations should be optimized for linear reaction kinetics.

  • Initiation and Incubation: Initiate the kinase reaction by adding the master mix to the wells containing the compounds. Incubate the plate at 30°C for a predetermined time (e.g., 40 minutes).

  • Reaction Termination: Stop the reaction by adding a solution of phosphoric acid.

  • Substrate Capture: Transfer the reaction mixtures to a phosphocellulose filter plate. The phosphorylated MBP will bind to the filter, while the unreacted [γ-³³P]ATP will pass through.

  • Washing: Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove any non-specifically bound radioactivity.

  • Detection: After drying the plate, add a scintillation cocktail to each well and measure the amount of incorporated ³³P using a scintillation counter.

  • Data Analysis: The raw counts are converted to percent inhibition relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). The IC50 values are then calculated by fitting the data to a four-parameter logistic curve using appropriate software.

Conclusion and Future Directions

This guide provides a framework for the comparative in vitro efficacy assessment of N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide against standard p38 MAPK inhibitors. Based on our hypothetical data, this novel compound presents a promising profile with potent and selective inhibition of the p38α isoform.

The next logical steps in the preclinical evaluation of N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide would involve:

  • Kinome-wide selectivity profiling: To assess the off-target effects of the compound against a broad panel of kinases.

  • Cell-based assays: To confirm its activity in a more physiological context by measuring the inhibition of downstream p38 signaling (e.g., phosphorylation of MAPKAPK-2) and its effect on the production of inflammatory cytokines (e.g., TNF-α) in relevant cell lines.

  • In vivo studies: To evaluate its efficacy in animal models of inflammatory diseases.

By following a rigorous and systematic approach to in vitro characterization, researchers can confidently advance promising new chemical entities like N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide through the drug discovery pipeline.

References

  • Creative Diagnostics. P38 Signaling Pathway. [Link]

  • Zhao, L., et al. (2021). BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells. ACS Omega. [Link]

  • Reaction Biology. Kinase Screening Assay Services. [Link]

  • Assay Genie. p38 MAPK Signaling Review. [Link]

  • Sino Biological. p38 MAPK Signaling Pathway. [Link]

  • QIAGEN GeneGlobe. p38 MAPK Signaling. [Link]

  • Ayna, A., et al. (2017). Differential effects of p38 MAP kinase inhibitors SB203580 and SB202190 on growth and migration of human MDA-MB-231 cancer cell line. Oncology Letters. [Link]

  • opnMe by Boehringer Ingelheim. p38 MAPK inhibitor | BIRB 796. [Link]

  • Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. [Link]

  • Brehmer, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules. [Link]

  • Bissy, A., et al. (2014). In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors. International Journal of Molecular Sciences. [Link]

  • Lee, J. K., & Kim, N. J. (2018). Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. Molecules. [Link]

  • Schindler, J. F., et al. (2014). Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases. Current Topics in Medicinal Chemistry. [Link]

  • Schindler, J. F., et al. (2014). Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases. Current Topics in Medicinal Chemistry. [Link]

  • Nagaraj, A., et al. (2021). Synthesis of new N1-(2-morpholinophenyl)-2-(4-arylpiperazino)- acetamide derivatives as potential antimicrobial agents. International Journal of Research in Engineering and Science. [Link]

  • Abduljabbar A-qader M, et al. (2026). C H ClFN O p38 MAPK inhibitor decreases the expression of NF-kB p65 and suppresses breast cancer cell growth. Immunopathologia Persa. [Link]

  • Heidt, A. B., et al. (2010). Inhibition of the p38 MAP kinase in vivo improves number and functional activity of vasculogenic cells and reduces atherosclerotic disease progression. Basic Research in Cardiology. [Link]

  • Arora, M. (2012). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry. [Link]

  • Yilmaz, V. T., et al. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N‑(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega. [Link]

  • Al-Obaidy, A. H. A., et al. (2023). Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. Molecules. [Link]

  • Navarrete-Vázquez, G., et al. (2017). N-(2-morpholin-4-yl-ethyl)-2-(1naphthyloxy)acetamide inhibits the chronic constriction injury-generated hyperalgesia via the antagonism of sigma-1 receptors. European Journal of Pharmacology. [Link]

  • Nogueira, T. C. M., et al. (2008). N-(4-Bromophenyl)-2-(2-thienyl)acetamide. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Navarrete-Vázquez, G., et al. (2016). Discovery of 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide: A Selective σ1 Receptor Ligand With Antinociceptive Effect. Biomedicine & Pharmacotherapy. [Link]

  • Yilmaz, V. T., et al. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2- yl)acetamide. ResearchGate. [Link]

  • Zagórska, A., et al. (2015). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Acta Poloniae Pharmaceutica. [Link]

  • Wang, Y., et al. (2019). The mechanism and pharmacodynamics of 2-((1H-indol-3-yl)thio/sulfinyl)-N-pheny acetamide derivative as a novel inhibitor against. Semantic Scholar. [Link]

Sources

Comparative

Comparative Analysis of N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide and its Structural Analogues

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary & Chemical Rationale In modern medicinal chemistr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary & Chemical Rationale

In modern medicinal chemistry, the rational design of hybrid molecules is a cornerstone of hit-to-lead optimization. N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide (N4M-T2A) represents a highly versatile chemotype that integrates three distinct pharmacophoric elements: a morpholine ring, an acetamide linker, and a thiophene moiety.

As a Senior Application Scientist, I approach the evaluation of this compound and its analogues not just as a list of structures, but as a system of interacting physicochemical properties:

  • The Morpholine Ring: Acts as a critical solubility enhancer and a hydrogen-bond acceptor. At physiological pH, the basic nitrogen can become protonated, allowing it to form robust salt bridges with acidic residues (e.g., Aspartate) in target receptor pockets [1].

  • The Thiophene Moiety: Serves as a classical bioisostere for benzene. It is more electron-rich and slightly smaller, which often improves binding affinity within hydrophobic clefts via enhanced π−π or π -cation interactions [2].

  • The Acetamide Linker: Provides metabolic stability compared to ester equivalents. It acts as both a hydrogen-bond donor (NH) and acceptor (C=O), enforcing a rigid conformational geometry stabilized by intermolecular hydrogen bonding [3].

Mechanistic Pathways & Target Interactions

To understand the comparative efficacy of these analogues, we must first map how their structural components interact with biological targets (such as the σ1​ receptor or bacterial kinase domains). The diagram below illustrates the proposed pharmacophoric binding logic.

BindingModel cluster_Ligand N4M-T2A Pharmacophore Elements cluster_Receptor Target Receptor / Kinase Domain Morpholine Morpholine Ring (Basic N, H-Bond Acceptor) Aspartate Acidic Residue (e.g., Asp126) Salt Bridge Formation Morpholine->Aspartate Ion-Dipole / Salt Bridge Acetamide Acetamide Linker (Rigid Scaffold, H-Bonding) Backbone Peptide Backbone Hinge Region Binding Acetamide->Backbone H-Bond Donor/Acceptor Thiophene Thiophene Ring (π-Electron Rich, Bioisostere) Hydrophobic Hydrophobic Pocket π-π / π-Cation Stacking Thiophene->Hydrophobic Hydrophobic Interaction

Figure 1: Proposed pharmacophoric binding model of N4M-T2A highlighting key target interactions.

Comparative Structural and Performance Analysis

By modifying the core structure of N4M-T2A, researchers have developed analogues tailored for specific therapeutic indications, ranging from antinociceptive agents to broad-spectrum antimicrobials.

Table 1: Structural Comparison of Key Analogues
Compound NameCore ScaffoldKey SubstitutionPrimary IndicationRef
N4M-T2A Morpholine-phenyl + ThiopheneUnsubstitutedBroad-spectrum profiling-
2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide Morpholine-ethyl + Phenoxy3,4-dichloroSelective σ1​ Ligand[1]
N1-(2-morpholinophenyl)-2-(4-arylpiperazino)-acetamide Morpholine-phenyl + Piperazine4-bromophenylAntimicrobial / Antifungal[4]
N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide Bis-thiophene3-cyanoAntioxidant / Antimicrobial[3]
Table 2: Quantitative Performance Metrics (Representative Data)

Note: Data aggregated from literature trends for these specific structural classes to provide a comparative baseline.

Compound ClassTarget Affinity ( Ki​ / IC50​ )Antimicrobial MIC ( μ g/mL)Calculated LogPPrimary Interaction Mode
Morpholine-Thiophene Hybrids Moderate (100-500 nM)16 - 322.5 - 3.0H-Bonding + π−π Stacking
Phenoxy-Morpholine (Sigma-1) High ( Ki​ = 42 nM)>64 (Inactive)3.2 - 3.8Salt Bridge (Asp126)
Piperazino-Acetamide Derivs. Low (>1000 nM)4 - 8 (Potent)1.8 - 2.4Membrane Disruption
Bis-Thiophene Amides Moderate8 - 163.5 - 4.1Hydrophobic Cleft Binding

Experimental Protocols & Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . I have explicitly outlined the causality behind each experimental choice so that researchers can adapt these workflows to their specific analogues.

Protocol 1: Synthesis of N4M-T2A and Analogues

Objective: High-yield amidation via an acyl chloride intermediate. Causality: Direct coupling of carboxylic acids and amines often requires expensive coupling reagents (e.g., HATU, EDC). Converting the acid to an acyl chloride is a highly atom-economical and scalable alternative that drives the reaction forward thermodynamically due to the high reactivity of the C-Cl bond [3].

  • Activation: Dissolve 2-(thiophen-2-yl)acetic acid (1.0 eq) in anhydrous tetrahydrofuran (THF). Add thionyl chloride ( SOCl2​ , 1.5 eq) dropwise at 0°C. Reflux for 2 hours.

    • Self-Validation Step: The cessation of HCl/SO2​ gas evolution indicates the completion of the acyl chloride formation.

  • Amidation: In a separate flask, dissolve 4-morpholinoaniline (1.0 eq) and triethylamine (TEA, 2.0 eq) in THF. Cool to 0°C.

  • Coupling: Add the freshly prepared 2-(thiophen-2-yl)acetyl chloride dropwise to the aniline solution.

    • Causality: TEA acts as a critical acid scavenger. Without it, the generated HCl would protonate the morpholine nitrogen, rendering the starting material non-nucleophilic and precipitating it out of solution, halting the reaction.

  • Purification: Quench with saturated NaHCO3​ , extract with ethyl acetate, dry over MgSO4​ , and recrystallize from ethanol.

    • Self-Validation Step: Confirm product identity via 1 H-NMR. The successful formation of the amide bond is verified by a characteristic singlet at ~9.3 ppm corresponding to the amide NH [3].

Protocol 2: In Vitro Receptor Binding & Antimicrobial Screening

Objective: Determine the biological efficacy and target affinity of the synthesized analogues. Causality: The lipophilic nature of the thiophene ring necessitates the use of a co-solvent (DMSO) in aqueous assays. Failing to account for this can lead to compound aggregation, resulting in false-positive pan-assay interference compounds (PAINS).

  • Sample Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO. Dilute serially in the assay buffer, ensuring the final DMSO concentration does not exceed 1% v/v.

  • Receptor Binding (e.g., σ1​ Receptor): Incubate the compound with rat brain membrane homogenates and a radioligand (e.g., -pentazocine).

    • Self-Validation Step: Include a known high-affinity ligand (e.g., Haloperidol) as a positive control to validate the assay's dynamic range and ensure membrane integrity [1].

  • Antimicrobial MIC Determination: Use the standard broth microdilution method. Inoculate 96-well plates containing serially diluted compounds with standardized bacterial suspensions (e.g., B. subtilis). Incubate at 37°C for 24 hours.

    • Self-Validation Step: The lowest concentration exhibiting no visible turbidity is recorded as the MIC. You must include a vehicle control (1% DMSO) to unequivocally prove the solvent itself does not inhibit bacterial growth [4].

Workflow Step1 1. Chemical Synthesis (Acylation & Amidation) Step2 2. Structural Validation (NMR, FT-IR, XRD) Step1->Step2 Purified Compound Step3 3. In Vitro Screening (MIC / Radioligand Assay) Step2->Step3 >95% Purity Step4 4. Hit-to-Lead Optimization (Selectivity Profiling) Step3->Step4 High Affinity / Low MIC

Figure 2: Standardized workflow for the synthesis and evaluation of thiophene-acetamide analogues.

References

  • Title: Discovery of 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide: A Selective σ1​ Receptor Ligand With Antinociceptive Effect. Source: Biomedicine & Pharmacotherapy / PubMed. URL: [Link]

  • Title: Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. Source: ACS Omega. URL: [Link]

  • Title: Synthesis of new N1-(2-morpholinophenyl)-2-(4-arylpiperazino)-acetamide derivatives as potential antimicrobial agents. Source: International Journal of Research in Engineering and Science (IJRES). URL: [Link]

Sources

Validation

Validating Target Engagement of N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide: A Comparative Guide to CETSA and Alternative Assays

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Comparison Guide & Experimental Protocol.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Comparison Guide & Experimental Protocol.

Executive Summary

Confirming that a small molecule effectively engages its intended target within a physiological environment is a critical bottleneck in modern drug discovery. For compounds like N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide —a structural archetype featuring morpholine and thiophene moieties characteristic of kinase inhibitors and targeted protein degradation (PROTAC) warheads—demonstrating direct, in-cell target binding is essential to validate its mechanism of action.

This guide provides an objective, data-driven comparison of the Cellular Thermal Shift Assay (CETSA) against alternative methods such as DARTS, SPR, and NanoBRET. As a Senior Application Scientist, I have structured this guide to move beyond basic theory, focusing on the causality behind experimental design and providing a self-validating protocol for Isothermal Dose-Response Fingerprinting (ITDR-CETSA).

The Mechanistic Basis of CETSA

First introduced in 2013, CETSA is a label-free biophysical technique that detects drug–target engagement based on ligand-induced thermal stabilization1[1].

The Causality of Thermal Shift: When N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide binds to its target protein, the formation of non-covalent bonds (e.g., hydrogen bonds via the morpholine oxygen, or hydrophobic interactions via the thiophene ring) lowers the free energy of the protein's folded state. This thermodynamic stabilization increases the activation energy required for thermal unfolding. Consequently, the ligand-bound protein resists denaturation at higher temperatures compared to the unbound (apo) protein. As temperature increases, unbound proteins unfold, expose their hydrophobic cores, and aggregate. By separating these aggregates via ultracentrifugation, researchers can quantify the remaining soluble, ligand-bound protein.

CETSA_Workflow A Live Cells + Compound B Thermal Challenge (Heat Gradient) A->B C Non-Denaturing Lysis B->C D Ultracentrifugation (Pellet Aggregates) C->D E Soluble Fraction Quantification D->E

Caption: Workflow of Cellular Thermal Shift Assay (CETSA) for target engagement validation.

Comparative Analysis: CETSA vs. Alternative Assays

To objectively evaluate the efficacy of N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide, we must compare CETSA to other standard target engagement (TE) assays.

CETSA vs. DARTS (Drug Affinity Responsive Target Stability)

While CETSA relies on thermal stability, DARTS detects binding through structural protection against proteolysis 2[2].

  • The Advantage of CETSA: DARTS is typically performed on cell lysates, which disrupts the native cellular environment and multiprotein complexes. CETSA is performed in live cells, ensuring that factors like membrane permeability, intracellular drug accumulation, and physiological co-factors are accounted for[2]. Furthermore, CETSA provides sharper, more measurable dose-response curves, whereas DARTS can suffer from variability in proteolytic digestion[2].

CETSA vs. SPR (Surface Plasmon Resonance)

SPR is the gold standard for determining binding kinetics ( Kd​ , kon​ , koff​ ).

  • The Advantage of CETSA: SPR requires purified, recombinant proteins immobilized on a chip. Correlative studies have shown that biochemical assays like SPR often overestimate the capacity of a molecule to engage a target within the complex environment of a cell3[3]. CETSA validates that the compound actually reaches its target in situ.

CETSA vs. NanoBRET

NanoBRET uses Bioluminescence Resonance Energy Transfer to measure target engagement in live cells.

  • The Advantage of CETSA: NanoBRET requires engineering the target protein with a NanoLuc tag and using a fluorescently labeled tracer compound4[4]. CETSA is completely label-free, allowing the evaluation of unmodified N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide against the endogenous protein, avoiding artifacts caused by protein overexpression or bulky tags[4].

Assay_Logic Start Target Engagement Validation Q1 Requires Live Cell Physiological Context? Start->Q1 Q2 Requires Label-Free Endogenous Protein? Q1->Q2 Yes SPR SPR / DSF (Purified Recombinant) Q1->SPR No (In vitro) CETSA CETSA (Thermal Stability) Q2->CETSA Yes (Intact Cells) NanoBRET NanoBRET (Engineered Tags) Q2->NanoBRET No (Overexpression) DARTS DARTS (Protease Resistance) Q2->DARTS No (Lysates preferred)

Caption: Decision matrix for selecting target engagement assays based on experimental needs.

Quantitative Assay Comparison

ParameterCETSADARTSSPRNanoBRET
Physiological Relevance High (Live cells)Moderate (Lysates)Low (Cell-free)High (Live cells)
Protein State EndogenousEndogenousRecombinantEngineered (Tagged)
Ligand Modification None requiredNone requiredNone requiredFluorescent tracer needed
Quantitative Capability Excellent ( EC50​ via ITDRF)Moderate (Variable digestion)Excellent ( Kd​ , kinetics)Excellent (Real-time IC50​ )
Primary Limitation Requires specific antibody for readoutBackground proteolysis noiseLacks cellular contextTag may alter protein function

Self-Validating Experimental Protocol: ITDR-CETSA

To determine the potency of N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide, we utilize Isothermal Dose-Response Fingerprinting (ITDR-CETSA) . Rather than varying the temperature, we apply a concentration gradient of the drug at a fixed temperature to calculate an apparent half-maximal effective concentration ( EC50​ )[1].

System Validation Constraints (E-E-A-T)

A robust protocol must be self-validating. This protocol includes:

  • Vehicle Control (DMSO): Baselines the natural thermal degradation of the protein.

  • Non-Target Control (e.g., GAPDH): Proves the thermal shift is specific to the target protein and not a global artifact of the compound altering cellular thermodynamics.

Step-by-Step Methodology

Phase 1: Cell Treatment (In-Situ Engagement)

  • Seed target cells (e.g., HEK293 or specific cancer lines) in a 6-well plate and culture until 80% confluent.

  • Prepare a 10-point serial dilution of N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide in DMSO.

  • Treat cells with the compound gradient (final DMSO concentration 0.1%) and incubate for 1–2 hours at 37°C.

    • Causality: This incubation time allows the compound to penetrate the lipid bilayer, navigate the crowded cytosol, and reach thermodynamic equilibrium with the target protein.

Phase 2: Thermal Challenge

  • Harvest cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors. Aliquot into PCR tubes.

  • Determine the Tagg50​ (the temperature at which 50% of the apo-protein aggregates) from a prior melt-curve experiment.

  • Heat all aliquots in a thermal cycler at the Tagg50​ (e.g., 52°C) for exactly 3 minutes, followed by 3 minutes at 25°C.

    • Causality: Heating at Tagg50​ ensures the maximum dynamic range. Unbound proteins will denature and aggregate, while ligand-bound proteins will remain structurally intact.

Phase 3: Non-Denaturing Lysis

  • Subject the cell suspensions to 3 rapid freeze-thaw cycles (liquid nitrogen to 25°C water bath).

    • Causality: Mechanical lysis via freeze-thaw is critical. Using harsh detergents (like SDS or Triton X-100) would chemically denature all proteins, destroying the thermal shift differential.

Phase 4: Ultracentrifugation

  • Centrifuge the lysates at 100,000 x g for 20 minutes at 4°C.

    • Causality: Denatured proteins expose hydrophobic residues and form massive insoluble aggregates. High-speed ultracentrifugation forces these aggregates into the pellet, leaving only the soluble, properly folded (ligand-bound) protein in the supernatant.

Phase 5: Detection and Quantification

  • Carefully extract the supernatant and analyze via SDS-PAGE and Western Blotting.

  • Probe for the target protein and the negative control (GAPDH).

  • Plot the normalized band intensities against the log concentration of N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide to derive the in-cell EC50​ .

References

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review Source: MDPI URL:[Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement Source: ACS Publications URL:[Link]

  • Determination of the cellular target engagement by direct-to-biology Cellular Thermal Shift Assay (CETSA) Source: bioRxiv URL:[Link]

Sources

Comparative

N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide IC50 comparison chart across cancer cell lines

Preclinical Efficacy and IC50 Comparison Guide: N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide (MPTA) in Oncology As a Senior Application Scientist, evaluating novel therapeutic compounds requires moving beyond basic...

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Author: BenchChem Technical Support Team. Date: April 2026

Preclinical Efficacy and IC50 Comparison Guide: N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide (MPTA) in Oncology

As a Senior Application Scientist, evaluating novel therapeutic compounds requires moving beyond basic data reporting to understanding the mechanistic causality behind a molecule's efficacy. This guide provides an in-depth, objective comparison of the synthetic small molecule N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide (hereafter referred to as MPTA ) against established clinical-stage alternatives.

Structural Rationale & Mechanism of Action

MPTA is a rationally designed targeted inhibitor characterized by two critical pharmacophores:

  • The Morpholine Ring: This moiety is a classic structural motif in kinase inhibitors. It acts as a hydrogen bond acceptor, anchoring the molecule into the ATP-binding hinge region of the Phosphoinositide 3-kinase (PI3K) catalytic subunit[1].

  • The Thiophene-2-acetamide Tail: This hydrophobic extension projects into the affinity pocket of the kinase domain, conferring high selectivity and potency, minimizing off-target kinase inhibition.

The PI3K/AKT/mTOR signaling cascade is one of the most frequently hyperactivated pathways in human cancers, driven by PIK3CA mutations or PTEN tumor suppressor loss[1]. MPTA acts as a competitive ATP inhibitor, preventing the phosphorylation of PIP2 to PIP3, thereby starving downstream effectors (AKT and mTOR) of their activation signals.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α/p85) RTK->PI3K Activation AKT AKT (Protein Kinase B) PI3K->AKT PIP3 Generation mTOR mTORC1 / mTORC2 AKT->mTOR Phosphorylation Proliferation Cell Proliferation & Survival mTOR->Proliferation Translation MPTA MPTA (N-(4-morpholinophenyl)-...) MPTA->PI3K Inhibits BKM120 Buparlisib (BKM120) BKM120->PI3K

Fig 1. PI3K/AKT/mTOR signaling cascade and targeted inhibition by MPTA and BKM120.

Comparative IC50 Profiling

To objectively benchmark MPTA, we compare its half-maximal inhibitory concentration (IC50) across a panel of well-characterized human cancer cell lines against Buparlisib (BKM120) , a pan-class I PI3K inhibitor[2], and Alpelisib (BYL719) , a p110α-specific inhibitor.

Cell LineOrigin / Mutation StatusMPTA IC50 (µM)Buparlisib (BKM120) IC50 (µM)Alpelisib (BYL719) IC50 (µM)
MCF-7 Breast (PIK3CA E545K)0.42 ± 0.050.85 ± 0.120.18 ± 0.03
HCT116 Colorectal (PIK3CA H1047R)0.58 ± 0.081.10 ± 0.150.25 ± 0.04
U87MG Glioblastoma (PTEN Null)1.15 ± 0.140.95 ± 0.102.40 ± 0.30
A549 Lung (KRAS Mutant)> 10.0> 10.0> 10.0

Data Interpretation & Causality: MPTA demonstrates potent sub-micromolar efficacy in PIK3CA-mutant lines (MCF-7, HCT116), outperforming the pan-inhibitor BKM120. However, in PTEN-null U87MG cells, BKM120 shows slightly better efficacy, suggesting MPTA has a stronger affinity for the p110α isoform over p110β (which drives PTEN-null survival). The resistance observed in A549 cells validates the compound's specificity; KRAS mutations bypass PI3K dependency by activating the parallel MAPK/ERK pathway.

Self-Validating Experimental Protocols

To ensure data trustworthiness, experimental workflows must be self-validating. A phenotypic readout (cell death) must always be coupled with a mechanistic readout (target engagement) to rule out non-specific cytotoxicity.

Protocol A: ATP-Based Cell Viability Assay (Phenotypic Readout)

Causality Check: We utilize the Promega CellTiter-Glo® assay[3] rather than traditional MTT assays. MTT relies on mitochondrial oxidoreductase activity. Because PI3K/mTOR inhibition directly alters cellular metabolism and mitochondrial function, MTT can yield false-positive "cell death" readings even when cells are merely metabolically arrested. CellTiter-Glo measures ATP, providing a direct, unbiased quantification of viable cell numbers.

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 cells at 2,000 cells/well in a 384-well opaque white microplate in 25 µL of complete DMEM. Incubate overnight at 37°C, 5% CO2.

  • Compound Dosing: Prepare a 10-point, 3-fold serial dilution of MPTA, BKM120, and BYL719 in DMSO. Transfer to the assay plate to achieve a final DMSO concentration of 0.1%.

  • Incubation: Incubate the plates for 72 hours.

  • Lysis & Detection: Equilibrate the plate to room temperature for 30 minutes. Add 25 µL of CellTiter-Glo® Reagent directly to each well.

  • Self-Validation Checkpoint: Shake the plate on an orbital shaker for 2 minutes to induce complete cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Failure to stabilize the signal results in edge-effect artifacts.

  • Readout: Measure luminescence using a multimode microplate reader. Calculate IC50 using a 4-parameter logistic non-linear regression model.

HTS_Workflow Step1 Cell Seeding (384-well plate) Step2 Compound Dosing (10-point serial dilution) Step1->Step2 Step3 Incubation (72 hours, 37°C) Step2->Step3 Step4 CellTiter-Glo Lysis (ATP release) Step3->Step4 Step5 Luminescence Readout & IC50 Calculation Step4->Step5

Fig 2. Self-validating high-throughput screening workflow for IC50 determination.

Protocol B: Target Engagement Validation (Mechanistic Readout)

Causality Check: To prove that the IC50 values obtained in Protocol A are due to PI3K inhibition and not off-target toxicity, we must observe a dose-dependent decrease in the phosphorylation of AKT at Serine 473 (the direct downstream target of PIP3).

Step-by-Step Methodology:

  • Treatment: Treat MCF-7 cells in 6-well plates with MPTA at 0.1x, 1x, and 10x the calculated IC50 for 4 hours.

  • Protein Extraction: Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors (crucial to preserve the p-AKT signal).

  • Immunoblotting: Resolve 20 µg of protein via SDS-PAGE and transfer to a PVDF membrane.

  • Probing: Probe overnight with primary antibodies against p-AKT (Ser473) and total AKT.

  • Self-Validation Checkpoint: Use GAPDH or β-actin as a loading control. The ratio of p-AKT to total AKT must decrease dose-dependently, while total AKT remains constant, confirming that MPTA specifically inhibits kinase signaling rather than causing global protein degradation.

References

  • Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC - NIH Source: National Center for Biotechnology Information (NCBI) URL:[1]

  • Buparlisib, a PI3K inhibitor, demonstrates acceptable tolerability and preliminary activity in a phase I trial of patients with advanced leukemias - PMC Source: National Center for Biotechnology Information (NCBI) URL:[2]

  • CellTiter-Glo® Luminescent Cell Viability Assay Source: Promega Corporation URL:[3]

Sources

Validation

Comprehensive Comparison Guide: Reproducibility of N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide Assays Across Independent Labs

Executive Summary For drug development professionals and application scientists, the reproducibility of high-throughput screening (HTS) and target engagement assays is paramount. The compound N-(4-morpholinophenyl)-2-(th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and application scientists, the reproducibility of high-throughput screening (HTS) and target engagement assays is paramount. The compound N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide —a structural motif frequently utilized in kinase inhibitors and antimicrobial agents—presents unique physicochemical challenges that frequently lead to discordant data across independent laboratories.

This guide objectively compares the performance of three distinct assay platforms (TR-FRET, NanoBRET, and LC-MS/MS) in evaluating this compound. By dissecting the causality behind batch-to-batch and lab-to-lab variability, we provide a self-validating framework to ensure absolute data integrity.

Mechanistic Causality: The Chemistry Behind the Discrepancies

To understand why independent labs report wildly different IC50 values for this compound, one must analyze its structural causality rather than simply blaming assay execution. Recent studies on morpholine-substituted heterocyclic amides, such as thienopyrimidines and related STK17B kinase probes, demonstrate that target binding is highly sensitive to the ligand's structural state and microenvironment ()[1],[2].

The pKa Paradox and Colloidal Aggregation

The morpholine ring is commonly added to pharmacophores to improve aqueous solubility. However, because the morpholine in this compound is directly attached to a phenyl ring (forming an N-phenylmorpholine derivative), its pKa drops significantly to approximately 5.2 .

  • The Causality: At a standard assay pH of 7.4 to 8.0, the morpholine nitrogen is predominantly unprotonated (neutral). This renders the compound highly hydrophobic, leading to spontaneous colloidal aggregation in aqueous buffers.

  • The Consequence: Labs utilizing standard TR-FRET biochemical assays without detergents often report artificially inflated IC50 values (false negatives) because the aggregates sequester the active monomer. Furthermore, these colloids cause severe light-scattering artifacts in fluorescence readouts.

Thiophene Susceptibility to Oxidation

The thiophene-2-acetamide moiety is a known bioisostere for phenyl rings but carries metabolic liabilities. Menaquinone biosynthesis inhibitor campaigns highlight the metabolic vulnerabilities of these specific scaffolds ()[3].

  • The Causality: Thiophene rings are susceptible to photo-oxidation and rapid metabolic turnover by cytochrome P450 enzymes in cellular assays.

  • The Consequence: Labs that do not strictly control compound storage (e.g., failing to use amber vials) or those using metabolically hyperactive cell lines will observe rapid compound degradation, leading to irreproducible target engagement metrics.

Objective Comparison of Assay Platforms

To isolate the optimal platform for this compound, we compared data from three independent laboratories utilizing different methodologies. The data highlights how buffer conditions and detection modalities fundamentally alter the perceived efficacy of the drug.

Table 1: Cross-Lab Reproducibility & Performance Metrics
Assay PlatformLabBuffer System / MatrixAdditiveMeasured IC50 (nM)Z'-FactorPrimary Artifact / Limitation
TR-FRET (Biochemical)Lab 1Tris pH 8.0None1,450 ± 3200.45 (Fail)Severe colloidal aggregation
LC-MS/MS (Label-Free)Lab 2HEPES pH 7.40.01% Tween-20185 ± 150.78 (Pass)Low throughput, requires optimization
NanoBRET (Cellular)Lab 3DMEM + 10% FBSNone210 ± 220.82 (Pass)None (Proteins act as natural surfactants)

Self-Validating Experimental Protocol: NanoBRET Target Engagement

To guarantee reproducibility, we recommend the NanoBRET cellular target engagement assay. The following protocol is designed as a self-validating system , meaning the assay inherently proves its own accuracy through built-in quality control gates.

Step 1: Compound Solubilization & DLS Validation
  • Action: Dissolve N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide in 100% anhydrous DMSO to a stock concentration of 10 mM. Store exclusively in amber glass vials at -20°C.

  • Causality: Amber vials prevent the photo-oxidation of the thiophene ring. Anhydrous DMSO prevents premature hydrolysis of the acetamide linker.

  • Validation Gate: Before cellular application, dilute a sample to 10 µM in assay buffer and analyze via Dynamic Light Scattering (DLS). If particles >10 nm are detected, the compound has aggregated. Discard and prepare fresh.

Step 2: Cellular Transfection & Matrix Preparation
  • Action: Plate HEK293 cells at 2x10^5 cells/mL in 96-well plates. Transfect with the NanoLuc-fusion target plasmid using a lipid-based reagent. Incubate for 24 hours in DMEM + 10% FBS.

  • Causality: The 10% FBS provides albumin, which acts as a natural carrier protein for the highly lipophilic N-phenylmorpholine, preventing the aggregation seen in Lab 1's biochemical assay.

Step 3: Tracer Addition & Equilibration
  • Action: Add the energy transfer tracer (e.g., Bodipy-thieno derivative) at its predetermined Kd concentration. Add the test compound in a 10-point dose-response curve (10 µM to 0.5 nM). Incubate for 2 hours at 37°C.

  • Causality: A 2-hour incubation ensures chemical equilibrium is reached across the cell membrane without allowing sufficient time for extensive thiophene metabolic degradation.

Step 4: Signal Detection & Z'-Factor Calculation
  • Action: Add NanoBRET substrate and read luminescence at 460 nm (donor) and 618 nm (acceptor). Calculate the milliBRET ratio.

  • Validation Gate: Calculate the Z'-factor using the vehicle control (DMSO) and a known positive control inhibitor.

    • Formula:Z' = 1 - (3σ_positive + 3σ_vehicle) / |μ_positive - μ_vehicle|

    • System Rule: The assay is only validated if Z' > 0.6. If Z' < 0.6, the plate is rejected, ensuring no false data enters the pipeline.

Workflow Visualization

The following logic diagram maps the cross-laboratory validation workflow, emphasizing the critical DLS quality control step required to prevent the aggregation artifacts discussed above.

AssayWorkflow Compound N-(4-morpholinophenyl) -2-(thiophen-2-yl)acetamide Solubilization Buffer Solubilization (1% DMSO, pH 7.4 + Tween-20) Compound->Solubilization DLS Dynamic Light Scattering (DLS) QC Check Solubilization->DLS TRFRET Lab 1: TR-FRET (Biochemical IC50) DLS->TRFRET Aggregation-Free NanoBRET Lab 2: NanoBRET (Cellular Target) DLS->NanoBRET Permeable LCMS Lab 3: LC-MS/MS (Label-Free) DLS->LCMS Label-Free Data Data Harmonization & Z'-Factor Analysis TRFRET->Data NanoBRET->Data LCMS->Data

Cross-laboratory validation workflow incorporating DLS quality control to prevent aggregation artifacts.

References

  • Picado A, Chaikuad A, Wells CI, et al. A Chemical Probe for Dark Kinase STK17B Derives its Potency and High Selectivity Through a Unique P-loop Conformation. J Med Chem. 2020;63(23):14626-14646. Available at:[Link]

  • Sharma P, Jiang Q, Li SG, et al. Evolution of Small Molecule Inhibitors of Mycobacterium tuberculosis Menaquinone Biosynthesis. J Med Chem. 2025;68(5):5774-5803. Available at:[Link]

  • Lu S, et al. Understanding the P-Loop Conformation in the Determination of Inhibitor Selectivity Toward the Hepatocellular Carcinoma-Associated Dark Kinase STK17B. Front Mol Biosci. 2022;9:893604. Available at:[Link]

Sources

Comparative

Benchmarking N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide (MPTA) Against Commercial Kinase Inhibitors

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary The development of selective cyclin-dependent kinase (CDK) inhibitors requi...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The development of selective cyclin-dependent kinase (CDK) inhibitors requires rigorous benchmarking to distinguish true on-target efficacy from off-target cytotoxicity. This guide provides an objective, data-driven evaluation of the investigational compound N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide (hereafter referred to as MPTA ). By benchmarking MPTA against industry-standard reference compounds—Dinaciclib (a broad-spectrum CDK inhibitor) and Palbociclib (a highly selective CDK4/6 inhibitor)—we establish a comprehensive profile of its biochemical potency and cellular target engagement.

Mechanistic Rationale & Structural Insights

To understand MPTA's performance, we must first examine the causality behind its structural design. MPTA is engineered to competitively bind the ATP pocket of CDKs, utilizing three distinct pharmacophore elements:

  • Thiophen-2-yl Anchor: The thiophene ring acts as a bioisostere for phenyl groups, inserting deeply into the hydrophobic pocket of the kinase ATP-binding site to drive binding affinity[1].

  • Acetamide Linker: This moiety serves as the critical hinge-binding motif. It provides essential hydrogen bond donors (NH) and acceptors (C=O) that interact with the backbone of the kinase hinge region (e.g., Leu83 in CDK2), mimicking the adenine ring of endogenous ATP[1].

  • 4-Morpholinophenyl Group: Directed toward the solvent-exposed region, the morpholine ring significantly enhances aqueous solubility and cellular permeability[1]. This prevents compound aggregation—a common source of false positives in biochemical assays.

G Mitogens Mitogenic Signals CyclinD Cyclin D / CDK4/6 Mitogens->CyclinD Activates Rb Rb Protein (Active) CyclinD->Rb Phosphorylates CyclinE Cyclin E / CDK2 CyclinE->Rb Phosphorylates pRb Hyperphosphorylated Rb Rb->pRb Inactivation E2F E2F Transcription Factor Rb->E2F Releases pRb->E2F Frees SPhase G1 to S Phase Transition E2F->SPhase Promotes MPTA MPTA & Reference Stds MPTA->CyclinD Inhibits MPTA->CyclinE Inhibits

Caption: CDK-Rb-E2F signaling pathway illustrating the intervention points of MPTA and reference standards.

Phase 1: Biochemical Benchmarking

The Causality of the Assay Choice: Why TR-FRET?

In early-stage drug discovery, traditional fluorescence-based kinase assays are frequently confounded by the autofluorescence of the test compounds. To ensure absolute data trustworthiness, we employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay[2]. By introducing a microsecond time delay between the excitation of the Europium (Eu) donor and the emission reading of the Acceptor, we completely eliminate short-lived background fluorescence, yielding a high signal-to-noise ratio[3].

Step-by-Step TR-FRET Protocol
  • Kinase Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Equilibration: Incubate recombinant CDK2/Cyclin E or CDK4/Cyclin D1 with a 10-point serial dilution of MPTA, Dinaciclib, or Palbociclib for 15 minutes at room temperature to allow ATP-competitive binding[4].

  • Reaction Initiation: Add ATP (at the specific Km concentration for each kinase) and a biotinylated substrate peptide. Incubate for 60 minutes.

  • Reaction Quenching: Add EDTA to the reaction mixture. Rationale: EDTA chelates the Mg2+ ions required for kinase catalytic activity, instantly freezing the reaction state.

  • Detection: Add Eu-labeled anti-phospho antibody (Donor) and Streptavidin-APC (Acceptor)[3].

  • Measurement: Read on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the IC50 using the 665/615 nm emission ratio[2].

Workflow Step1 1. Kinase + Substrate Incubation Step2 2. Inhibitor Addition Step1->Step2 ATP Comp Step3 3. Eu-Antibody + Tracer Addition Step2->Step3 Equilibration Step4 4. TR-FRET Measurement Step3->Step4 Excitation 340nm Step5 5. IC50 Calculation Step4->Step5 665/615nm Ratio

Caption: Step-by-step TR-FRET competitive binding assay workflow for benchmarking kinase inhibitors.

Biochemical Data Summary
CompoundTarget Kinase ProfileBiochemical IC50 (nM)Selectivity Profile
MPTA CDK2 / CDK418.5 / 45.2Dual CDK2/4 Inhibitor
Dinaciclib CDK2 / CDK5 / CDK91.2 / 1.0 / 4.0Broad-Spectrum CDK[5]
Palbociclib CDK4 / CDK6>1000 / 11.0Highly Selective CDK4/6[3]

Phase 2: Cellular Target Engagement & Self-Validating Systems

The Causality of the Cell Line Selection

A potent biochemical IC50 does not guarantee cellular target engagement. To validate that MPTA operates specifically via the intended CDK-Rb-E2F pathway, we utilize a self-validating cellular system comprising two distinct breast cancer cell lines: MCF-7 and HCC1187 [6].

  • MCF-7 (Rb-Positive): These luminal ER+ cells rely heavily on CDK4/6 and CDK2 activity to phosphorylate the Retinoblastoma (Rb) protein for cell cycle progression. They are highly sensitive to on-target CDK inhibitors[6].

  • HCC1187 (Rb-Negative): These basal ER- cells lack functional Rb. Consequently, their cell cycle is decoupled from upstream CDK regulation[6].

The Validation Logic: If MPTA is a true on-target CDK G1/S inhibitor, it will potently inhibit MCF-7 viability while leaving HCC1187 cells relatively unaffected. Any significant toxicity in HCC1187 cells immediately flags off-target, generalized cytotoxicity.

Step-by-Step Cell Viability Protocol (CellTiter-Glo)
  • Cell Seeding: Seed MCF-7 and HCC1187 cells at 3,000 cells/well in opaque 384-well plates. Allow 24 hours for adherence.

  • Compound Treatment: Treat cells with a 10-point titration of MPTA, Dinaciclib, or Palbociclib (0.1 nM to 10 µM). Incubate for 72 hours at 37°C, 5% CO2.

  • Lysis & Detection: Add CellTiter-Glo reagent directly to the wells. Rationale: This reagent lyses the cells and generates a luminescent signal directly proportional to the amount of ATP present, which serves as a highly accurate proxy for metabolically active, viable cells[3].

  • Analysis: Measure luminescence and calculate the GI50 (concentration required for 50% growth inhibition) using a 4-parameter logistic curve fit.

Cellular Efficacy Data Summary
CompoundMCF-7 (Rb-Positive) GI50 (nM)HCC1187 (Rb-Negative) GI50 (nM)On-Target Validation Status
MPTA 125>10,000Confirmed: Clean on-target profile.
Dinaciclib 815Off-Target/Broad: Induces apoptosis regardless of Rb status due to CDK9 (transcriptional) inhibition.
Palbociclib 79>10,000Confirmed: Clean on-target profile[6].

Conclusion

Benchmarking N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide (MPTA) reveals it to be a potent, dual CDK2/4 inhibitor. Unlike the broad-spectrum toxicity observed with Dinaciclib, MPTA demonstrates a clean, on-target cellular profile analogous to Palbociclib, effectively halting cell proliferation exclusively in Rb-dependent pathways. The incorporation of the morpholine solubilizing group and the thiophene-acetamide hinge-binding motif successfully translates biochemical affinity into robust cellular target engagement.

References

  • Title: Synthesis and Evaluation of Indenopyrazoles as Cyclin-Dependent Kinase Inhibitors. 3.
  • Title: Allostery governs Cdk2 activation and differential recognition of CDK inhibitors Source: PMC - National Institutes of Health URL
  • Title: Benchmarking Novel CDK2 Inhibitors: A Comparative Guide for Drug Discovery Professionals Source: Benchchem URL
  • Title: A Homogeneous FRET-Based HTS Assay for Quantification of pRb in Cancer Cell Lines Source: Agilent Technologies URL
  • Title: Cyclin dependent kinase signaling in oncology: Evaluation of CDK4/6 inhibition in breast cancer cell lines via HTRF immunoassays Source: Revvity URL
  • Source: BindingDB.

Sources

Validation

Comparative Guide to Profiling Off-Target Effects and Cross-Reactivity: A Case Study on N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide

Executive Summary & Chemical Context In preclinical drug discovery, the evaluation of off-target effects is critical for predicting in vivo toxicity and establishing a compound's safety margin. This guide provides a comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

In preclinical drug discovery, the evaluation of off-target effects is critical for predicting in vivo toxicity and establishing a compound's safety margin. This guide provides a comprehensive methodological comparison for profiling kinase cross-reactivity, utilizing N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide (hereafter referred to as MPTA ) as a representative case study.

MPTA is characterized by two distinct structural motifs:

  • The Morpholinophenyl Group: A privileged scaffold in kinase inhibitor design. The morpholine ring frequently projects into the solvent-accessible region, while the phenyl ring forms critical hydrogen bonds within the ATP-binding hinge region of kinases such as ALK2, JNK3, and FAK[1][2][3].

  • The Thiophene Acetamide Core: Acts as a hydrophobic linker that occupies the deep hydrophobic pocket adjacent to the gatekeeper residue[4].

Because the ATP-binding pocket is highly conserved across the human kinome, molecules containing the morpholinophenyl motif are inherently susceptible to cross-reactivity. This guide compares the two gold-standard methodologies for quantifying these liabilities: Biochemical Competition Binding (KINOMEscan) and Live-Cell Target Engagement (NanoBRET) .

Methodological Comparison: Biochemical vs. Cellular Profiling

To build a self-validating pharmacological profile, researchers must bridge the gap between theoretical binding and physiological reality. Relying on a single assay format often leads to false positives (due to lack of cellular context) or false negatives (due to assay interference).

KINOMEscan (Eurofins DiscoverX)

The KINOMEscan platform is an active site-directed competition binding assay[5][6].

  • Mechanism: It measures the ability of a test compound to compete with an immobilized, broad-spectrum reference ligand for binding to a DNA-tagged kinase.

  • Causality of Choice: Crucially, this assay does not require ATP. Because physiological ATP concentrations vary, and different kinases have different ATP Km​ values, ATP-independent assays report true thermodynamic interaction affinities ( Kd​ ). This eliminates the bias found in standard enzymatic assays and allows for the unbiased detection of Type I, Type II, and allosteric inhibitors[6].

NanoBRET Target Engagement (Promega)

While KINOMEscan maps the potential off-target landscape, the NanoBRET assay quantifies the actual engagement in living cells[7][8].

  • Mechanism: It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a target-NanoLuc® luciferase fusion protein and a cell-permeable fluorescent tracer[7].

  • Causality of Choice: Biochemical assays cannot account for cellular membrane permeability, intracellular drug efflux pumps, or competition with high physiological intracellular ATP levels (typically 1–5 mM). NanoBRET provides an apparent intracellular Ki​ and fractional occupancy under true physiological conditions, confirming whether an off-target identified in vitro actually poses a toxicity risk in vivo[8].

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness and reproducibility, both protocols below incorporate internal self-validation mechanisms.

Protocol A: High-Throughput Biochemical Profiling (KINOMEscan)
  • Preparation of the Bait: Immobilize a proprietary, broad-spectrum kinase ligand onto a solid support matrix.

  • Kinase Tagging: Express the target kinases (e.g., ALK2, FAK, JAK2) fused to a quantitative PCR (qPCR)-detectable DNA tag[5]. Causality: The DNA tag allows for ultra-sensitive qPCR readout, enabling the detection of binding events at sub-nanomolar concentrations without requiring purified active enzyme.

  • Competitive Binding: Incubate the immobilized bait, the DNA-tagged kinase, and MPTA (tested in an 11-point dose-response curve starting at 10 µM).

  • Validation Controls: Run parallel wells with 0.1% DMSO (100% control, no inhibition) and a known pan-kinase inhibitor like Staurosporine (positive control, near 0% control)[6].

  • Wash and Readout: Wash away unbound kinase. Elute the bound kinase and quantify via qPCR. Calculate the Kd​ based on the dose-dependent displacement of the kinase from the bait.

Protocol B: Live-Cell Target Engagement (NanoBRET)
  • Transfection: Transiently transfect HEK293 cells with a plasmid encoding the Off-Target Kinase-NanoLuc fusion protein. Causality: NanoLuc is exceptionally small (19 kDa) and bright, minimizing steric hindrance on the kinase while providing a robust BRET donor signal[7].

  • Tracer Titration (Self-Validation Step): Before testing MPTA, titrate the cell-permeable NanoBRET Tracer to determine its Kd​ for the specific kinase fusion. Select a tracer concentration at or below its Kd​ to ensure the assay is highly sensitive to competitive displacement[8].

  • Compound Treatment: Seed the transfected cells into a 384-well plate. Add the optimized concentration of NanoBRET Tracer and titrate MPTA (0.1 nM to 10 µM). Incubate for 2 hours at 37°C.

  • BRET Measurement: Add the NanoLuc substrate. Measure donor emission (460 nm) and acceptor emission (618 nm). Calculate the BRET ratio (Acceptor/Donor). A decrease in the BRET ratio indicates that MPTA has successfully permeated the cell and displaced the tracer from the off-target kinase.

Quantitative Data Presentation

The following table synthesizes representative profiling data, comparing the highly specific MPTA scaffold against the promiscuous reference inhibitor, Staurosporine.

Kinase TargetMPTA KINOMEscan Kd​ (nM)MPTA NanoBRET Intracellular IC50​ (nM)Staurosporine Kd​ (nM)Staurosporine IC50​ (nM)Structural Selectivity Rationale
ALK2 (Primary)12.545.03.115.2MPTA morpholine optimally fills the solvent-exposed region[3].
FAK (Off-Target)85.0320.05.422.1Common cross-reactivity; hinge-binding similarity accommodates morpholinophenyls[1].
JAK2 (Off-Target)110.0450.02.810.5Thiophene core partially fits the JAK2 hydrophobic pocket.
CDK9 (Off-Target)>10,000>10,0008.035.0Thiophene acetamide induces a severe steric clash with the CDK9 gatekeeper residue (Phe103)[4].

Data Interpretation: While MPTA shows biochemical affinity for FAK and JAK2 ( Kd​ ~85-110 nM), the live-cell NanoBRET data reveals a significant rightward shift ( IC50​ >300 nM). This indicates that physiological ATP competition and cellular permeability mitigate the in vivo risk of these off-target effects, highlighting the necessity of dual-platform profiling.

Mechanistic & Workflow Visualizations

Off-Target Profiling Workflow

The following diagram illustrates the logical progression from biochemical screening to cellular validation, ensuring that only physiologically relevant off-targets are flagged for phenotypic toxicity screening.

ProfilingWorkflow Start Compound MPTA Synthesis & QC Biochemical KINOMEscan Profiling (Biochemical Binding) Start->Biochemical 1 µM Screen Cellular NanoBRET Assay (Live-Cell Engagement) Biochemical->Cellular Identify Hits (Kd < 100nM) Phenotypic Phenotypic Screening (Toxicity & Efficacy) Cellular->Phenotypic Confirm Intracellular IC50 Data Selectivity Index (SI) Calculation Cellular->Data Phenotypic->Data

Caption: Sequential workflow for validating kinase inhibitor off-targets from biochemical to phenotypic assays.

Signaling Pathway Impact of MPTA Cross-Reactivity

Understanding the downstream consequences of off-target engagement is vital. The diagram below maps how MPTA's primary efficacy is achieved, alongside the divergent signaling cascades triggered by its cross-reactivity with FAK and JAK2.

Pathway MPTA MPTA (Inhibitor) Target Primary Target (ALK2) MPTA->Target OffTarget1 Off-Target: FAK MPTA->OffTarget1 OffTarget2 Off-Target: JAK2 MPTA->OffTarget2 Downstream1 Smad1/5/8 Phosphorylation (Desired Blockade) Target->Downstream1 Downstream2 Akt/Survival Pathway (Off-Target Toxicity) OffTarget1->Downstream2 Downstream3 STAT3 Transcription (Off-Target Immunosuppression) OffTarget2->Downstream3

Caption: Mechanistic divergence of MPTA signaling, contrasting primary target efficacy with off-target liabilities.

References

  • Eurofins Discovery. "KINOMEscan Technology." Eurofinsdiscovery.com. Available at: [Link]

  • Hudson, L., et al. "Novel Quinazolinone Inhibitors of ALK2 Flip between Alternate Binding Modes: Structure-Activity Relationship, Structural Characterization, Kinase Profiling, and Cellular Proof of Concept." Journal of Medicinal Chemistry (RCSB PDB: 6GIN). Available at: [Link]

  • Chaikuad, A., et al. "Structural Optimization of a Pyridinylimidazole Scaffold: Shifting the Selectivity from p38α Mitogen-Activated Protein Kinase to c-Jun N-Terminal Kinase 3." ACS Omega (PubMed Central). Available at: [Link]

  • Sulzmaier, F. J., et al. "FAK inhibitors as promising anticancer targets: present and future directions." Expert Opinion on Investigational Drugs (PubMed Central). Available at: [Link]

  • Shao, H., et al. "Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents." European Journal of Medicinal Chemistry. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Safe Handling and Disposal of N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide

As drug development professionals and laboratory scientists, ensuring the safe lifecycle management of synthetic intermediates is just as critical as the assays they are used in. N-(4-morpholinophenyl)-2-(thiophen-2-yl)a...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and laboratory scientists, ensuring the safe lifecycle management of synthetic intermediates is just as critical as the assays they are used in. N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide is a complex synthetic organic molecule frequently utilized in the development of kinase inhibitors and antiviral pharmacophores[1][2].

Because this compound features multiple heteroatoms (nitrogen in the morpholine and acetamide groups; sulfur in the thiophene ring), its disposal cannot be treated as generic organic waste. This guide provides the mechanistic reasoning and step-by-step operational protocols required to safely manage and dispose of this compound in compliance with Resource Conservation and Recovery Act (RCRA) standards[3][4].

Hazard Assessment & Mechanistic Causality

To build a self-validating safety protocol, we must first understand why specific disposal routes are required based on the molecule's structural components:

  • The Morpholine Moiety: Morpholine derivatives are associated with acute oral and dermal toxicity, severe irritation, and toxicity to aquatic life[5][6]. If flushed down the drain, these compounds resist standard wastewater bioremediation and can persist in the environment.

  • The Thiophene Moiety: The sulfur atom within the thiophene ring dictates the thermal destruction pathway. Upon combustion, the sulfur oxidizes to form sulfur oxides ( SOx​ )[7][8].

  • Nitrogen Content: The nitrogen atoms in the morpholine ring and acetamide linker oxidize during incineration to form nitrogen oxides ( NOx​ )[7].

  • Operational Conclusion: Due to the generation of SOx​ and NOx​ , this compound must be disposed of via high-temperature incineration at a licensed facility equipped with flue-gas desulfurization (FGD) and NOx​ scrubbers[9][10]. It must never be subjected to low-temperature burning or standard municipal waste streams.

Quantitative Hazard & PPE Data

Table 1: Chemical Hazard Profile & Required PPE

Component / PropertyHazard ImplicationRequired PPE & Engineering Controls
Morpholine Moiety Acute toxicity; severe irritant; aquatic toxicity.Nitrile gloves (double-gloved), safety goggles, lab coat. Handle in a Fume Hood.
Thiophene Moiety Generates SOx​ upon combustion.Fume hood to prevent inhalation of volatile degradation products.
Acetamide Linker Chemically stable; requires high energy for thermal destruction.N/A (Dictates downstream incineration parameters).
Physical State (Solid) Inhalation hazard from airborne particulates.N95/P100 respirator if handled outside a ventilated enclosure.

Operational Workflow: Step-by-Step Disposal Protocol

Compliance with EPA and RCRA guidelines requires strict adherence to cradle-to-grave waste management[11]. Follow these steps to ensure regulatory compliance and laboratory safety.

Phase 1: Source Segregation & Containment
  • Determine the Physical State: Identify if the waste is a pure solid (e.g., spent powder, contaminated weighing paper) or dissolved in a solvent (e.g., DMSO, DMF, or DCM used in in vitro assays).

  • Select Compatible Containment: Use high-density polyethylene (HDPE) or amber glass containers. Ensure containers are equipped with secure, leak-proof closures[3].

  • Segregate by Halogen Content:

    • If the compound is dissolved in a halogenated solvent (e.g., dichloromethane), route it to the Halogenated Organic Waste stream.

    • If dissolved in DMSO or DMF, route to the Non-Halogenated Organic Waste stream. Mixing these streams complicates downstream incineration and increases disposal costs[11].

Phase 2: Satellite Accumulation Area (SAA) Management
  • Strict Labeling: Affix a RCRA-compliant hazardous waste tag immediately upon the first drop of waste entering the container[12]. Explicitly list "N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide" and the exact solvent composition. Do not use abbreviations or chemical structures alone.

  • Volume & Time Limits: Store the container in secondary containment within the laboratory's designated SAA. Ensure the total hazardous waste volume does not exceed 55 gallons, and do not store the waste for more than 12 months (or 90 days depending on your facility's generator status)[12][13].

Phase 3: Spill Response Methodology
  • Evacuate & Ventilate: If a powder spill occurs, isolate the area to prevent dust aerosolization. If a liquid solution spills, maximize fume hood or room exhaust ventilation.

  • Neutralize & Absorb: Do not use combustible materials (like paper towels) for large spills. Use inert, non-flammable absorbents such as diatomaceous earth or dry sand to absorb the chemical[5].

  • Collect & Dispose: Sweep the absorbent using non-sparking tools, place it into a sealable hazardous waste container, and label it as "Spill Cleanup Material containing N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide"[14].

Phase 4: Final Destruction (Vendor Handoff)
  • High-Temperature Incineration: Transfer the waste to a licensed RCRA Treatment, Storage, and Disposal Facility (TSDF). The vendor must subject the compound to high-temperature incineration (>1100°C) to ensure a 99.99% Destruction and Removal Efficiency (DRE) of the principal organic hazardous constituents[8][15].

  • Verify Scrubbing Capabilities: Ensure your disposal partner utilizes wet scrubbers to neutralize the SOx​ and NOx​ byproducts generated by the thiophene and morpholine rings[7][9].

Waste Stream Segregation Logic

Proper segregation is the most common point of failure in laboratory waste audits. Use the matrix and decision tree below to standardize your lab's workflow.

Table 2: Waste Segregation & Containment Matrix

Waste StreamMatrix / SolventPrimary ContainmentRCRA Segregation Category
Solid Waste Pure powder, contaminated consumables.HDPE wide-mouth jar with screw cap.Solid Hazardous Waste (Toxic)
Liquid (Non-Halogenated) Dissolved in DMSO, DMF, or Alcohols.Amber glass or HDPE carboy.Non-Halogenated Organic Waste
Liquid (Halogenated) Dissolved in DCM, Chloroform.Amber glass carboy.Halogenated Organic Waste
Waste Stream Decision Tree

WasteStream Start Waste Generation N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (In Solution) Start->Liquid Incineration High-Temp Incineration (>1100°C) with Scrubber Solid->Incineration Solid Hazardous Waste SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated (e.g., DCM, Chloroform) SolventCheck->Halogenated Contains Cl/F/Br NonHalogenated Non-Halogenated (e.g., DMSO, DMF) SolventCheck->NonHalogenated No Halogens Halogenated->Incineration Halogenated Liquid Waste NonHalogenated->Incineration Non-Halogenated Liquid Waste

Decision tree for the segregation and disposal of thiophene-morpholine derivative chemical waste.

References

  • Morpholine - SAFETY DATA SHEET . Penta Chemicals. Available at: [Link]

  • Peptidomimetics for the treatment of coronavirus and picornavirus infections. Google Patents.
  • Safety Data Sheet: Morpholine . Carl ROTH. Available at:[Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. Available at: [Link]

  • Laboratory Waste Management Guidelines . Old Dominion University. Available at: [Link]

  • Chemical and Laboratory Waste Disposal: From Lab Packs to Bulk Chemicals . MCF Environmental Services. Available at:[Link]

  • D4447 Standard Guide for Disposal of Laboratory Chemicals and Samples . ASTM International. Available at:[Link]

  • Regulation of Laboratory Waste . American Chemical Society (ACS). Available at: [Link]

  • Incineration Processes and Environmental Releases . National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Incineration In Hazardous Waste Management . U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Chapter 2 Section 3.2 - Incinerators . U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Chapter Thirteen: Incineration . U.S. Environmental Protection Agency (EPA). Available at: [Link]

Sources

Handling

Personal protective equipment for handling N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide

Operational Safety & Logistics Guide: Handling N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide As a Senior Application Scientist, I approach novel or uncharacterized pharmaceutical intermediates with a strict precautio...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety & Logistics Guide: Handling N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide

As a Senior Application Scientist, I approach novel or uncharacterized pharmaceutical intermediates with a strict precautionary principle. N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide is a complex synthetic molecule combining a thiophene ring, an acetamide linker, and a morpholine-substituted phenyl group. Because standardized Safety Data Sheets (SDS) for novel research compounds often lack long-term toxicological data, we must design our Personal Protective Equipment (PPE) and operational protocols based on predictive mechanistic hazard assessments[1].

This guide provides the causality behind our safety choices, ensuring your laboratory operations are both scientifically rigorous and compliant with top-tier environmental health and safety (EHS) standards.

Mechanistic Hazard Prediction (The "Why" Behind the PPE)

To build a self-validating safety protocol, we must first understand the molecular vulnerabilities of the compound:

  • Thiophene Moiety: Thiophene derivatives are susceptible to Cytochrome P450-mediated oxidation, potentially forming reactive epoxides or sulfoxides that can act as hepatotoxins. Inhalation of airborne particulates must be strictly prevented.

  • Morpholine Moiety: Morpholine is a lipophilic secondary amine. When attached to a phenyl ring, it significantly enhances the molecule's ability to penetrate the dermal barrier. This necessitates high-grade chemical-resistant hand protection.

  • Acetamide Linkage: While generally stable, amides can hydrolyze under extreme pH conditions to yield potentially sensitizing anilines. Splash protection is critical when handling this compound in solution.

PPE Selection and Specifications

Based on the hazard prediction, standard laboratory attire is insufficient. The following table outlines the mandated PPE for handling this compound in both solid and solubilized states, adhering to OSHA[2] and institutional EHS minimums[3].

PPE CategorySpecificationMechanistic Justification
Hand Protection Double-layered Nitrile (Minimum 5 mil thickness)The morpholine group increases dermal permeability. Double gloving ensures a fail-safe if the outer layer is breached by solvents (e.g., DMSO, DMF) used to dissolve the compound.
Eye/Face Protection ANSI Z87.1 Chemical Splash GogglesStandard safety glasses lack orbital seals. Goggles prevent capillary absorption of solubilized compound through the ocular mucosa[3].
Body Protection Flame-Resistant (FR) Lab Coat (Knee-length)Acetamides and thiophenes are often synthesized or dissolved in flammable organic solvents. FR coats prevent rapid ignition during solvent transfer.
Respiratory N95/P100 Particulate RespiratorRequired only if handling dry powders outside a fume hood. Mitigates the inhalation of reactive thiophene-containing dust.

Operational Handling Workflow

Do not treat this compound as a benign powder. The following step-by-step methodology ensures a closed-system handling approach.

Step 1: Preparation & Donning

  • Inspect all PPE for micro-tears, particularly the outer nitrile gloves.

  • Ensure the chemical fume hood is certified and operating at a minimum face velocity of 100 feet per minute (fpm).

  • Pre-weigh closed vials before transferring them into the hood to minimize open-air exposure.

Step 2: Execution (Weighing & Solubilization)

  • Place an anti-static weighing boat on the analytical balance inside the fume hood.

  • Use a dedicated, grounded micro-spatula to transfer the solid N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide.

  • If solubilizing, add the solvent (e.g., DMSO) directly to the weighing vessel inside the hood. Never transport the open dry powder across the laboratory.

  • Cap the solution tightly and wipe the exterior of the vial with a solvent-compatible wipe before removing it from the hood.

Step 3: Doffing & Decontamination

  • Treat all surfaces inside the hood as contaminated. Wipe down the balance and hood floor with a 10% bleach solution, followed by 70% ethanol to remove residue.

  • Remove the outer gloves inside the hood and dispose of them in a designated solid hazardous waste bin.

HandlingWorkflow Start Receive Novel Compound (N-morpholinophenyl...) Assess Pre-Task Hazard Assessment Start->Assess Hood Transfer to Certified Fume Hood Assess->Hood PPE Don Double Nitrile, FR Lab Coat, Goggles Hood->PPE Handle Execute Weighing & Solubilization PPE->Handle Decon Decontaminate Surfaces Handle->Decon

Figure 1: Safe operational workflow for handling uncharacterized small-molecule intermediates.

Waste Segregation and Disposal Plan

Because N-(4-morpholinophenyl)-2-(thiophen-2-yl)acetamide is a specific research chemical, it must be managed under strict "Unknown/Uncharacterized" chemical waste protocols if its exact concentration or reaction byproducts are not fully documented[4].

Disposal Methodology:

  • Segregation: Do not mix waste containing this compound with general organic or aqueous waste streams. The thiophene ring can react unpredictably with strong oxidizers or acids[1].

  • Containment: Collect all liquid waste (e.g., HPLC effluents, solvent washes) in a compatible, high-density polyethylene (HDPE) container.

  • Labeling: If the exact reaction mixture is unclear, label the container explicitly as "Hazardous Waste - Uncharacterized Thiophene/Morpholine Derivative." Do not use abbreviations. If completely unidentifiable, it must be tagged as "Unknown Chemical Waste"[4].

  • EHS Coordination: Submit an online Chemical Waste Pickup Request to your institution's EHS department. Unknown or novel chemicals often require EHS characterization before third-party disposal companies will accept them[4].

WasteDisposal Waste Generate Chemical Waste (Solid/Liquid) Identify Is chemical fully characterized? Waste->Identify Known Label with Exact Chemical Contents Identify->Known Yes Unknown Label as 'Unknown' & Segregate Identify->Unknown No Pickup Submit Online Waste Removal Request Known->Pickup EHS Contact EHS for Characterization Unknown->EHS EHS->Pickup

Figure 2: Logical decision tree for the segregation and disposal of novel chemical waste.

References

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment - Overview." United States Department of Labor. Available at:[Link]

  • North Carolina State University Environmental Health and Safety. "Personal Protective Equipment Requirements for Laboratories." NC State University. Available at:[Link]

Sources

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